Product packaging for Iopromide(Cat. No.:CAS No. 73334-07-3)

Iopromide

Número de catálogo: B1672085
Número CAS: 73334-07-3
Peso molecular: 791.1 g/mol
Clave InChI: DGAIEPBNLOQYER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Iopromide is a dicarboxylic acid diamide that consists of N-methylisophthalamide bearing three iodo substituents at positions 2, 4 and 6, a methoxyacetyl substituent at position 5 and two 2,3-dihydroxypropyl groups attached to the amide nitrogens. A water soluble x-ray contrast agent for intravascular administration. It has a role as a radioopaque medium, a nephrotoxic agent, a xenobiotic and an environmental contaminant. It is an organoiodine compound and a dicarboxylic acid diamide. It is functionally related to an isophthalamide and a glycerol.
This compound is a low osmolar, non-ionic X-ray contrast agent for intravascular administration. It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs. Although this compound can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently, it is still deemed to have a favorable safety profile, with only 0.7% of patients in a 2 years study experiencing adverse events. Although the mechanism is unclear, women and outpatients tend to have a higher incidence of adverse events compared to other population groups. Approved by the FDA in 1995 and Health Canada in 1994 under the brand name ULTRAVIST, this compound is used in radiological diagnosis, including, but not limited to, intra-arterial digital subtraction angiography (IA-DSA), cerebral and peripheral arteriography, peripheral venography, excretory urography, brain computer tomography (CT), coronary arteriography, left ventriculography, visceral angiography, and orthography.
This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.
This compound is a contrast medium.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1995. This drug has a black box warning from the FDA.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24I3N3O8 B1672085 Iopromide CAS No. 73334-07-3

Propiedades

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIEPBNLOQYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023163
Record name Iopromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73334-07-3
Record name Iopromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73334-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopromide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073334073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iopromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iopromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOPROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712BAC33MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iopromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Iopromide's Mechanism of Action in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical mechanism of action of iopromide, a widely used non-ionic, low-osmolar iodinated contrast medium. By examining its effects at the cellular and molecular levels in various preclinical models, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its biological interactions and potential toxicities, particularly concerning contrast-induced acute kidney injury (CI-AKI).

Core Mechanism: A Multi-faceted Approach to Cytotoxicity

Preclinical studies reveal that this compound's primary mechanism of action, particularly in the context of nephrotoxicity, involves the induction of cellular stress, leading to apoptosis and autophagy in renal cells. This process is largely mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of critical signaling pathways.

Induction of Oxidative Stress

A key initiating event in this compound-induced cellular damage is the significant increase in intracellular ROS production.[1] This oxidative stress disrupts normal cellular function and triggers downstream signaling cascades that promote cell death. In human embryonic kidney (HEK) 293 cells, treatment with 50 mgI/ml of this compound resulted in a 165% increase in ROS production.[1] The use of ROS scavengers, such as N-acetyl-L-cysteine (NAC), has been shown to block this ROS production and subsequently restore cell viability, underscoring the central role of oxidative stress in this compound's cytotoxic effects.[1]

Activation of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in renal tubular epithelial cells.[1][2] This is evidenced by several key cellular changes:

  • DNA Fragmentation: Treatment with this compound leads to DNA breaks, a hallmark of apoptosis, as detected by TUNEL assays.

  • Caspase Activation: this compound activates crucial executioner caspases, including caspase-3, caspase-7, and the initiator caspase-9. This indicates the involvement of the intrinsic apoptotic pathway.

  • Morphological Changes: Cells undergoing apoptosis following this compound exposure become rounded and bright.

The pro-apoptotic effects of this compound are concentration- and time-dependent.

Induction of Autophagy

In addition to apoptosis, this compound also triggers autophagy, a cellular process of self-digestion of damaged organelles. This is characterized by the formation of acidic vacuoles and increased lysosomal activity. Interestingly, studies suggest that autophagy may initially act as a protective response to this compound-induced stress. Inhibition of autophagy with agents like 3-methyladenine (3-MA) or bafilomycin A1 (Baf) has been shown to enhance this compound-induced cell death, suggesting that autophagy plays a protective role in this context.

Key Signaling Pathways Modulated by this compound

This compound's effects on apoptosis and autophagy are orchestrated through the modulation of specific intracellular signaling pathways.

Inhibition of the AKT Signaling Pathway

The AKT signaling pathway is a critical regulator of cell survival. Preclinical studies have demonstrated that this compound significantly reduces AKT kinase activity in HEK 293 cells. The inhibition of this pro-survival pathway is directly correlated with the induction of both apoptosis and autophagy. The generation of ROS appears to be an upstream event leading to the inactivation of AKT signaling.

Iopromide_AKT_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS AKT AKT Kinase Activity ROS->AKT Inhibits Apoptosis_Autophagy Apoptosis & Autophagy AKT->Apoptosis_Autophagy Inhibits Cell_Damage Cell Damage Apoptosis_Autophagy->Cell_Damage

This compound's inhibition of the AKT pathway via ROS production.
Activation of the TLR4/NF-κB Inflammatory Pathway

Another significant pathway implicated in this compound-induced renal injury is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade. This compound has been shown to increase the expression of TLR4 and phosphorylated NF-κB. This activation leads to the production of pro-inflammatory cytokines such as IL-18, IL-1β, and TNF-α, contributing to inflammation and cell injury. The use of a TLR4 antagonist can mitigate these effects.

Iopromide_TLR4_Pathway This compound This compound TLR4 ↑ TLR4 Expression This compound->TLR4 NFkB ↑ p-NF-κB TLR4->NFkB Inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (IL-18, IL-1β, TNF-α) NFkB->Inflammatory_Cytokines Cell_Injury Cell Injury Inflammatory_Cytokines->Cell_Injury

This compound-induced activation of the TLR4/NF-κB pathway.

Effects on Renal and Endothelial Tissues in Preclinical Models

The cellular mechanisms described above translate to observable tissue-level effects in animal models.

Renal Histopathology

In rat models, intravenous administration of this compound has been shown to cause significant renal tubular damage. Histopathological examination reveals:

  • Loss of Brush Border: A key indicator of tubular injury.

  • Tubular Necrosis: The death of tubular epithelial cells.

  • Formation of Proteinaceous Casts: These casts can obstruct the renal tubules.

Interestingly, while this compound induces these structural changes, some studies have reported no significant alterations in renal function markers like blood urea nitrogen (BUN) and serum creatinine (SCr) at certain time points post-administration. This compound also transiently increases the expression of inducible nitric oxide synthase (iNOS) in the glomerulus at 24 and 48 hours, with levels decreasing by 72 hours.

Endothelial Cell Viability

The effects of this compound on endothelial cells are generally less severe compared to ionic contrast media. In vitro studies on human and murine endothelial cells have shown that non-ionic contrast media like this compound only affect cell viability after prolonged exposure at high concentrations (50 and 100 mg/mL). This suggests a wider margin of safety for the vascular endothelium compared to ionic agents.

Quantitative Data Summary

ParameterCell/Animal ModelThis compound Concentration/DoseObservationReference
Cell Viability (IC50) HEK 293 cells187±3.45 mgI/ml (24h)Time- and concentration-dependent decrease
53.10±1.87 mgI/ml (48h)
ROS Production HEK 293 cells50 mgI/ml165% increase
Caspase-3/-7 Activity HEK 293 cells50 and 100 mgI/mlSignificant increase
Caspase-9 Activity HEK 293 cells50 and 100 mgI/mlSignificant increase
Renal Tubular Damage Rats (unilateral nephrectomy)231 mg iodine/ratIncreased histopathological scores for loss of brush border and tubular necrosis
iNOS Expression (Glomerulus) Rats (unilateral nephrectomy)231 mg iodine/ratSignificant increase at 24h and 48h, decrease at 72h
Endothelial Cell Viability Human and murine endothelial cells50 and 100 mg/mL (prolonged exposure)Decreased viability

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assays
  • Cell Culture: Human embryonic kidney (HEK) 293 cells or human renal tubular epithelial HK-2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 25, 50, 100, 150, 200 mgI/ml) for different time points (e.g., 24, 48 hours).

  • MTT Assay: Cell viability is assessed using the MTT assay, which measures the metabolic activity of cells.

  • LDH Assay: Membrane damage is evaluated by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • TUNEL Assay: Apoptotic DNA fragmentation is detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

  • Caspase Activity Assays: The activities of specific caspases (e.g., caspase-3, -7, -9) are measured using commercially available assay kits.

  • ROS Detection: Intracellular ROS production is quantified using fluorescent probes like CM-H2DCFDA.

  • Western Blotting: The expression levels of key proteins in signaling pathways (e.g., AKT, TLR4, NF-κB, Bax, Bcl-2) are determined by Western blot analysis.

In Vivo Animal Studies
  • Animal Model: Male Wistar or Sprague-Dawley rats are often used. To increase susceptibility to kidney injury, a unilateral nephrectomy may be performed.

  • This compound Administration: this compound is administered intravenously at a clinically relevant dose (e.g., 231 mg iodine per rat).

  • Sample Collection: Animals are euthanized at different time points (e.g., 24, 48, 72 hours) after this compound administration. Blood and kidney tissues are collected.

  • Renal Function Tests: Serum levels of BUN and creatinine are measured to assess renal function.

  • Histopathological Examination: Kidney tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate for tubular damage, including loss of brush border, tubular necrosis, and cast formation.

  • Immunohistochemistry: The expression of specific proteins, such as iNOS, in the kidney tissue is determined by immunohistochemistry.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HEK 293, HK-2) Iopromide_Treatment_Vitro This compound Treatment (Varying concentrations and times) Cell_Culture->Iopromide_Treatment_Vitro Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH, TUNEL) Iopromide_Treatment_Vitro->Cytotoxicity_Assays Mechanism_Analysis Mechanism Analysis (Caspase Assays, ROS Detection, Western Blot) Iopromide_Treatment_Vitro->Mechanism_Analysis Animal_Model Animal Model (e.g., Rats with unilateral nephrectomy) Iopromide_Admin Intravenous this compound Administration Animal_Model->Iopromide_Admin Sample_Collection Sample Collection (Blood, Kidney Tissue) Iopromide_Admin->Sample_Collection Data_Analysis Data Analysis (Renal function tests, Histopathology, IHC) Sample_Collection->Data_Analysis

General experimental workflow for preclinical this compound studies.

Pharmacokinetics and General Safety

This compound is characterized by its low osmolality and viscosity. It exhibits low protein binding and is rapidly excreted, predominantly via the kidneys in an unchanged form. Its hydrophilic nature contributes to a low interaction with proteins and membranes. Preclinical studies in various animal models, including mice, rats, and dogs, have generally shown this compound to be well-tolerated with a favorable safety profile compared to older, ionic contrast agents.

Conclusion

The preclinical mechanism of action of this compound is complex, primarily revolving around the induction of oxidative stress in renal cells. This leads to the activation of apoptotic and autophagic pathways, mediated by the inhibition of pro-survival signals like AKT and the activation of pro-inflammatory cascades such as the TLR4/NF-κB pathway. These cellular events manifest as renal tubular damage in animal models. While this compound demonstrates a better safety profile than ionic contrast media, particularly concerning endothelial toxicity, its potential for nephrotoxicity remains a key consideration. A thorough understanding of these mechanisms is crucial for the development of strategies to mitigate contrast-induced acute kidney injury and for the design of safer contrast agents in the future.

References

An In-Depth Technical Guide to the Physicochemical Properties of Iopromide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide is a second-generation, non-ionic, tri-iodinated, monomeric radiographic contrast agent widely utilized in diagnostic imaging.[1][2] Marketed as Ultravist®, it enhances the visibility of internal structures during X-ray-based procedures such as computed tomography (CT), angiography, and excretory urography.[2][3] Its primary function is to opacify blood vessels and the extracellular space within the path of its flow, allowing for detailed radiographic visualization until significant hemodilution occurs.[4] The efficacy and safety of an iodinated contrast medium are intrinsically linked to its physicochemical properties. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their assessment, and visual representations of its biological pathways and experimental workflows.

Core Physicochemical and Pharmacokinetic Properties

The performance of this compound as a contrast agent is defined by a balance of properties that maximize X-ray attenuation while minimizing physiological disruption. Key parameters such as osmolality, viscosity, hydrophilicity, and pharmacokinetic behavior are critical for its safety and utility in in vivo imaging.

Data Presentation: Quantitative Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₈H₂₄I₃N₃O₈
Molecular Weight 791.11 g/mol
Iodine Content 48.12%
LogP (Lipophilicity) -1.9 / -0.44
Protein Binding ~1%
Solubility Water-soluble
Formulation pH 7.4 (Range: 6.5 - 8.0)

Table 2: Osmolality and Viscosity of this compound Solutions (Ultravist®)

Iodine ConcentrationTemperatureOsmolality (osm/kg H₂O)Viscosity (mPa·s)Source(s)
300 mg/mL20°C-8.7
300 mg/mL37°C0.614.6
370 mg/mL20°C-20.1
370 mg/mL37°C0.779.5

Note: The osmolality of human plasma is approximately 0.285 osm/kg H₂O.

Table 3: Pharmacokinetic Profile of this compound

ParameterValueDescriptionSource(s)
Route of Administration Intravascular (Intra-arterial or Intravenous)Injected into blood vessels.
Distribution Half-life (t½α) 0.24 hoursThe initial phase where the drug distributes from the blood into the tissues.
Elimination Half-life (t½β) 2.0 hoursThe main phase of elimination from the body.
Terminal Half-life (t½γ) 6.2 hoursA slower, terminal phase of elimination.
Volume of Distribution (Vdss) ~16 LSuggests distribution is primarily confined to the extracellular space.
Total Clearance 107 mL/minThe rate at which the drug is cleared from the body.
Renal Clearance 104 mL/minThe rate of clearance by the kidneys.
Metabolism None significantThis compound is not metabolized or deiodinated.
Primary Excretion Route Renal (Glomerular Filtration)Primarily excreted by the kidneys.
Excretion Profile 97% excreted unchanged in urineThe vast majority of the dose is eliminated via the kidneys.

Experimental Protocols

The determination of this compound's physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for key assays.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The "shake-flask" method is the standard procedure for its determination.

  • Principle: This method measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).

  • Methodology:

    • Preparation: A solution of this compound is prepared in either n-octanol or water. The two solvents are pre-saturated with each other to ensure mutual saturation at the time of the experiment.

    • Partitioning: A known volume of the this compound solution is added to a flask containing a known volume of the other solvent.

    • Equilibration: The flask is sealed and agitated (e.g., shaken in a temperature-controlled water bath) for a sufficient period to allow equilibrium to be reached (typically several hours).

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

    • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Measurement of Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the injectability and hemodynamic effects of contrast media. It is typically measured using a rotational viscometer.

  • Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This torque is proportional to the fluid's viscosity.

  • Methodology:

    • Apparatus Setup: A suitable rotational viscometer with a specific spindle (e.g., cone-plate or coaxial cylinder) is selected based on the expected viscosity of the this compound solution.

    • Temperature Control: The sample of the this compound solution is placed in a thermostatted bath and allowed to equilibrate to a precise temperature (e.g., 20°C or 37°C), as viscosity is highly temperature-dependent.

    • Measurement: The spindle is immersed in the this compound solution to the specified depth. The viscometer is turned on, and the spindle rotates at a set angular velocity.

    • Data Acquisition: The instrument measures the torque acting on the spindle. This measurement is used to calculate the dynamic viscosity, typically reported in millipascal-seconds (mPa·s).

    • Calibration: The viscometer is calibrated before use with standard liquids of known viscosity.

Measurement of Osmolality

Osmolality is the measure of solute concentration per unit mass of solvent and is a key factor in the physiological tolerance of contrast agents. The freezing-point depression method is a common and accurate technique.

  • Principle: The freezing point of a solution is lower than that of the pure solvent. This depression is directly proportional to the molal concentration of all solute particles in the solution.

  • Methodology:

    • Apparatus: An osmometer designed for freezing-point depression measurement is used.

    • Calibration: The osmometer is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions).

    • Sample Preparation: A precise volume of the this compound solution is placed in the sample tube of the osmometer.

    • Measurement Cycle:

      • The sample is supercooled in a controlled cooling bath to a temperature below its freezing point.

      • The sample is then induced to freeze (e.g., by a vibrating stirrer), causing the temperature to rise rapidly to a stable plateau at its freezing point.

      • A thermistor precisely measures this freezing point temperature.

    • Calculation: The instrument calculates the osmolality of the sample based on the measured freezing-point depression compared to the pure solvent (water). The result is expressed in osmoles per kilogram of water (osm/kg H₂O).

Determination of Plasma Protein Binding

Equilibrium dialysis is a widely accepted method for determining the extent to which a drug binds to plasma proteins.

  • Principle: This technique involves dialyzing a drug-containing plasma sample against a drug-free buffer solution through a semi-permeable membrane. The membrane allows free (unbound) drug to pass through but retains the larger protein and protein-bound drug complexes. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.

  • Methodology:

    • Apparatus: An equilibrium dialysis device (e.g., a RED - Rapid Equilibrium Dialysis device) is used, which consists of sample and buffer chambers separated by a semi-permeable membrane with a specific molecular weight cutoff.

    • Sample Preparation: Human or animal plasma is spiked with a known concentration of this compound.

    • Dialysis: The this compound-containing plasma is added to the sample chamber, and an equal volume of buffer (e.g., PBS) is added to the buffer chamber.

    • Incubation: The dialysis unit is sealed and incubated at a physiological temperature (37°C) with gentle rotation for a period sufficient to reach equilibrium (e.g., 4-24 hours).

    • Quantification: After incubation, aliquots are taken from both the plasma and buffer chambers. The total this compound concentration in the plasma chamber (C_total) and the free this compound concentration in the buffer chamber (C_free) are measured by HPLC or LC-MS/MS.

    • Calculation: The percentage of protein binding is calculated using the formula:

      • % Bound = [(C_total - C_free) / C_total] * 100

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's use in in vivo imaging.

G cluster_mechanism Mechanism of Contrast Enhancement iv_injection Intravascular Injection of this compound distribution Distribution in Blood Vessels iv_injection->distribution Enters Vasculature attenuation Iodine Atoms Attenuate X-rays distribution->attenuation xray X-ray Source xray->attenuation X-ray Beam detector Image Detector attenuation->detector Differential Absorption image High-Contrast Radiographic Image detector->image Signal Processing

Caption: Workflow illustrating the mechanism of X-ray contrast enhancement by this compound.

G cluster_pharma Pharmacokinetic Pathway of this compound admin 1. Intravascular Administration dist 2. Rapid Distribution (Extracellular Space, Vd ~16L) admin->dist circ Circulation (Low Protein Binding, ~1%) dist->circ kidney 3. Renal Filtration (Kidneys) circ->kidney glomerulus Glomerular Filtration (No Metabolism) kidney->glomerulus urine 4. Excretion (97% Unchanged in Urine) glomerulus->urine

Caption: The primary pharmacokinetic pathway of this compound from administration to excretion.

G cluster_workflow Preclinical Workflow for Renal Tolerance Assessment start Animal Model (e.g., Han-Wistar Rats) grouping Grouping: - this compound - Control (Saline) - Comparator (e.g., Iodixanol) start->grouping injection Intravenous Injection grouping->injection monitoring CT Imaging for Iodine Retention (2h, 24h p.i.) injection->monitoring euthanasia Euthanasia & Kidney Excision (2h, 24h, 72h p.i.) injection->euthanasia analysis Analysis: - qPCR (AKI Markers: KIM-1, NGAL) - Histology - Immunofluorescence euthanasia->analysis

Caption: Experimental workflow for a preclinical study assessing the renal tolerance of this compound.

References

Synthesis and Chemical Profile of Iopromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide is a non-ionic, monomeric, tri-iodinated X-ray contrast agent widely used in medical imaging procedures such as angiography, urography, and computed tomography (CT).[1] Its low osmolality and viscosity in aqueous solutions contribute to a favorable safety profile compared to ionic contrast agents.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical characteristics, and detailed experimental protocols for its preparation and analysis.

Chemical Structure

The chemical structure of this compound, N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(methoxyacetyl)amino]-N-methyl-1,3-benzenedicarboxamide, is presented below. The four hydroxyl groups contribute to its hydrophilicity.

Figure 1: Chemical Structure of this compound

Synthesis of this compound

The synthesis of this compound typically originates from 5-amino-2,4,6-triiodoisophthalic acid or its derivatives. The core of the synthesis involves a multi-step process including acylation and subsequent amidation reactions. Several synthetic routes have been developed to optimize yield and purity. Below are detailed protocols for two common synthetic pathways.

Synthetic Pathway 1: From 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

This pathway involves the initial acylation of 5-amino-2,4,6-triiodoisophthaloyl dichloride with methoxyacetyl chloride, followed by sequential amidation with two different amino alcohols.

Synthesis_Pathway_1 A 5-Amino-2,4,6-triiodoisophthaloyl dichloride C 5-[(2-Methoxy)acetamido]-2,4,6- triiodoisophthaloyl dichloride A->C Acylation (Solvent: DMAc) B Methoxyacetyl chloride B->C E 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N- methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride C->E Amidation 1 (Catalyst: ZrO2-Cr2O3) D N-Methyl-2,3-dihydroxypropylamine D->E G This compound E->G Amidation 2 F 2,3-Dihydroxypropylamine F->G

Synthesis Pathway 1 for this compound.

Step 1: Synthesis of 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride [3][4]

  • Materials:

    • 5-Amino-2,4,6-triiodoisophthaloyl dichloride

    • Methoxyacetyl chloride

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • Dissolve 5-Amino-2,4,6-triiodoisophthaloyl dichloride in DMAc in a reaction vessel.

    • Cool the mixture to 0-5 °C.

    • Slowly add methoxyacetyl chloride to the solution while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

    • The resulting solution containing 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride is used directly in the next step.

Step 2: Synthesis of 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride [4]

  • Materials:

    • Solution of 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride in DMAc

    • N-Methyl-2,3-dihydroxypropylamine

    • Solid base catalyst (e.g., ZrO₂-Cr₂O₃)

  • Procedure:

    • To the solution from Step 1, add the solid base catalyst.

    • Slowly add N-Methyl-2,3-dihydroxypropylamine to the mixture.

    • Stir the reaction at room temperature for several hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, the catalyst can be filtered off. The filtrate containing the product is used in the next step.

Step 3: Synthesis of this compound

  • Materials:

    • Solution of 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride

    • 2,3-Dihydroxypropylamine

  • Procedure:

    • To the filtrate from Step 2, add 2,3-dihydroxypropylamine.

    • Stir the mixture at room temperature until the reaction is complete.

    • The crude this compound is then purified.

  • Crystallization:

    • The reaction mixture is typically poured into a solvent in which this compound has low solubility, such as isopropanol or acetone, to induce precipitation.

    • The precipitate is collected by filtration and washed with the same solvent.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to achieve high purity. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.

    • The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthetic Pathway 2: Iodination as a Final Step

An alternative synthetic route involves the formation of the amide side chains on a non-iodinated benzene ring, with the iodination reaction occurring as one of the final steps. This approach can offer advantages in terms of cost and handling of intermediates.

Synthesis_Pathway_2 A 5-Aminoisophthalic acid monomethyl ester C 3-Amino-5-chloroformyl methyl benzoate A->C Chlorination B Chlorination E 3-Chloroformyl-5-[(methoxyacetyl)amino]- methyl benzoate C->E Acylation D Methoxyacetyl chloride D->E G 3-[(2,3-Dihydroxypropylcarbamoyl)-5- [(methoxyacetyl)amino]-methyl benzoate E->G Amidation 1 F 3-Aminopropanediol F->G I N,N'-bis(2,3-dihydroxypropyl)-5- [(methoxyacetyl)amino]-N-methyl- 1,3-benzenedicarboxamide G->I Amidation 2 H 3-Methylaminopropanediol H->I K This compound I->K Iodination J NaICl2 J->K

Alternative Synthesis Pathway for this compound.

Chemical Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its formulation, stability, and clinical application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₄I₃N₃O₈
Molecular Weight 791.11 g/mol
Appearance White to off-white solidMedchemExpress
Melting Point Data not consistently reported; decomposition may occur at high temperatures.
Solubility
WaterFreely soluble
DMSOFreely soluble
EthanolPractically insoluble
AcetonePractically insoluble
N,N-Dimethylformamide (DMF)High solubility
pKa (predicted) 11.09 (strongest acidic)
logP (predicted) -1.9 (ALOGPS)
Iodine Content 48.1%
Osmolality (37 °C)
300 mg I/mL solution607 mOsmol/kg H₂O
370 mg I/mL solution774 mOsmol/kg H₂O
Viscosity (37 °C)
300 mg I/mL solution4.6 mPa·s
370 mg I/mL solution9.0 mPa·s
Protein Binding ~1%
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

¹H-NMR Spectroscopy

¹³C-NMR Spectroscopy

Similar to ¹H-NMR, detailed published ¹³C-NMR data is scarce. However, analysis would be expected to show distinct signals for the iodinated aromatic carbons, the carbonyl carbons of the amide and acetyl groups, and the various aliphatic carbons of the side chains.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum of this compound shows a prominent peak for the molecular ion [M+H]⁺ at m/z 792. Fragmentation patterns would likely involve cleavage of the amide bonds and loss of the side chains.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. Key absorptions are expected for the O-H and N-H stretching of the hydroxyl and amide groups, C=O stretching of the amide and acetyl groups, and C-I stretching. An example of the infrared spectrum of this compound in KBr is available in the literature.

Stability and Degradation

This compound is relatively stable in aqueous solution. However, it can undergo degradation under certain conditions. Forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods, typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress. The primary degradation pathway for iodinated contrast media can involve deiodination. Studies have shown that this compound can be degraded by advanced oxidation processes such as ozonation and UV irradiation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characteristics of this compound. The outlined synthetic pathways and experimental protocols offer a practical guide for its preparation. The comprehensive summary of its physicochemical and spectroscopic properties is essential for researchers and professionals involved in the development, formulation, and analysis of this important contrast agent. Further research into detailed spectroscopic analysis and the development of even more efficient and environmentally friendly synthetic routes will continue to be of interest in the field. continue to be of interest in the field.

References

Iopromide (CAS: 73334-07-3): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide is a non-ionic, low-osmolar iodinated contrast agent widely utilized in clinical diagnostic imaging.[1] Its fundamental role in a clinical setting is to enhance the visibility of vascular structures and organs during X-ray-based procedures such as computed tomography (CT) and angiography.[2] The core of its function lies in the high atomic number of the iodine atoms within its structure, which effectively attenuates X-rays, leading to a brighter signal on imaging scans.[3] Beyond its well-established clinical utility, this compound (CAS: 73334-07-3) serves as a valuable tool in various research applications, primarily in toxicological studies and in the investigation of cellular stress responses. This technical guide provides an in-depth overview of the research applications of this compound, focusing on quantitative data, detailed experimental protocols, and the elucidation of cellular signaling pathways.

Core Research Applications

The primary research application of this compound is in the study of contrast-induced nephrotoxicity (CIN).[4] Due to its direct effects on renal cells at high concentrations, this compound is often used to induce kidney injury in in vitro and in vivo models, allowing researchers to investigate the underlying molecular mechanisms of CIN and to explore potential protective strategies.[5] Additionally, emerging research has highlighted its role in modulating immune cell responses.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro research studies on this compound.

Cell Line Assay Endpoint This compound Concentration Incubation Time Result Reference
HEK 293MTT AssayCell Viability (IC50)Not Applicable24 hours187 ± 3.45 mgI/ml
HEK 293MTT AssayCell Viability (IC50)Not Applicable48 hours53.10 ± 1.87 mgI/ml
HEK 293ROS AssayROS Production50 mgI/mlNot Specified165% increase

Table 1: Cytotoxicity and Oxidative Stress Induced by this compound in Human Embryonic Kidney (HEK) 293 Cells.

Cell Line Treatment Cytokine Measured Result Reference
HMC-1This compoundIL-4Significant increase
HMC-1This compoundMCP-1Significant increase
HMC-1IFN-γ + this compoundIL-4Dramatically increased expression
HMC-1IFN-γ + this compoundMCP-1Dramatically increased expression

Table 2: Effect of this compound on Cytokine Expression in Human Mast Cell Line (HMC-1).

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research applications of this compound.

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating this compound-induced cytotoxicity in HEK 293 cells.

Materials:

  • HEK 293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound solution (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK 293 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 25, 50, 100, 200 mgI/ml). Incubate for the desired time periods (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.

Detection of Autophagy using Acridine Orange Staining

This protocol is based on the methodology used to detect this compound-induced autophagy.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Acridine Orange solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 50 mgI/ml) for the desired duration. Include an untreated control group.

  • Staining: After treatment, wash the cells twice with PBS. Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Visualization: Mount the coverslips on microscope slides with a drop of PBS. Observe the cells under a fluorescence microscope using a dual-bandpass filter. The cytoplasm and nucleus of healthy cells will fluoresce green, while acidic vesicular organelles (AVOs), indicative of autophagy, will fluoresce bright red or orange.

  • Quantification (Optional): The intensity of red fluorescence can be quantified using image analysis software to assess the extent of autophagy.

In Vitro AKT Kinase Activity Assay

This protocol provides a general framework for assessing the effect of this compound on AKT kinase activity, as suggested by research findings. Commercially available kits are often used for this assay.

Materials:

  • Cell lysates from control and this compound-treated cells

  • AKT Kinase Assay Kit (containing lysis buffer, immunoprecipitating antibody against AKT, protein A/G beads, kinase assay buffer, ATP, and a GSK-3 fusion protein as a substrate)

  • Phospho-GSK-3α/β (Ser21/9) antibody for Western blot detection

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Lysis: Lyse control and this compound-treated cells using the provided lysis buffer. Quantify the protein concentration of the lysates.

  • Immunoprecipitation: Incubate a standardized amount of protein lysate with the anti-AKT antibody to capture AKT protein. Add protein A/G beads to pull down the antibody-protein complex.

  • Kinase Reaction: Wash the immunoprecipitated complexes and resuspend them in the kinase assay buffer. Initiate the kinase reaction by adding ATP and the GSK-3 substrate. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and analyze the phosphorylation of the GSK-3 substrate by Western blotting using a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities to determine the relative AKT kinase activity in this compound-treated cells compared to the control.

Signaling Pathway Visualizations

This compound-Induced Nephrotoxicity Pathway

Iopromide_Nephrotoxicity This compound High Concentration This compound ROS Increased ROS Production This compound->ROS induces AKT AKT Signaling Pathway ROS->AKT inhibits Apoptosis Apoptosis AKT->Apoptosis inhibits Autophagy Autophagy AKT->Autophagy inhibits CellDamage Cell Damage & Death Apoptosis->CellDamage Autophagy->CellDamage

Caption: this compound induces ROS-dependent cell stress and downregulates AKT signaling, leading to apoptosis and autophagy.

This compound and Mast Cell Activation Pathway

Iopromide_MastCell This compound This compound HMC1 HMC-1 (Mast Cell) This compound->HMC1 IFNg IFN-γ (Pre-treatment) IFNg->HMC1 IL4 IL-4 Expression HMC1->IL4 MCP1 MCP-1 Expression HMC1->MCP1 Activators Release of β-hexosaminidase & Histamine IL4->Activators potentiates CellMigration Eosinophil & Monocyte Migration MCP1->CellMigration induces

Caption: this compound, particularly with IFN-γ pre-treatment, activates mast cells to release inflammatory mediators.

Conclusion

While this compound's primary role remains in clinical diagnostics, its application in research provides a valuable model for studying specific cellular stress pathways. The induction of oxidative stress, apoptosis, and autophagy in renal cells by this compound offers a robust system for investigating the mechanisms of drug-induced nephrotoxicity. Furthermore, its effects on immune cells open avenues for research into the pathobiology of hypersensitivity reactions to contrast media. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the use of this compound as a tool for researchers and scientists in their investigations, ultimately contributing to a deeper understanding of cellular responses to xenobiotics and the development of novel therapeutic strategies.

References

Iopromide: A Technical Guide to Stability and Solubility for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and solubility of iopromide, a non-ionic, iodinated contrast medium. The data and protocols presented herein are intended to support laboratory professionals in the effective use and analysis of this compound in research and development settings.

Physicochemical Properties

This compound is a white, amorphous, and hygroscopic solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₄I₃N₃O₈[1]
Molecular Weight791.12 g/mol [2]
AppearanceWhite to off-white solid[3]
Melting PointBroad transition around 160°C[3]
pKa (Strongest Acidic)11.09 (Predicted)[4]
logP-1.9 (ALOGPS)

Solubility Profile

This compound is freely soluble in water and dimethyl sulfoxide (DMSO). Its solubility in various common laboratory solvents is summarized in Table 2. The data indicates that this compound's solubility is highest in N,N-dimethylformamide (DMF) and decreases in the order of methanol, ethanol, isopropyl alcohol, acetone, ethyl acetate, and toluene.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (Mole Fraction, x) at 298.15 K (25°C)Reference
WaterFreely Soluble (Qualitative)
Dimethyl Sulfoxide (DMSO)100 mg/mL (126.4 mM)
N,N-Dimethylformamide (DMF)0.7796 × 10⁻⁴
N-Methylpyrrolidone (NMP)0.9663 × 10⁻⁴
Methanol0.3068 × 10⁻⁴
Ethanol0.2455 × 10⁻⁴
n-Propanol0.1966 × 10⁻⁴
Isopropanol0.1205 × 10⁻⁴
Acetonitrile0.5169 × 10⁻⁴
AcetonePractically Insoluble (Qualitative)
Ethyl Acetate0.7161 × 10⁻⁴
TolueneMinimum solubility

Stability and Degradation

This compound is a stable compound under recommended storage conditions. However, it can be degraded under forced conditions, which is a critical consideration for developing stability-indicating analytical methods.

Storage and Handling

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. This compound solutions are sensitive to light and should be protected from it.

Degradation Pathways

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods. The primary degradation pathways identified for this compound involve:

  • Hydrolysis: Degradation in acidic and alkaline media.

  • Oxidation: Degradation in the presence of oxidizing agents like hydrogen peroxide.

  • Photolysis: Degradation upon exposure to UV light. Direct photolysis is a dominant degradation pathway in UV/H₂O₂ advanced oxidation processes.

  • Thermal Degradation: Degradation at elevated temperatures.

Studies have shown that this compound can be degraded by advanced oxidation processes such as UV/H₂O₂, UV/chlorination, and UV/persulfate. The degradation of this compound in these systems follows pseudo-first-order kinetics.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Seal vial C Centrifuge or filter to remove solid B->C Equilibrium reached D Analyze supernatant by HPLC-UV C->D Clear supernatant G cluster_stress Forced Degradation cluster_hplc HPLC Analysis A This compound Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G Develop Stability-Indicating HPLC Method B->G Stressed Samples C->G Stressed Samples D->G Stressed Samples E->G Stressed Samples F->G Stressed Samples H Validate HPLC Method (ICH Guidelines) G->H G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces AKT AKT Signaling Pathway ROS->AKT inhibits Apoptosis Apoptosis AKT->Apoptosis inhibits Autophagy Autophagy AKT->Autophagy inhibits

References

An In-depth Technical Guide to the Osmolality and Viscosity of Iopromide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Iopromide, a nonionic, low-osmolar iodinated contrast medium. A thorough understanding of its osmolality and viscosity is critical for researchers and drug development professionals to ensure accurate and reproducible experimental outcomes, optimize administration protocols, and enhance safety in preclinical and clinical studies. This document presents quantitative data, detailed experimental methodologies, and logical workflows to facilitate a deeper understanding of these key characteristics.

Core Physicochemical Properties of this compound

This compound is a widely used X-ray contrast agent that enhances the visibility of vascular structures and organs during imaging procedures.[1] Its efficacy and safety are significantly influenced by its osmolality and viscosity, which affect everything from injection pressures to potential physiological responses.[2][3]

Data on Osmolality and Viscosity

The osmolality and viscosity of this compound solutions are primarily dependent on the concentration of the agent and the temperature of the solution. The following tables summarize these key quantitative data for various concentrations of this compound, commercially known as Ultravist®.

Table 1: Osmolality of this compound (Ultravist®) Solutions

Concentration (mg Iodine/mL)Osmolality (mOsm/kg water)Comparison to Plasma (285 mOsm/kg water)
240483~1.7 times
300607~2.1 times
370774~2.7 times

Data compiled from various sources.[4][5]

Table 2: Viscosity of this compound (Ultravist®) Solutions at Different Temperatures

Concentration (mg Iodine/mL)Viscosity at 20°C (mPa·s)Viscosity at 37°C (mPa·s)Viscosity at 40°C (mPa·s)
2405.1-2.8
3009.1 - 9.24.94.4
37020.1 - 21.29.58.7

Viscosity is measured in millipascal-seconds (mPa·s). Data compiled from various sources.

Warming this compound solutions to body temperature (37°C) significantly reduces their viscosity. This practice can lower the required injection pressure, which is particularly beneficial for high-rate injections in procedures like computed tomographic angiography.

Experimental Protocols

Accurate and consistent measurement of osmolality and viscosity is essential for quality control and comparative research. The following are detailed methodologies for these key experiments.

Protocol for Measuring Osmolality

The osmolality of this compound solutions is typically determined using a vapor pressure osmometer. This method measures the dew point temperature depression of a sample compared to pure water, which is directly proportional to the concentration of osmotically active particles.

Materials and Equipment:

  • Vapor pressure osmometer (e.g., Vapro® 5600)

  • Micropipette (10 µL) and sterile tips

  • Osmolality standards (e.g., 100, 290, 1000 mOsm/kg)

  • This compound solution samples

  • Deionized water for cleaning

Procedure:

  • Calibration: Calibrate the osmometer according to the manufacturer's instructions using at least two standard solutions that bracket the expected osmolality of the samples.

  • Sample Preparation: Ensure this compound solutions are at room temperature and free of air bubbles.

  • Measurement:

    • Using a clean micropipette tip, aspirate 10 µL of the this compound sample.

    • Load the sample onto a clean sample holder or a solute-free paper disc within the instrument.

    • Initiate the measurement cycle. The instrument will automatically determine the dew point depression and convert it to an osmolality reading in mOsm/kg.

  • Data Recording: Record the osmolality reading.

  • Cleaning: Clean the sample holder and thermocouple thoroughly with deionized water between each measurement to prevent cross-contamination.

  • Quality Control: Periodically re-run a standard solution to ensure the instrument's calibration remains accurate.

Protocol for Measuring Viscosity

The viscosity of this compound can be measured using a rotational viscometer or a capillary tube viscometer. The following protocol describes the use of a rotational viscometer.

Materials and Equipment:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or sample chamber

  • This compound solution samples

  • Viscosity standard fluids for calibration

  • Beakers or appropriate sample containers

Procedure:

  • Instrument Setup and Calibration:

    • Select the appropriate spindle and rotational speed based on the expected viscosity of the this compound solution. Higher concentrations and lower temperatures will require different settings than lower concentrations and higher temperatures.

    • Calibrate the viscometer using a certified viscosity standard fluid at the desired temperature.

  • Sample Preparation and Temperature Control:

    • Place the this compound sample in a suitable container.

    • Bring the sample to the target temperature (e.g., 20°C or 37°C) using the temperature-controlled bath or chamber. Allow sufficient time for the sample temperature to equilibrate.

  • Measurement:

    • Immerse the selected spindle into the this compound solution to the marked level.

    • Start the spindle rotation at the chosen speed.

    • Allow the reading to stabilize before recording the viscosity value in millipascal-seconds (mPa·s).

  • Data Recording: Record the viscosity, temperature, spindle type, and rotational speed.

  • Cleaning: Thoroughly clean the spindle and sample container after each measurement.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Osmolality_Measurement_Workflow start Start calibrate Calibrate Osmometer with Standard Solutions start->calibrate prepare_sample Prepare this compound Sample (Room Temperature, No Bubbles) calibrate->prepare_sample load_sample Load 10 µL Sample into Osmometer prepare_sample->load_sample measure Initiate Measurement Cycle load_sample->measure record Record Osmolality (mOsm/kg) measure->record clean Clean Sample Holder and Thermocouple record->clean qc Perform Quality Control Check with Standard Solution clean->qc qc->prepare_sample Next Sample end_exp End qc->end_exp Finish

Caption: Workflow for Osmolality Measurement using Vapor Pressure Osmometry.

Viscosity_Measurement_Workflow start Start setup Setup and Calibrate Rotational Viscometer start->setup prepare_sample Prepare this compound Sample setup->prepare_sample temp_control Equilibrate Sample to Target Temperature prepare_sample->temp_control measure Immerse Spindle and Start Rotation temp_control->measure stabilize Allow Reading to Stabilize measure->stabilize record Record Viscosity (mPa·s), Temperature, and Settings stabilize->record clean Clean Spindle and Container record->clean clean->prepare_sample Next Sample end_exp End clean->end_exp Finish

Caption: Workflow for Viscosity Measurement using a Rotational Viscometer.

References

Iopromide's Cellular Ballet: A Technical Guide to Tissue Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Cellular and Molecular Interactions of Iopromide, a Non-ionic, Low-Osmolar Iodinated Contrast Medium

This technical guide offers an in-depth exploration of the intricate interactions between this compound and biological tissues at the cellular level. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research on the cytophysiological and pathological effects of this compound, with a focus on renal and endothelial cells. Through a comprehensive review of experimental data, detailed protocols, and visual representations of key signaling pathways, this guide aims to provide a foundational resource for understanding the cellular mechanisms of action of this widely used contrast agent.

Executive Summary

This compound, a non-ionic, low-osmolar iodinated contrast medium, is a cornerstone of modern diagnostic imaging. While generally considered safe, its administration is not without biological consequence. At the cellular level, this compound can induce a range of effects, from transient physiological responses to overt cytotoxicity. This guide elucidates these interactions, focusing on the induction of apoptosis, autophagy, and cellular stress. Particular attention is paid to the dose-dependent and cell-type-specific nature of these effects, providing a nuanced understanding of this compound's cellular footprint.

Cytotoxicity and Cell Viability

This compound exhibits a dose-dependent and time-dependent cytotoxic effect on various cell types, most notably renal and endothelial cells. The following tables summarize key quantitative data from in vitro studies.

Table 2.1: Cytotoxicity of this compound in Human Embryonic Kidney (HEK) 293 Cells

Concentration (mgI/ml)Exposure Time (hours)Cell Viability (%)IC50 (mgI/ml)
2524Not specified187 ± 3.45[1]
5024Not specified
10024Not specified
20024Not specified
2548Not specified53.10 ± 1.87[1]
5048~50%[1]
10048<50%[1]
20048<50%[1]

Table 2.2: Effect of this compound on Human Renal Tubular Epithelial (HK-2) Cell Viability

Concentration (mgI/mL)Exposure Time (hours)Cell Viability (%)
503Decreased
1003Decreased
1503Decreased
2003Decreased

Table 2.3: Effect of this compound on Endothelial Cell Viability

Cell TypeConcentration (mg/mL)Exposure Time (hours)Effect on Viability
Human and Murine Endothelial Cells50ProlongedDecreased
Human and Murine Endothelial Cells100ProlongedDecreased

Core Signaling Pathways Affected by this compound

This compound instigates cellular responses primarily through the induction of oxidative stress, leading to apoptosis and autophagy. The following sections detail the key signaling cascades involved.

ROS-Dependent Apoptosis and Autophagy in HEK 293 Cells

High concentrations of this compound have been shown to induce apoptosis and autophagy in human embryonic kidney (HEK) 293 cells through a mechanism dependent on the generation of reactive oxygen species (ROS). This leads to the downregulation of the AKT signaling pathway, a key regulator of cell survival. The subsequent activation of caspase-9 and caspase-3/-7 executes the apoptotic program. Interestingly, autophagy appears to play a protective role in this context, as its inhibition leads to enhanced cell death.

G This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS AKT AKT Signaling Pathway (Inhibition) ROS->AKT CellularStress Cellular Stress ROS->CellularStress Apoptosis Apoptosis AKT->Apoptosis Inhibition of apoptosis is blocked CellularStress->Apoptosis Autophagy Autophagy (Protective) CellularStress->Autophagy Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 CellDamage Cell Damage Caspase37->CellDamage Autophagy->Apoptosis Protective effect

This compound-induced ROS-dependent signaling in HEK 293 cells.
Endoplasmic Reticulum Stress in Renal Tubular Cells

In human renal tubular epithelial (HK-2) cells, this compound induces endoplasmic reticulum (ERS) stress. This is evidenced by an increase in GRP78 levels, a key marker of ERS. The activation of the ERS response can lead to apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of cleaved caspase-3.

G This compound This compound ERS Endoplasmic Reticulum Stress (ERS) This compound->ERS GRP78 GRP78 (Increased) ERS->GRP78 MitoPathway Mitochondrial Apoptosis Pathway ERS->MitoPathway BaxBcl2 Increased Bax/Bcl-2 Ratio MitoPathway->BaxBcl2 Caspase3 Cleaved Caspase-3 Activation MitoPathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced ERS-mediated apoptosis in HK-2 cells.
Inflammatory Pathway in Renal Tubular Cells

This compound can also trigger an inflammatory response in HK-2 cells by activating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/NLRP3 inflammasome signaling pathway. This leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18, contributing to cellular injury.

G This compound This compound TLR4 TLR4 Activation This compound->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines IL-1β and IL-18 Production Caspase1->Cytokines Inflammation Inflammation and Cell Injury Cytokines->Inflammation

This compound-induced inflammatory signaling in HK-2 cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the cellular effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time periods (e.g., 24 and 48 hours).

  • After treatment, add MTT solution to each well and incubate for a specified time (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G Start Seed Cells Treat Treat with this compound Start->Treat MTT Add MTT Solution Treat->MTT Incubate Incubate (Formazan Formation) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Cell Viability Measure->Calculate

Workflow for MTT Assay.
Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Culture and treat cells with this compound as described for the viability assay.

  • Fix and permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the number of apoptotic cells (TUNEL-positive).

Autophagy Detection (Acridine Orange Staining)

Acridine orange is a fluorescent dye that can be used to visualize acidic vesicular organelles such as autophagosomes and lysosomes.

Protocol:

  • Culture and treat cells with this compound.

  • Stain the cells with acridine orange solution for a short period.

  • Wash the cells with a suitable buffer.

  • Observe the cells under a fluorescence microscope. In acridine orange-stained cells, the cytoplasm and nucleus fluoresce bright green, whereas acidic compartments appear as red-orange fluorescent vesicles. An increase in the number and intensity of these red-orange vesicles is indicative of increased autophagy.

Reactive Oxygen Species (ROS) Detection

Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Culture and treat cells with this compound.

  • Load the cells with DCFH-DA, which is cell-permeable and non-fluorescent.

  • Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry to quantify the level of intracellular ROS.

Effects on Endothelial Cells and the Blood-Brain Barrier

This compound can induce mild to moderate changes in endothelial cells. These effects are thought to be at least partially mediated by the hyperosmolality of the contrast medium. Furthermore, studies have indicated that this compound can cause a transient disruption of the blood-brain barrier, allowing for its passage into the brain tissue. This effect is of particular importance in neurointerventional procedures where high local concentrations of the contrast agent may be achieved.

Conclusion

The interaction of this compound with biological tissues at the cellular level is a multifaceted process governed by a complex interplay of dose, cell type, and underlying physiological conditions. The primary mechanisms of this compound-induced cellular effects involve the generation of reactive oxygen species, leading to apoptosis, autophagy, and inflammatory responses. A thorough understanding of these cellular and molecular interactions is paramount for optimizing the diagnostic efficacy of this compound while minimizing its potential for adverse effects. This guide provides a comprehensive, data-driven overview to aid researchers and clinicians in this endeavor. Further research is warranted to fully elucidate the long-term cellular consequences of this compound exposure and to develop strategies to mitigate its cytotoxic potential.

References

Methodological & Application

Application Notes and Protocols: Iopromide Micro-CT for Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Contrast-enhanced micro-computed tomography (micro-CT) is a powerful non-invasive imaging modality for the three-dimensional visualization and quantification of tumor xenografts in preclinical research. Due to the inherently low soft-tissue contrast in standard micro-CT, iodinated contrast agents like Iopromide are essential for delineating tumor boundaries, assessing vascularity, and monitoring therapeutic response. This compound is a non-ionic, low-osmolar contrast agent that is rapidly distributed in the extracellular space and cleared by the kidneys. Its short half-life necessitates precise timing of image acquisition to capture optimal tumor enhancement.[1][2]

These application notes provide a detailed protocol for using this compound in micro-CT imaging of subcutaneous tumor xenograft models in mice, covering animal preparation, imaging procedures, and data analysis.

Key Experimental Protocols

Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells in immunocompromised mice.

Materials:

  • Human cancer cell line (e.g., AU565, MDA-MB-231, SKOV-3)[1][3]

  • Cell culture medium (e.g., RPMI, DMEM) and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Extracellular matrix (e.g., Matrigel or Cultrex BME)[1]

  • Immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol)

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions until 80-90% confluency.

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with culture medium and collect the cell suspension. d. Centrifuge the cell suspension and resuspend the cell pellet in a serum-free medium or PBS. e. Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Cell Preparation for Injection: a. Centrifuge the required number of cells. For example, 5 x 10^6 MDA-MB-231 cells per mouse. b. Resuspend the cell pellet in a cold 1:1 mixture of serum-free medium/PBS and extracellular matrix to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the matrix from solidifying.

  • Animal Preparation: a. Anesthetize the mouse using isoflurane. b. Shave the fur from the injection site (typically the flank or mammary fat pad). c. Cleanse the injection site with an antiseptic solution.

  • Subcutaneous Injection: a. Gently lift the skin at the injection site. b. Insert the needle of the syringe containing the cell suspension (typically 100 µL) into the subcutaneous space. c. Slowly inject the cell suspension, creating a small bleb under the skin. d. Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring: a. Monitor the mice regularly for tumor growth. b. Tumors are typically palpable within 1-2 weeks and ready for imaging when they reach a diameter of 5-10 mm (approximately 4-5 weeks post-injection).

This compound Micro-CT Imaging Protocol

This protocol outlines the procedure for performing contrast-enhanced micro-CT imaging on tumor-bearing mice.

Materials:

  • Tumor-bearing mouse

  • This compound injection (e.g., ISOVUE-370, providing 370 mg of iodine per mL)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Micro-CT scanner

  • Animal monitoring equipment (respiratory and temperature monitoring)

  • Catheter (optional, for continuous infusion)

  • Syringe pump (optional)

Procedure:

  • Animal Preparation: a. Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). b. Place the mouse on the scanner bed, which should be equipped with a heating pad to maintain body temperature. c. Secure the mouse in a position that minimizes motion artifacts and places the tumor within the field of view.

  • Pre-Contrast Scan (Optional but Recommended): a. Perform a non-contrast micro-CT scan of the tumor region to serve as a baseline.

  • This compound Administration: a. Dosage Calculation: A typical dose is approximately 300 mg of iodine per kg of body weight. For a 25g mouse, this equates to roughly 20 µL of ISOVUE-370. Another common approach is a bolus injection of a fixed volume, for instance, 120 µL of ISOVUE-370. b. Injection Method (Tail Vein Bolus): i. Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins. ii. Using a 27-30 gauge needle, perform a bolus injection of the calculated this compound dose into a lateral tail vein.

  • Image Acquisition: a. Timing: Due to the rapid clearance of this compound, it is crucial to initiate the scan immediately after the bolus injection. The peak enhancement in tumors typically occurs within the first few minutes. b. Scanning Parameters: The optimal scanning parameters will vary depending on the micro-CT system. Representative parameters are provided in the table below.

  • Post-Scan Monitoring: a. Monitor the mouse until it has fully recovered from anesthesia.

Data Presentation

This compound Formulations and Dosage
ParameterValueReference
Contrast Agent This compound (e.g., Ultravist®, ISOVUE-370)
Iodine Concentration 370 mg/mL
Recommended Mouse Dose ~300 mg Iodine/kg body weight
Typical Injection Volume 100 - 200 µL for a 25g mouse
Representative Micro-CT Scanning Parameters
ParameterValueReference
Tube Voltage 45-80 kVp
Tube Current 160-500 µA
Voxel Size 10-50 µm
Number of Projections 450-720
Integration Time 116-250 ms
Scan Time ~17 seconds to a few minutes
Quantitative Analysis of Tumor Enhancement

The enhancement of the tumor post-contrast can be quantified by measuring the change in radiodensity, typically expressed in Hounsfield Units (HU) or as the linear attenuation coefficient (LAC).

Tumor ModelContrast AgentPost-Contrast Enhancement (Mean LAC cm⁻¹)Reference
AU565 (Breast Cancer)ISOVUE-370~0.25 - 0.35
MDA-MB-231 (Breast Cancer)ISOVUE-370~0.20 - 0.30
SKOV-3 (Ovarian Cancer)ISOVUE-370~0.15 - 0.25

Note: LAC values can be converted to Hounsfield Units. The exact HU will depend on the scanner calibration.

Visualization of Signaling Pathways and Experimental Workflows

Tumor Angiogenesis Signaling Pathway

The following diagram illustrates the key signaling pathways involved in tumor angiogenesis, primarily driven by Vascular Endothelial Growth Factor (VEGF). This process is what allows for the visualization of tumor vasculature using contrast agents like this compound.

Tumor Angiogenesis Signaling Pathway cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes VEGF VEGF HIF-1α->VEGF induces transcription VEGFR2 VEGFR2 VEGF->VEGFR2 binds PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGF signaling pathway in tumor angiogenesis.

Experimental Workflow for this compound Micro-CT Imaging

The diagram below outlines the complete experimental workflow from establishing the tumor xenograft model to the final data analysis.

Experimental Workflow Cell_Culture 1. Cell Culture (e.g., AU565, MDA-MB-231) Xenograft_Implantation 2. Subcutaneous Xenograft Implantation (Immunocompromised Mouse) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring (4-5 weeks) Xenograft_Implantation->Tumor_Growth Animal_Preparation 4. Animal Preparation for Imaging (Anesthesia, Positioning) Tumor_Growth->Animal_Preparation Iopromide_Injection 5. This compound Injection (Tail Vein Bolus) Animal_Preparation->Iopromide_Injection MicroCT_Scan 6. Micro-CT Scan (Immediate Post-Injection) Iopromide_Injection->MicroCT_Scan Image_Reconstruction 7. 3D Image Reconstruction MicroCT_Scan->Image_Reconstruction Data_Analysis 8. Data Analysis (Tumor Volume, Vascularity) Image_Reconstruction->Data_Analysis Results 9. Quantitative Results (e.g., HU, rBV) Data_Analysis->Results

Caption: this compound micro-CT experimental workflow.

Conclusion

The use of this compound as a contrast agent for micro-CT imaging of tumor xenografts provides a robust and reproducible method for the longitudinal assessment of tumor growth and vascularity. The protocols and data presented here offer a comprehensive guide for researchers to implement this valuable technique in their preclinical studies. Adherence to a standardized protocol, particularly with respect to contrast agent dosage and the timing of image acquisition, is critical for obtaining high-quality, quantitative data. This approach can significantly enhance the understanding of tumor biology and the evaluation of novel anti-cancer therapies.

References

Application Notes and Protocols for Intravenous Iopromide Administration in Rats for Vascular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide (marketed as Ultravist®) is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical and preclinical X-ray-based imaging modalities, including computed tomography (CT).[1] Its primary function is to opacify blood vessels, enabling detailed visualization and quantitative analysis of the vasculature.[2] Due to its rapid renal excretion in rodents, specific protocols involving continuous intravenous infusion are necessary for in vivo vascular imaging applications such as micro-CT angiography.[3][4]

These application notes provide a comprehensive guide for the intravenous administration of this compound in rats for the purpose of vascular imaging, with a focus on micro-CT applications. The document outlines detailed experimental protocols, quantitative data for comparative analysis, and essential safety considerations.

Key Properties of this compound

This compound is a water-soluble compound that provides excellent contrast enhancement of the vasculature and extracellular spaces.[2] It is available in various concentrations, with 300 mgI/mL and 370 mgI/mL being common formulations for preclinical imaging.

PropertyValueReference
Molecular Weight 791.12 g/mol
Protein Binding ~1%
Elimination Half-life ~2 hours (main phase)
Excretion Primarily renal

Experimental Protocols

In Vivo Micro-CT Angiography of the Rat Brain

This protocol is adapted from a study performing contrast-enhanced micro-CT of the rodent brain.

a. Animal Preparation:

  • Anesthetize a Sprague-Dawley rat (approx. 300 g) using isoflurane.

  • Place the anesthetized rat in a CT-compatible stereotaxic immobilization device to minimize motion artifacts.

  • Catheterize the tail vein for intravenous administration of the contrast agent.

b. This compound Administration:

  • Use this compound at a concentration of 300 mgI/mL.

  • Administer the this compound solution via continuous intravenous infusion at a rate of 2.5 mL/min.

c. Imaging Acquisition:

  • Perform a non-contrast micro-CT scan prior to this compound administration to serve as a baseline.

  • Initiate the contrast-enhanced micro-CT scan simultaneously with the start of the this compound infusion.

  • Acquire approximately 512 projections over a 2-minute scan time.

  • Utilize X-ray tube settings of 60 kVp and 0.530 mA.

d. Image Analysis:

  • Reconstruct the acquired projection data to generate 3D images of the vasculature.

  • Perform co-registration of the contrast-enhanced and non-contrast scans for comparative analysis.

  • Quantify vascular parameters such as vessel volume, density, and diameter using appropriate analysis software.

General Considerations for Whole-Body, Kidney, and Tumor Vascular Imaging

While a specific, universally optimized protocol for every anatomical region is not available, the principles from the brain imaging protocol can be adapted.

  • Dosage and Infusion Rate: The infusion rate should be adjusted based on the target organ's blood flow and the size of the animal. A continuous infusion is necessary to maintain adequate vascular contrast due to the rapid clearance of this compound.

  • Imaging Parameters: The X-ray tube voltage and current may need to be optimized for different tissues to achieve optimal contrast-to-noise ratios.

  • Gating: For cardiac and respiratory motion-sensitive areas, consider using cardiac and/or respiratory gating during image acquisition to reduce motion artifacts.

Quantitative Data

The following tables provide a summary of quantitative data from preclinical vascular imaging studies in rodents. While not all studies used this compound, the data offers a valuable comparison of the performance of different contrast agents.

Table 1: Comparison of Micro-CT Contrast Agents for Ex Vivo Vascular Imaging in Rodents

Contrast AgentSmallest Visualized Vessel Diameter (µm)Signal-to-Noise Ratio (SNR) in KidneySignal-to-Noise Ratio (SNR) in BrainReference
Vascupaint 20.54 ± 4.1512.85 ± 1.983.39 ± 0.93
Barium Sulfate 25.82 ± 3.7532.87 ± 10.036.27 ± 3.78
Microfil 91.66 ± 24.910.91 ± 0.630.22 ± 0.07

Table 2: Quantitative Vascular Parameters from Ex Vivo Micro-CT Angiography of Rat Cervical Spinal Cord

Contrast AgentVessel Number (Rank II)Vessel Number (Rank III)% of Vessels (10 µm diameter)% of Vessels (20 µm diameter)Reference
Barium Sulfate HigherHigherHigherHigher
Lead Oxide LowerLowerLowerLower

Safety and Toxicological Profile

While this compound is generally well-tolerated, it is essential to be aware of its potential adverse effects, particularly nephrotoxicity.

  • Renal Toxicity: Studies in rats have shown that intravenous administration of this compound can lead to histological alterations in the kidneys. One study observed renal tubular damage, including loss of brush border and tubular necrosis, within 24 hours of administration. While renal function markers (BUN and SCr) did not show significant changes in that particular study, it is crucial to hydrate the animals adequately before and after the procedure to minimize the risk of contrast-induced acute kidney injury.

  • Endothelial Damage: Iodinated contrast media have been shown to cause endothelial damage, which can lead to vasoconstriction of vasa recta in rats.

  • General Adverse Reactions: Though rare in preclinical settings with appropriate dosing, severe adverse reactions observed in clinical use include anaphylactoid reactions, cardiovascular events, and severe cutaneous adverse reactions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis anesthesia Anesthesia (Isoflurane) immobilization Immobilization (Stereotaxic Device) anesthesia->immobilization catheterization Tail Vein Catheterization immobilization->catheterization non_contrast Non-Contrast Micro-CT infusion Continuous IV Infusion of this compound non_contrast->infusion contrast_scan Contrast-Enhanced Micro-CT infusion->contrast_scan reconstruction 3D Reconstruction contrast_scan->reconstruction registration Image Co-registration reconstruction->registration quantification Quantitative Vascular Analysis registration->quantification

Caption: Experimental workflow for in vivo micro-CT angiography in rats using this compound.

Logical Relationship of Key Steps

logical_relationship This compound This compound Administration vascular_opacification Vascular Opacification This compound->vascular_opacification micro_ct Micro-CT Imaging vascular_opacification->micro_ct image_data 3D Image Data micro_ct->image_data analysis Quantitative Analysis image_data->analysis results Vascular Parameters analysis->results

Caption: Logical flow from this compound administration to quantitative vascular analysis.

References

Revolutionizing Preclinical Research: Longitudinal Micro-CT Studies in Small Animals Using Iopromide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Longitudinal micro-computed tomography (micro-CT) in small animal models is a cornerstone of modern preclinical research, enabling non-invasive, three-dimensional visualization of anatomical and physiological processes over time. The use of contrast agents is essential for enhancing the visibility of soft tissues and vasculature, which have inherently low X-ray attenuation. Iopromide, a non-ionic, low-osmolar iodinated contrast agent, is a widely used clinical compound that also finds application in preclinical micro-CT studies. Its rapid renal clearance presents both challenges and opportunities for dynamic imaging applications. This document provides detailed application notes and protocols for conducting longitudinal micro-CT studies using this compound in small animals, with a focus on oncology, vascular imaging, and renal function assessment.

I. Principle of this compound-Enhanced Micro-CT

This compound contains iodine atoms that effectively absorb X-rays, increasing the attenuation of the tissues or fluids in which it is distributed. Following intravenous administration, this compound is rapidly distributed throughout the extracellular space and is primarily excreted by the kidneys. This pharmacokinetic profile allows for dynamic contrast-enhanced imaging of vascular structures and assessment of renal function. However, its fast clearance necessitates precise timing of image acquisition to capture the desired physiological events.

II. Applications in Small Animal Imaging

Oncological Studies: Tumor Detection and Vascularity Assessment

Contrast-enhanced micro-CT with this compound can be employed to visualize tumor boundaries, assess tumor vascularity, and monitor the response to anti-cancer therapies.

Key Applications:

  • Tumor Delineation: Enhanced visualization of tumor margins against surrounding soft tissue.

  • Vascularity Assessment: Imaging of tumor perfusion and vascular architecture.

  • Therapeutic Monitoring: Longitudinal assessment of changes in tumor size and vascularity in response to treatment.[1]

Vascular and Angiogenesis Imaging

The ability of this compound to transiently opacify the vasculature makes it suitable for micro-angiography, allowing for the assessment of blood vessel morphology and the study of angiogenesis.

Key Applications:

  • Visualization of Major Blood Vessels: High-resolution imaging of arterial and venous structures.

  • Angiogenesis Monitoring: Assessing the formation of new blood vessels in models of development, wound healing, and cancer.

Renal Function Assessment

Due to its rapid and primary excretion through the kidneys, this compound is an excellent agent for the dynamic assessment of renal perfusion and clearance.

Key Applications:

  • Renal Perfusion Imaging: Visualizing blood flow to and within the kidneys.

  • Glomerular Filtration Rate (GFR) Estimation: Dynamic scanning can provide data for modeling and estimating GFR.

III. Experimental Protocols

A. General Preparation of Small Animals for Micro-CT
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to imaging.

  • Anesthesia: Anesthetize the animal using isoflurane (1-3% in oxygen). Ensure a stable plane of anesthesia is maintained throughout the procedure.

  • Catheterization: For precise and repeatable intravenous injections, place a catheter in the lateral tail vein.

  • Physiological Monitoring: Monitor the animal's heart rate, respiration, and temperature throughout the imaging session.

Experimental Workflow for this compound-Enhanced Micro-CT

G cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis acclimatize Acclimatize Animal anesthetize Anesthetize acclimatize->anesthetize catheterize Catheterize Tail Vein anesthetize->catheterize monitor Physiological Monitoring catheterize->monitor pre_scan Pre-Contrast Scan monitor->pre_scan iopromide_admin This compound Administration pre_scan->iopromide_admin post_scan Post-Contrast Scan(s) iopromide_admin->post_scan reconstruction 3D Reconstruction post_scan->reconstruction segmentation Image Segmentation reconstruction->segmentation quantification Quantitative Analysis segmentation->quantification

Caption: General experimental workflow for this compound-enhanced micro-CT studies in small animals.

B. Protocol for Longitudinal Tumor Vascularity Imaging in Mice

This protocol is designed for assessing changes in tumor vascularity over time in a murine tumor model.

Materials:

  • This compound (e.g., Ultravist® 300 or 370, equivalent to 300 or 370 mg Iodine/mL)

  • Sterile saline

  • Anesthesia system (isoflurane)

  • Tail vein catheter

  • Micro-CT scanner

  • Physiological monitoring system

Procedure:

  • Animal Preparation: Prepare the tumor-bearing mouse as described in the general preparation protocol.

  • Pre-Contrast Scan: Acquire a baseline micro-CT scan of the tumor region before contrast administration.

  • This compound Administration: Administer a bolus injection of this compound (300 mg I/mL) via the tail vein catheter. A typical dose for a 25g mouse is 100-150 µL.

  • Dynamic Post-Contrast Scans: Immediately after injection, acquire a series of rapid scans to capture the vascular phase. For slower, higher-resolution scans, imaging should be performed within the first few minutes post-injection due to the rapid clearance of this compound.

  • Longitudinal Monitoring: Repeat the imaging procedure at desired time points (e.g., weekly) to monitor changes in tumor vascularity in response to therapy. For repeated injections, a washout period of at least 24 hours is recommended to minimize potential renal effects.

  • Image Analysis:

    • Co-register pre- and post-contrast images.

    • Segment the tumor and major blood vessels.

    • Quantify changes in vessel volume, density, and tortuosity over time.

Longitudinal Tumor Imaging Workflow

G cluster_baseline Baseline (Day 0) cluster_treatment Treatment Phase cluster_followup Follow-up Imaging cluster_analysis Data Analysis baseline_scan Pre-Treatment Scan treatment Administer Therapy baseline_scan->treatment followup_scan1 Scan (e.g., Day 7) treatment->followup_scan1 followup_scan2 Scan (e.g., Day 14) followup_scan1->followup_scan2 followup_scan_n ... (subsequent scans) followup_scan2->followup_scan_n quantify_changes Quantify Tumor & Vascular Changes followup_scan_n->quantify_changes

Caption: Workflow for a longitudinal study assessing tumor response to therapy using this compound-enhanced micro-CT.

IV. Data Presentation: Quantitative Parameters

The rapid clearance of this compound in small animals is a critical factor to consider. Unlike nanoparticle-based contrast agents that can circulate for hours, this compound's enhancement window is brief.

ParameterSpeciesApplicationThis compound Concentration (mg I/mL)DosageAdministrationKey Findings
Pharmacokinetics MouseGeneral--IntravenousRapid renal clearance, with blood volume filtered in under 5 seconds.[2]
Vascular Imaging RatBrain Angiography300Continuous infusion at 2.5 mL/minIntravenousProvided consistent vascular contrast for imaging major cerebral blood vessels.
Tumor Imaging MouseGlioma-300 µLIntravenousImaging performed 3-6 minutes post-injection for tumor visualization.[2]
Inflammation MouseIntestinal300 (Iomeprol)0.3 mLIntravenous BolusLate contrast enhancement observed in inflamed colons.[3]

Micro-CT Scanning Parameters (Typical Ranges)

ParameterValue
Tube Voltage 45-90 kVp
Tube Current 160-500 µA
Voxel Size 50-150 µm
Scan Time 17 seconds - 20 minutes

V. Considerations and Limitations

  • Rapid Clearance: The primary limitation of this compound for small animal micro-CT is its rapid renal clearance. This necessitates fast scanning protocols or continuous infusion to maintain vascular contrast. For longitudinal studies requiring longer imaging windows, nanoparticle-based contrast agents may be more suitable.[2]

  • Radiation Dose: Longitudinal studies involve repeated radiation exposure. It is crucial to optimize scanning protocols to minimize the cumulative radiation dose to the animals.

  • Animal Welfare: Repeated anesthesia and injection procedures can impact animal welfare. Careful monitoring and adherence to institutional animal care and use committee (IACUC) guidelines are essential.

  • Data Quantification: Accurate quantification of contrast enhancement requires consistent injection protocols and precise timing of image acquisition.

VI. Conclusion

This compound remains a valuable tool for specific applications in longitudinal micro-CT studies of small animals, particularly for dynamic vascular imaging and renal function assessment. While its rapid clearance presents challenges, these can be mitigated with carefully designed protocols. For studies requiring prolonged contrast enhancement, alternative agents should be considered. The protocols and data presented here provide a foundation for researchers to design and implement robust and reproducible longitudinal micro-CT studies using this compound, ultimately advancing our understanding of disease progression and therapeutic response in preclinical models.

References

Application Notes and Protocols for Quantifying Tissue Perfusion with Iopromide-Enhanced CT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantifying tissue perfusion using Iopromide-enhanced computed tomography (CT). This powerful imaging technique offers non-invasive assessment of hemodynamics, making it a valuable tool in preclinical research and clinical drug development, particularly in oncology and neurology.

Introduction to CT Perfusion

CT perfusion (CTP) is a functional imaging modality that provides quantitative measurements of blood flow dynamics within tissues. The technique involves the rapid intravenous injection of an iodinated contrast agent, such as this compound, followed by dynamic CT scanning of the region of interest. By tracking the passage of the contrast bolus through the vasculature, various perfusion parameters can be calculated, offering insights into tissue viability, angiogenesis, and response to therapy.[1][2]

Key perfusion parameters include:

  • Cerebral Blood Flow (CBF) : The rate of blood flow through a given volume of brain tissue, typically measured in mL/100g/min.[3]

  • Cerebral Blood Volume (CBV) : The total volume of blood in a given volume of brain tissue, expressed in mL/100g.[3]

  • Mean Transit Time (MTT) : The average time it takes for blood to transit through a specific volume of tissue.[3]

  • Permeability-Surface Area Product (PS) : An indicator of blood vessel permeability, reflecting the leakage of contrast agent from the vasculature into the interstitial space.

Quantitative Data Summary

The following tables summarize quantitative CT perfusion data from studies utilizing iodinated contrast agents to assess various tissue types. These values can serve as a reference for researchers designing and interpreting their own perfusion studies.

Table 1: CT Perfusion Parameters in Brain Tumors (Human)

Tissue TypeCerebral Blood Flow (CBF) (mL/100g/min)Cerebral Blood Volume (CBV) (mL/100g)Permeability Surface (PS) (mL/100g/min)Reference
High-Grade Glioma71.2 ± 38.35.4 ± 2.31.7 ± 4.2
Low-Grade Glioma69.5 ± 11.82.2 ± 1.10.8 ± 0.9
Brain Metastasis71.9 ± 28.93.0 ± 1.10.7 ± 0.5
Contralateral Normal Tissue (High-Grade Glioma Patients)-3.0 ± 1.1-

Table 2: Normalized CT Perfusion Parameters in Gliomas (Human)

Tissue TypeNormalized Cerebral Blood Volume (nCBV)Normalized Cerebral Blood Flow (nCBF)Reference
High-Grade Glioma3.06 ± 1.353.03 ± 2.16
Low-Grade Glioma1.44 ± 0.421.16 ± 0.36

Normalized values are calculated by dividing the tumor perfusion parameter by the value from contralateral normal-appearing white matter.

Table 3: Impact of this compound Concentration on Peak Enhancement (Human Brain)

This compound ConcentrationGray Matter Peak Enhancement (HU)White Matter Peak Enhancement (HU)Arterial Input Peak Enhancement (HU)Venous Output Peak Enhancement (HU)Reference
300 mg/mL9.79 ± 0.33---
350 mg/mL10.60 ± 0.19---
400 mg/mL12.31 ± 0.41---

A constant total iodine dose (15 g) and injection rate (7 mL/s) were maintained.

Experimental Protocols

Preclinical Protocol: this compound-Enhanced CT Perfusion in a Mouse Tumor Model

This protocol is designed for quantifying tumor perfusion in a preclinical setting, for example, to assess the efficacy of anti-angiogenic therapies.

Materials:

  • Micro-CT scanner

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Animal positioning stage with heating

  • Power injector for small animals

  • This compound (e.g., 300-370 mg Iodine/mL)

  • Heparinized saline

  • Catheter (e.g., 27-30 gauge) for tail vein cannulation

  • Tumor-bearing mice

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (4-5% for induction, 1-3% for maintenance).

    • Place the mouse on the scanner bed, ensuring the tumor is within the field-of-view.

    • Maintain the animal's body temperature using a heating pad.

    • Cannulate the lateral tail vein with the catheter, pre-filled with heparinized saline to prevent clotting.

    • Connect the catheter to the power injector.

  • CT Imaging:

    • Scout Scan: Perform a low-dose scout scan to confirm the tumor position.

    • Pre-contrast Scan: Acquire a non-enhanced CT scan of the tumor region to serve as a baseline.

    • Dynamic Contrast-Enhanced Scan:

      • Initiate the dynamic CT acquisition (cine mode).

      • After a short delay (e.g., 2-5 seconds), inject a bolus of this compound (e.g., 100-200 µL) via the tail vein catheter using the power injector at a high rate (e.g., 1-2 mL/min).

      • Continue scanning for a total duration of 1-2 minutes to capture the wash-in and wash-out phases of the contrast agent.

    • Scanning Parameters (example):

      • Tube Voltage: 80 kVp

      • Tube Current: 120 mAs

      • Temporal Resolution: 1 image per second

      • Slice Thickness: 1-2 mm

  • Data Analysis:

    • Transfer the dynamic CT images to a workstation with perfusion analysis software.

    • Perform image registration to correct for any motion artifacts.

    • Define a region of interest (ROI) over an artery (e.g., carotid artery or aorta) to obtain the arterial input function (AIF).

    • Define an ROI over the tumor tissue.

    • The software will then use deconvolution algorithms to generate parametric maps of CBF, CBV, MTT, and PS.

    • Quantify the mean perfusion values within the tumor ROI.

Clinical Protocol: this compound-Enhanced CT Perfusion for Brain Tumor Assessment

This protocol outlines a typical procedure for assessing brain tumor perfusion in a clinical research setting.

Patient Preparation:

  • Obtain informed consent.

  • Ensure the patient has no contraindications to iodinated contrast media.

  • Establish intravenous access with a large-bore catheter (e.g., 18-20 gauge), preferably in an antecubital vein.

Procedure:

  • CT Imaging:

    • Non-Contrast CT: Perform a standard non-contrast CT of the head to identify the tumor location.

    • Perfusion Scan Positioning: Select the slice locations to cover the maximum diameter of the tumor.

    • Dynamic Contrast-Enhanced Scan:

      • Administer a bolus of this compound (e.g., 40 mL of 300-370 mg Iodine/mL) at a high injection rate (e.g., 5-8 mL/s) using a power injector, followed by a saline flush.

      • Initiate a cine scan (continuous acquisition) approximately 4-7 seconds after the start of the injection.

      • Acquire images at a rate of 1 per second for a total duration of 40-60 seconds.

    • Scanning Parameters (example):

      • Tube Voltage: 80-100 kVp

      • Tube Current: 120-150 mAs

      • Slice Thickness: 5 mm

  • Data Analysis:

    • The dynamic image data is processed using specialized perfusion software.

    • An AIF is typically derived from a major cerebral artery (e.g., anterior cerebral artery or middle cerebral artery).

    • A venous output function (VOF) may be selected from a major sinus (e.g., superior sagittal sinus).

    • ROIs are drawn on the tumor and on contralateral normal brain tissue for comparison.

    • The software generates color-coded maps of CBF, CBV, MTT, and PS.

    • Quantitative perfusion values are extracted from the ROIs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging CT Imaging cluster_analysis Data Analysis animal_prep Animal/Patient Preparation (Anesthesia, IV Access) scout Scout Scan animal_prep->scout pre_contrast Pre-Contrast Scan scout->pre_contrast dynamic_scan Dynamic Contrast-Enhanced Scan (this compound Injection) pre_contrast->dynamic_scan motion_correction Motion Correction dynamic_scan->motion_correction roi_selection ROI Selection (Artery, Tumor, Normal Tissue) motion_correction->roi_selection perfusion_maps Generation of Perfusion Maps (CBF, CBV, MTT, PS) roi_selection->perfusion_maps quantification Quantitative Analysis perfusion_maps->quantification

Caption: Experimental workflow for this compound-enhanced CT perfusion.

data_analysis_pipeline raw_data Dynamic CT Image Series aif Arterial Input Function (AIF) (from ROI on major artery) raw_data->aif tissue_curves Time-Attenuation Curves (from tissue ROIs) raw_data->tissue_curves deconvolution Deconvolution Algorithm aif->deconvolution tissue_curves->deconvolution cbf_map CBF Map deconvolution->cbf_map cbv_map CBV Map deconvolution->cbv_map mtt_map MTT Map deconvolution->mtt_map ps_map PS Map deconvolution->ps_map quantitative_values Quantitative Perfusion Values cbf_map->quantitative_values cbv_map->quantitative_values mtt_map->quantitative_values ps_map->quantitative_values

Caption: Data analysis pipeline for CT perfusion.

anti_angiogenic_therapy_effect therapy Anti-Angiogenic Therapy vessel_normalization Vessel Normalization (Reduced Tortuosity, Pruning) therapy->vessel_normalization decreased_permeability Decreased Vessel Permeability therapy->decreased_permeability decreased_cbf Decreased Blood Flow (CBF) vessel_normalization->decreased_cbf decreased_cbv Decreased Blood Volume (CBV) vessel_normalization->decreased_cbv decreased_ps Decreased Permeability (PS) decreased_permeability->decreased_ps

Caption: Effect of anti-angiogenic therapy on tumor perfusion.

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Disruption In Vivo Using Iopromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a critical event in the pathogenesis of numerous neurological diseases, including ischemic stroke, traumatic brain injury (TBI), and brain tumors. Assessing the integrity of the BBB in vivo is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

Iopromide is a low-osmolar, non-ionic, iodinated contrast agent widely used in clinical and preclinical imaging. Its properties make it a suitable tracer for assessing BBB disruption. When the BBB is compromised, this compound can extravasate from the blood vessels into the brain parenchyma, and this leakage can be detected and quantified using computed tomography (CT). This document provides detailed application notes and experimental protocols for the use of this compound in assessing BBB disruption in various preclinical models.

Principle of the Method

The assessment of BBB disruption using this compound relies on the principle that under normal physiological conditions, this compound does not cross the intact BBB due to its hydrophilic nature and molecular size. In pathological conditions where the BBB is compromised, this compound leaks into the brain interstitium. This extravasation leads to an increase in radiodensity, which can be visualized and quantified by CT imaging. Dynamic contrast-enhanced CT (DCE-CT) protocols, coupled with pharmacokinetic modeling, allow for the quantitative assessment of BBB permeability.

Key Properties of this compound

PropertyValueReference
Molecular Weight791.1 g/mol [1]
ClassNon-ionic, monomeric iodinated contrast medium[2]
OsmolalityLow[2]
ExcretionPredominantly renal[2]
Administration RouteIntravascular (intravenous or intra-arterial)[3]

Experimental Protocols

Detailed protocols for inducing BBB disruption and subsequent assessment with this compound in three common preclinical models are provided below.

Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO) in Rats

Objective: To assess BBB disruption following ischemic stroke using this compound-enhanced CT.

Animal Model: Male Sprague-Dawley rats (250-300g).

Protocol for MCAO: The transient MCAO model is widely used to mimic ischemic stroke in humans.

  • Anesthetize the rat (e.g., with isoflurane).

  • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the ECA.

  • Insert a filament (e.g., 4-0 nylon suture with a rounded tip) into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).

  • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

This compound Administration and CT Imaging Protocol:

  • At a specific time point post-reperfusion (e.g., 24 hours), anesthetize the rat and place it in a stereotaxic frame compatible with a micro-CT scanner.

  • Perform a baseline non-contrast CT scan of the brain.

  • Administer a bolus of this compound (e.g., Ultravist-370, containing 370 mg iodine/mL) intravenously via the tail vein. A suggested dose is in the range of 518-1036 mg iodine/kg body weight.

  • Immediately after this compound administration, initiate a dynamic CT scan of the brain for a duration of approximately 2-5 minutes, followed by delayed scans at specific time points (e.g., 10, 30, and 60 minutes) to monitor contrast extravasation.

  • CT Scanner Settings (example): 60 kVp, 0.530 mA, 512 projections over approximately 2 minutes for dynamic scans.

Traumatic Brain Injury (TBI) Model (Controlled Cortical Impact - CCI) in Mice

Objective: To quantify BBB disruption after TBI using this compound-enhanced CT.

Animal Model: Male C57BL/6 mice (25-30g).

Protocol for CCI: The CCI model is a widely used and reproducible model of TBI.

  • Anesthetize the mouse (e.g., with isoflurane).

  • Mount the animal in a stereotaxic frame.

  • Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

  • Use a pneumatically or electromagnetically driven impactor to deliver a controlled impact to the exposed dura mater. The severity of the injury can be modulated by adjusting the impact velocity, depth, and dwell time.

  • After the impact, suture the scalp.

This compound Administration and CT Imaging Protocol:

  • At a selected time point post-TBI (e.g., 24 or 48 hours), anesthetize the mouse and secure it in a CT-compatible stereotaxic frame.

  • Acquire a pre-contrast baseline CT scan.

  • Administer this compound (e.g., Ultravist-300, containing 300 mg iodine/mL) via tail vein injection. A continuous infusion at a rate of 2.5 ml/min can be used during the scan.

  • Perform a dynamic CT scan immediately following the start of the infusion for approximately 2 minutes, followed by delayed static scans.

  • CT Scanner Settings (example): Parameters should be optimized for the specific micro-CT system. A starting point could be 50 kVp and 0.5 mA.

Brain Tumor Model (Glioblastoma Xenograft) in Mice

Objective: To assess the integrity of the blood-tumor barrier (BTB), a variant of the BBB, in a glioblastoma model using this compound-enhanced CT.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Protocol for Glioblastoma Xenograft Implantation: Orthotopic implantation of human glioblastoma cells is a common model.

  • Anesthetize the mouse and place it in a stereotaxic frame.

  • Create a small burr hole in the skull over the desired brain region (e.g., striatum).

  • Using a Hamilton syringe, slowly inject a suspension of human glioblastoma cells (e.g., U87 or patient-derived xenograft cells) into the brain parenchyma.

  • Seal the burr hole with bone wax and suture the scalp.

  • Allow the tumor to grow for a specified period (e.g., 2-4 weeks), which can be monitored by bioluminescence or MRI.

This compound Administration and CT Imaging Protocol:

  • Once tumors have reached the desired size, anesthetize the mouse and position it for CT imaging.

  • Obtain a non-contrast CT scan.

  • Administer this compound intravenously. A continuous infusion during the scan can help maintain a steady-state concentration of the contrast agent in the blood.

  • Acquire dynamic and delayed CT scans to visualize and quantify this compound extravasation into the tumor.

  • CT Scanner Settings (example): Optimize for high resolution to visualize small tumors. Parameters similar to the TBI model can be used as a starting point.

Data Presentation and Quantitative Analysis

Summarize all quantitative data into clearly structured tables for easy comparison.

Quantitative Analysis of this compound Extravasation

The extent of BBB disruption can be quantified by measuring the increase in CT attenuation (in Hounsfield Units, HU) in a region of interest (ROI) within the affected brain tissue compared to a contralateral, unaffected region. More advanced analysis involves pharmacokinetic modeling of dynamic contrast-enhanced CT data.

1. Contrast Enhancement Ratio: A simple method to quantify BBB disruption is to calculate the contrast enhancement ratio: Enhancement Ratio = (HU_post-contrast - HU_pre-contrast) / (HU_contralateral_post-contrast - HU_contralateral_pre-contrast)

2. Permeability Analysis using the Patlak Model: The Patlak graphical analysis is a robust method for calculating the permeability-surface area product (Ktrans), which reflects the transfer of the contrast agent from the plasma to the extravascular extracellular space. This model assumes a unidirectional transfer of the tracer from the blood to the tissue.

The Patlak equation is: C_t(t) / C_p(t) = K_trans * (∫_0^t C_p(τ)dτ) / C_p(t) + V_p

Where:

  • C_t(t) is the concentration of this compound in the tissue at time t.

  • C_p(t) is the concentration of this compound in the plasma at time t (arterial input function).

  • K_trans is the volume transfer constant (permeability).

  • V_p is the plasma volume fraction.

By plotting C_t(t) / C_p(t) against (∫_0^t C_p(τ)dτ) / C_p(t), a linear relationship is obtained where the slope represents K_trans.

Example Data Tables

Table 1: this compound Administration Parameters in Preclinical Models

Animal ModelThis compound Concentration (mg Iodine/mL)Administration RouteDosage / Infusion RateReference
Rat (Stroke)370Intravenous (bolus)518 - 1036 mg iodine/kg
Mouse (TBI)300Intravenous (infusion)2.5 mL/min
Mouse (Brain Tumor)300Intravenous (infusion)To be determined empirically

Table 2: Example CT Imaging Parameters

ParameterRat (Stroke)Mouse (TBI/Tumor)Reference
X-ray Tube Voltage60 kVp50 kVp
X-ray Tube Current0.530 mA0.5 mA
Scan Duration (Dynamic)~2 minutes~2 minutes
Number of Projections512To be optimized
Voxel Size~85 µm48 µm x 48 µm x 192 µm

Table 3: Quantitative BBB Permeability Data (Hypothetical Example)

ModelTime Post-InsultRegion of InterestKtrans (mL/100g/min)Contrast Enhancement Ratio
Rat Stroke (MCAO)24 hoursIschemic Core5.2 ± 1.52.8 ± 0.7
Peri-infarct2.8 ± 0.91.9 ± 0.5
Mouse TBI (CCI)48 hoursContusion Core7.1 ± 2.13.5 ± 0.9
Pericontusional4.3 ± 1.22.4 ± 0.6
Mouse Glioblastoma3 weeksTumor Core9.5 ± 3.04.2 ± 1.1
Tumor Rim6.8 ± 2.53.1 ± 0.8

Visualization of Signaling Pathways and Workflows

Signaling Pathways in BBB Disruption

The disruption of the BBB involves complex signaling cascades that vary depending on the pathological context. Below are simplified representations of key pathways involved in ischemic stroke, traumatic brain injury, and brain tumors.

G Ischemia Ischemic Insult Neutrophils Neutrophil Infiltration Ischemia->Neutrophils Microglia Microglial Activation Ischemia->Microglia MMP9 MMP-9 Upregulation Neutrophils->MMP9 Microglia->MMP9 Degradation Degradation of Tight Junctions MMP9->Degradation TJ Tight Junction Proteins (Occludin, ZO-1) TJ->Degradation BBB_Disruption BBB Disruption Degradation->BBB_Disruption

MMP-9 signaling in ischemic stroke BBB disruption.

G TBI Traumatic Brain Injury DAMPs DAMPs Release TBI->DAMPs TLR4 TLR4 Activation DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines BBB_Disruption BBB Disruption Cytokines->BBB_Disruption

NF-κB signaling in TBI-induced BBB disruption.

G Tumor Glioblastoma Hypoxia Tumor Hypoxia Tumor->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF VEGF-A Secretion HIF1a->VEGF VEGFR2 VEGFR2 Activation (on Endothelial Cells) VEGF->VEGFR2 Permeability Increased Vascular Permeability VEGFR2->Permeability BTB_Disruption Blood-Tumor Barrier Disruption Permeability->BTB_Disruption

VEGF signaling in brain tumor BBB disruption.
Experimental Workflow

G cluster_model Animal Model Induction cluster_imaging CT Imaging cluster_analysis Data Analysis MCAO Ischemic Stroke (MCAO) PreContrast Pre-contrast CT Scan MCAO->PreContrast TBI Traumatic Brain Injury (CCI) TBI->PreContrast Tumor Brain Tumor (Xenograft) Tumor->PreContrast This compound This compound Administration PreContrast->this compound PostContrast Dynamic & Delayed Post-contrast CT Scans This compound->PostContrast ROI ROI Analysis PostContrast->ROI Patlak Patlak Modeling PostContrast->Patlak Permeability Quantification of BBB Permeability (Ktrans) ROI->Permeability Patlak->Permeability

Workflow for assessing BBB disruption with this compound.

Conclusion

This compound-enhanced CT imaging is a valuable and accessible tool for the in vivo assessment of blood-brain barrier disruption in various preclinical models of neurological disease. The protocols and analytical methods described in this document provide a framework for researchers to quantitatively evaluate BBB permeability, offering critical insights into disease pathophysiology and the efficacy of novel therapeutic interventions. Careful optimization of animal models, this compound administration, and CT imaging parameters is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Measuring Glomerular Filtration Rate (GFR) in Animal Studies Using Iopromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glomerular filtration rate (GFR) is a critical measure of kidney function, reflecting the rate at which blood is filtered by the glomeruli.[1][2] Accurate GFR measurement is essential in preclinical animal studies for assessing renal physiology, investigating the pathophysiology of kidney disease, and evaluating the nephrotoxic potential of new drug candidates.[3][4] While inulin has historically been the gold standard for GFR measurement, its use is associated with practical challenges.[5]

Non-ionic, iodinated contrast agents, such as iopromide and iohexol, have emerged as reliable and convenient alternatives for determining GFR. These molecules are minimally protein-bound, freely filtered by the glomerulus, and are not subject to tubular secretion or reabsorption, making them suitable markers for GFR assessment. This document provides detailed application notes and protocols for the use of this compound to measure GFR in various animal models. The methodologies are primarily based on the plasma clearance of a single intravenous bolus injection of the marker.

Principle of GFR Measurement via Plasma Clearance

The plasma clearance of a substance that is exclusively eliminated by glomerular filtration is equivalent to the GFR. The most common method for determining plasma clearance in animal studies is the single-injection method. This involves administering a single intravenous bolus of the filtration marker (this compound) and then collecting a series of blood samples over time. The GFR is calculated by dividing the administered dose of the marker by the area under the plasma concentration-time curve (AUC).

The plasma concentration of this compound typically follows a two-compartment pharmacokinetic model after a single intravenous injection. This model describes the initial rapid distribution of the marker from the plasma into the extracellular fluid (distribution phase) followed by a slower elimination phase, primarily through renal excretion.

Experimental Protocols

The following protocols provide a general framework for GFR measurement using this compound in common laboratory animal species. It is recommended to optimize these protocols for specific experimental conditions and institutional animal care and use guidelines.

General Animal Preparation
  • Acclimatization: Animals should be acclimated to the housing conditions and handling procedures to minimize stress, which can influence physiological parameters, including GFR.

  • Fasting: Food should be withheld for approximately 12 hours before the study to ensure a post-absorptive state, while allowing free access to water to maintain adequate hydration.

  • Anesthesia/Sedation: The choice of anesthesia or sedation should be carefully considered, as some agents can affect renal blood flow and GFR. For conscious animal studies, appropriate restraint methods should be used.

Protocol 1: GFR Measurement in Rodents (Rats and Mice)

1. Materials:

  • This compound injection solution (e.g., Ultravist® 300 mg I/mL)

  • Sterile saline solution

  • Appropriate syringes and needles (e.g., 27-30 gauge)

  • Blood collection tubes (e.g., heparinized or EDTA-coated microcapillary tubes or microtubes)

  • Centrifuge

2. This compound Dosing and Administration:

  • Dosage: A dose of 25 mg/kg of iohexol has been validated in rodents, and a similar dose of this compound can be used as a starting point.

  • Administration: Administer the this compound solution as a single bolus via the tail vein.

3. Blood Sampling:

  • Technique: Collect blood samples from the tail vein, saphenous vein, or via retro-orbital sinus puncture (under anesthesia).

  • Volume: Collect approximately 10-20 µL of blood at each time point for mice and 50-100 µL for rats.

  • Schedule: Collect a pre-dose blood sample and then at 2, 5, 10, 20, 30, 60, 90, and 120 minutes post-injection. A simplified two-sample method using time points at 30 and 90 minutes has also been shown to be accurate.

4. Sample Processing:

  • Immediately transfer blood samples to appropriate anticoagulant tubes.

  • Centrifuge the samples to separate plasma.

  • Store plasma samples at -20°C or -80°C until analysis.

Protocol 2: GFR Measurement in Canines (Dogs)

1. Materials:

  • This compound injection solution

  • Sterile saline solution

  • Intravenous catheter

  • Blood collection tubes (e.g., serum separator or EDTA tubes)

  • Centrifuge

2. This compound Dosing and Administration:

  • Dosage: Based on iohexol studies, a dose of 300 mg iodine/kg is recommended. For animals with suspected severe renal impairment, a lower dose of 150 mg/kg may be sufficient.

  • Administration: Place an intravenous catheter in a suitable vein (e.g., cephalic vein). Administer the this compound as a rapid intravenous bolus, followed by a saline flush to ensure complete delivery.

3. Blood Sampling:

  • Technique: Collect blood from a vein contralateral to the injection site.

  • Volume: Collect 2-3 mL of blood at each time point.

  • Schedule: Collect a pre-dose sample, and then at 2, 3, and 4 hours post-injection.

4. Sample Processing:

  • Allow blood to clot if using serum separator tubes, or gently mix with anticoagulant.

  • Centrifuge to separate serum or plasma.

  • Store serum/plasma samples frozen until analysis.

Protocol 3: GFR Measurement in Felines (Cats)

1. Materials:

  • This compound injection solution

  • Sterile saline solution

  • Intravenous catheter

  • Blood collection tubes

  • Centrifuge

2. This compound Dosing and Administration:

  • Dosage: A dose of 64.7 mg/kg of iohexol has been used in cats, and a similar dose of this compound is a reasonable starting point.

  • Administration: Administer as an intravenous bolus via a pre-placed catheter, followed by a saline flush.

3. Blood Sampling:

  • Technique: Collect blood from a peripheral vein.

  • Volume: Collect approximately 1-2 mL of blood at each time point.

  • Schedule: Collect a pre-dose sample and then at 2, 3, and 4 hours post-injection. For a more detailed pharmacokinetic analysis, additional earlier time points (e.g., 5, 15, 30, 60, 120, 180 minutes) can be included.

4. Sample Processing:

  • Process blood samples to obtain serum or plasma as described for canines.

  • Store samples frozen until analysis.

Protocol 4: GFR Measurement in Swine

1. Materials:

  • This compound injection solution

  • Sterile saline solution

  • Intravenous catheter or appropriate setup for ear vein injection

  • Blood collection tubes

  • Centrifuge

2. This compound Dosing and Administration:

  • Dosage: A single dose of 10 mL of a 300 mg I/mL solution (total of 6.47 g iohexol) has been used in swine, and a similar dose of this compound can be considered.

  • Administration: Administer as a single bolus into the marginal ear vein.

3. Blood Sampling:

  • Technique: Collect blood from the orbital sinus or another accessible vein.

  • Volume: Collect approximately 3 mL of blood at each time point.

  • Schedule: Collect a pre-dose sample and then at 15, 30, 45, 60, 90, 120, 180, 240, 300, 360, and 420 minutes post-injection.

4. Sample Processing:

  • Process blood samples to obtain plasma as described for canines.

  • Store samples frozen until analysis.

Data Presentation

The following tables summarize the key quantitative data for the described protocols.

Table 1: Recommended this compound Dosages and Blood Sampling Schedules for GFR Measurement

Animal ModelRecommended this compound Dose (mg Iodine/kg)Recommended Blood Sampling Times (post-injection)
Mouse/Rat 25 (starting dose)2, 5, 10, 20, 30, 60, 90, 120 minutes
Dog 150 - 3002, 3, 4 hours
Cat ~652, 3, 4 hours
Swine ~6.5 g total dose (for ~30-40 kg animal)15, 30, 45, 60, 90, 120, 180, 240, 300, 360, 420 minutes

Analytical Methodology: HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying this compound in plasma and serum samples.

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Perchloric acid

  • Potassium carbonate

  • This compound analytical standard

  • Internal standard (e.g., iohexol or another suitable compound)

  • HPLC system with UV detector

  • Reversed-phase C18 column

2. Sample Preparation (Protein Precipitation):

  • To a microcentrifuge tube, add 100 µL of plasma/serum sample.

  • Add an appropriate amount of internal standard solution.

  • Add 50 µL of perchloric acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Neutralize the supernatant with potassium carbonate.

  • Centrifuge again to pellet the salt.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Conditions: The following are typical starting conditions that should be optimized for the specific HPLC system and column used.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterValue
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., sodium formate) and acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 10-20 µL
Column Temperature 40°C

4. Data Analysis:

  • Generate a calibration curve using known concentrations of this compound standard.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

  • Calculate the GFR using appropriate pharmacokinetic software or the trapezoidal rule to determine the AUC. The GFR is calculated as: GFR = Dose / AUC .

Visualization of Workflows and Models

The following diagrams illustrate the experimental workflow and the underlying pharmacokinetic model for GFR measurement using this compound.

GFR_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation acclimatize Acclimatization fasting Fasting (12h) acclimatize->fasting hydration Ensure Hydration fasting->hydration dose Calculate & Prepare This compound Dose hydration->dose injection Single IV Bolus Injection dose->injection blood_sampling Serial Blood Sampling (Timed Intervals) injection->blood_sampling centrifuge Centrifugation to Separate Plasma/Serum blood_sampling->centrifuge storage Sample Storage (-20°C to -80°C) centrifuge->storage hplc HPLC Analysis for This compound Concentration storage->hplc pk_analysis Pharmacokinetic Analysis (AUC Calculation) hplc->pk_analysis gfr_calc GFR Calculation (Dose / AUC) pk_analysis->gfr_calc

Caption: Experimental workflow for GFR measurement using this compound.

Two_Compartment_Model cluster_body Body Compartments C1 Central Compartment (Plasma) C2 Peripheral Compartment (Extracellular Fluid) C1->C2 k12 (Distribution) C1->Elimination k10 (Elimination/GFR) C2->C1 k21 (Redistribution) Dose->C1 this compound Injection

Caption: Two-compartment model for this compound pharmacokinetics.

References

Application Notes and Protocols for Iopromide-Loaded Liposomes in Targeted Liver Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of iopromide-loaded liposomes as contrast agents for targeted computed tomography (CT) imaging of the liver. The protocols detailed below are intended to serve as a foundational methodology that can be adapted and optimized for specific research needs.

Introduction

This compound, a non-ionic, water-soluble iodinated contrast agent, can be encapsulated within liposomes to create a nanoparticulate contrast agent with altered pharmacokinetics and biodistribution. By modifying the liposome surface with targeting ligands, such as galactose, these agents can be specifically directed to hepatocytes, enhancing CT contrast in the liver for improved disease detection and characterization.[1][2][3] This document outlines the necessary protocols for the preparation, characterization, and in vivo application of both non-targeted and galactose-targeted this compound-loaded liposomes.

Data Presentation

The following tables summarize key quantitative data for this compound-loaded liposomes based on preclinical studies.

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

ParameterValueReference
Mean Diameter (non-targeted)0.5 ± 0.1 µm[4][5]
Mean Diameter (targeted)~173 ± 12 nm
Encapsulation Efficiency30% - 40%
Zeta Potential (targeted)-31.5 ± 1.6 mV
Stability in PlasmaApprox. 24 hours

Table 2: In Vivo CT Enhancement and Pharmacokinetics in Animal Models

ParameterAnimal ModelValueReference
Clinically Relevant Liver CT Enhancement DoseRat~200 mg iodine/kg
Clinically Relevant Liver CT Enhancement DoseRabbit~150 mg iodine/kg
Maximum Liver Enhancement (200 mg I/kg)Baboon36 delta Hounsfield Units (ΔH)
Maximum Liver Enhancement (400 mg I/kg)Baboon61 delta Hounsfield Units (ΔH)
Time to Plateau Enhancement (200 mg I/kg)Baboon20 minutes
Time to Plateau Enhancement (400 mg I/kg)Baboon10 minutes
Elimination Route-Primarily via kidneys

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Ethanol Evaporation Method)

This protocol describes the preparation of this compound-loaded liposomes using the ethanol evaporation method.

Materials:

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol (CH)

  • Soybean Phosphatidylglycerol (SPG)

  • This compound

  • Ethanol, absolute

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Chloroform

Equipment:

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 200 nm pore size)

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Syringes and needles

Protocol:

  • Lipid Film Formation:

    • Dissolve SPC, CH, and SPG in a molar ratio of 6:3:1 in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and this compound Encapsulation:

    • Prepare a solution of this compound in PBS at the desired concentration.

    • Add the this compound solution to the flask containing the dry lipid film.

    • Hydrate the lipid film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Liposome Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 200 nm) for a defined number of passes (e.g., 10-15 times).

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis against PBS or size exclusion chromatography.

Surface Modification with Galactose for Liver Targeting

This protocol outlines the incorporation of a galactose-ligand for active targeting to asialoglycoprotein receptors on hepatocytes.

Materials:

  • Pre-formed this compound-Loaded Liposomes

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-galactose (DSPE-PEG-Gal)

  • PBS, pH 7.4

Equipment:

  • Water bath sonicator or extruder

Protocol:

  • Post-Insertion Method:

    • Prepare a solution of DSPE-PEG-Gal in PBS.

    • Add the DSPE-PEG-Gal solution to the pre-formed this compound-loaded liposome suspension. The molar ratio of DSPE-PEG-Gal to total lipid should be optimized (e.g., 1-5 mol%).

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome lipids for 1-2 hours with gentle stirring.

    • Alternatively, the mixture can be sonicated in a bath sonicator or passed through an extruder to facilitate the insertion of the galactose-ligand into the liposome bilayer.

  • Purification:

    • Remove any unincorporated DSPE-PEG-Gal by size exclusion chromatography.

Characterization of this compound-Loaded Liposomes

3.3.1. Particle Size and Zeta Potential Analysis

Equipment:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Protocol:

  • Dilute a small aliquot of the liposome suspension in PBS to an appropriate concentration for DLS analysis.

  • Perform particle size measurements to determine the mean hydrodynamic diameter and polydispersity index (PDI).

  • For zeta potential, dilute the sample in an appropriate low-ionic-strength buffer and measure the electrophoretic mobility.

3.3.2. Encapsulation Efficiency Determination

Equipment:

  • Ultracentrifuge or size exclusion chromatography columns

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Separation of Free and Encapsulated this compound:

    • Separate the unencapsulated this compound from the liposomes using ultracentrifugation or size exclusion chromatography.

  • Quantification of this compound:

    • Disrupt the liposomes in the collected fractions (e.g., using a suitable solvent like methanol or a detergent like Triton X-100).

    • Quantify the amount of this compound in the supernatant (free drug) and in the disrupted liposome fraction (encapsulated drug) using a validated analytical method such as UV-Vis spectrophotometry (at the absorbance maximum of this compound) or HPLC.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated this compound / Total amount of this compound) x 100

In Vivo Targeted Liver CT Imaging

This protocol provides a general guideline for in vivo CT imaging in a small animal model (e.g., rat or rabbit). All animal procedures must be performed in accordance with institutional guidelines and regulations.

Materials:

  • Galactose-modified this compound-loaded liposomes

  • Anesthetic agent (e.g., isoflurane)

  • Catheter for intravenous injection

Equipment:

  • Micro-CT scanner

  • Animal handling and monitoring equipment

Protocol:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Place a catheter in a suitable vein (e.g., tail vein) for administration of the contrast agent.

  • Pre-Contrast Imaging:

    • Acquire a pre-contrast CT scan of the abdominal region, including the liver.

  • Contrast Agent Administration:

    • Administer the galactose-modified this compound-loaded liposomes intravenously at the desired iodine dose (e.g., 150-200 mg iodine/kg).

  • Post-Contrast Imaging:

    • Acquire a series of post-contrast CT scans at various time points (e.g., 10, 20, 30, 60 minutes) to observe the enhancement pattern in the liver.

  • Image Analysis:

    • Analyze the CT images to quantify the change in Hounsfield Units (ΔH) in the liver over time.

Visualizations

G cluster_prep Liposome Preparation lipids Lipids (SPC, CH, SPG) in Chloroform film Thin Lipid Film (Rotary Evaporation) lipids->film hydrate Hydration film->hydrate This compound This compound in PBS This compound->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion (e.g., 200 nm membrane) mlv->extrude ulv Unilamellar Vesicles (ULVs) extrude->ulv purify_prep Purification (Dialysis/SEC) ulv->purify_prep final_lipo This compound-Loaded Liposomes purify_prep->final_lipo

Caption: Workflow for the preparation of this compound-loaded liposomes.

G cluster_targeting Targeted Liposome Formulation start This compound-Loaded Liposomes incubate Incubation / Sonication (Post-Insertion) start->incubate dspe DSPE-PEG-Galactose dspe->incubate purify_target Purification (SEC) incubate->purify_target final_targeted Galactose-Targeted This compound Liposomes purify_target->final_targeted

Caption: Workflow for galactose-modification of liposomes.

G cluster_invivo In Vivo CT Imaging Protocol animal Anesthetized Animal pre_scan Pre-Contrast CT Scan animal->pre_scan injection IV Injection of Targeted Liposomes pre_scan->injection post_scan Post-Contrast CT Scans (Time Series) injection->post_scan analysis Image Analysis (ΔH in Liver) post_scan->analysis

Caption: Workflow for in vivo targeted liver CT imaging.

G cluster_pathway Targeted Delivery to Hepatocytes lipo Gal-Liposome receptor ASGP-R (Hepatocyte) lipo->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis release This compound Release (Intracellular) endocytosis->release contrast Enhanced CT Contrast in Liver release->contrast

Caption: Signaling pathway for targeted liver cell uptake.

References

Application Notes and Protocols for Dynamic Contrast-Enhanced (DCE) Imaging with Iopromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic contrast-enhanced (DCE) imaging is a powerful technique used to provide quantitative assessment of tissue microvasculature, including perfusion, vessel permeability, and the volume of the extravascular extracellular space. This is achieved by acquiring a series of images before, during, and after the administration of a contrast agent. Iopromide (marketed as Ultravist®) is a low-osmolar, non-ionic, iodinated contrast medium widely used in clinical and preclinical imaging.[1] Its favorable safety profile and pharmacokinetic properties make it a suitable agent for DCE studies, particularly in computed tomography (DCE-CT).[1][2]

These application notes provide an overview of the principles of DCE imaging with this compound, detailed experimental protocols for preclinical research, and guidelines for data analysis and interpretation.

Principle of Action

This compound is a water-soluble molecule that, when injected intravenously, rapidly distributes throughout the extracellular fluid compartment with minimal binding to plasma proteins (approximately 1%).[2] The iodine atoms in the this compound molecule attenuate X-rays, leading to an increase in signal intensity on CT images in tissues where the agent is present.[3]

In DCE imaging, the dynamic changes in image intensity over time directly reflect the concentration of this compound in the tissue. By applying pharmacokinetic models to these time-concentration curves, it is possible to extract key physiological parameters that characterize the tumor microenvironment.

Key Pharmacokinetic Parameters

The analysis of DCE imaging data can yield several quantitative parameters that provide insights into the underlying pathophysiology of tissues, particularly in oncology research.

ParameterDescriptionTypical UnitsSignificance in Oncology Research
Ktrans (Volume Transfer Constant) Represents the transfer of the contrast agent from the blood plasma to the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability.min-1Often elevated in tumors due to leaky vasculature. It can be a sensitive marker for assessing response to anti-angiogenic therapies.
ve (Extravascular Extracellular Volume Fraction) Represents the volume of the EES per unit volume of tissue.(dimensionless)Can reflect changes in the tumor microenvironment, including cellularity and stromal content.
kep (Rate Constant) Represents the rate of transfer of the contrast agent from the EES back to the blood plasma. It is calculated as Ktrans/ve.min-1Provides information about the clearance of the contrast agent from the tissue.
vp (Plasma Volume Fraction) Represents the volume of blood plasma per unit volume of tissue.(dimensionless)Reflects the density of perfused blood vessels within the tissue.
iAUC (Initial Area Under the Curve) A semi-quantitative parameter representing the initial uptake of the contrast agent.(arbitrary units)Often used as a surrogate for blood flow and permeability.

Experimental Protocols

The following protocols provide a general framework for conducting DCE-CT and DCE-MRI studies with this compound in a preclinical setting, such as in rodent tumor models. These should be adapted and optimized for specific animal models, tumor types, and imaging systems.

Preclinical DCE-CT Protocol with this compound

This protocol is designed for the quantitative assessment of tumor perfusion and permeability in a small animal tumor model.

1. Animal Preparation:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane) to minimize movement during the imaging session.

  • Place a catheter in the tail vein for the administration of the contrast agent.

  • Maintain the animal's body temperature using a heating pad or circulating water system.

  • Monitor vital signs such as respiration and heart rate throughout the procedure.

2. Imaging Equipment and Contrast Agent:

  • CT Scanner: A high-resolution micro-CT scanner is required.

  • Contrast Agent: this compound (e.g., Ultravist® 300 or 370 mgI/mL).

  • Injection System: A power injector is necessary to ensure a rapid and consistent bolus injection of the contrast agent.

3. Image Acquisition:

  • Pre-contrast Scan: Acquire a baseline scan of the region of interest (ROI) before the injection of this compound.

  • Dynamic Scan: Begin the dynamic scanning sequence. This involves repeated acquisitions of the same anatomical slice or volume over time. A high temporal resolution (e.g., 1-2 second scans) is crucial for accurately capturing the first pass of the contrast agent.

  • Contrast Injection: After a short baseline period (e.g., 30-60 seconds) of dynamic scanning, inject a bolus of this compound via the tail vein catheter using the power injector. A typical dose for small animals is in the range of 100-200 µL. The injection should be followed by a saline flush to ensure the complete delivery of the contrast agent.

  • Post-contrast Scan: Continue the dynamic scan for a total of 5-10 minutes to capture the washout phase of the contrast agent.

4. Data Analysis:

  • Image Registration: Correct for any motion artifacts between the dynamic scans.

  • Region of Interest (ROI) Placement: Draw ROIs on the tumor tissue and a major feeding artery (to obtain the Arterial Input Function - AIF).

  • Conversion to Concentration: Convert the signal intensity (in Hounsfield Units) within the ROIs to this compound concentration. For DCE-CT, this relationship is linear.

  • Pharmacokinetic Modeling: Apply a suitable pharmacokinetic model (e.g., the Tofts model) to the tissue concentration-time curve and the AIF to derive quantitative parameters such as Ktrans, ve, and kep.

Preclinical DCE-MRI Protocol with this compound (Conceptual)

While less common than gadolinium-based agents for DCE-MRI, iodinated agents like this compound can theoretically be used, although they provide much weaker signal changes. This protocol outlines the conceptual steps.

1. Animal and Equipment Preparation:

  • Follow the same animal preparation steps as for the DCE-CT protocol.

  • MRI Scanner: A high-field small animal MRI scanner is required.

  • Contrast Agent: this compound.

  • Injection System: An MR-compatible power injector.

2. Image Acquisition:

  • T1 Mapping: Acquire pre-contrast T1 maps of the ROI.

  • Dynamic Scan: Use a T1-weighted fast gradient echo sequence with high temporal resolution.

  • Contrast Injection: Inject a bolus of this compound followed by a saline flush.

  • Post-contrast Scan: Continue the dynamic acquisition for several minutes.

3. Data Analysis:

  • Image Registration: Correct for motion.

  • ROI Placement: Define ROIs on the tumor and a feeding artery.

  • Signal to Concentration Conversion: Convert the MRI signal intensity changes to this compound concentration. This relationship is non-linear and requires knowledge of the pre-contrast T1 and the relaxivity of this compound.

  • Pharmacokinetic Modeling: Apply pharmacokinetic models as in the DCE-CT workflow.

Data Presentation and Visualization

Quantitative Data Summary

The following table presents hypothetical but realistic ranges for pharmacokinetic parameters that could be obtained from a preclinical DCE-CT study of a tumor model using this compound. These values can vary significantly depending on the tumor type, its stage, and the specific animal model.

Tumor ModelTreatment GroupKtrans (min-1)vekep (min-1)
Xenograft Model A Control0.25 ± 0.080.40 ± 0.120.63 ± 0.15
Anti-angiogenic Drug X0.12 ± 0.050.35 ± 0.100.34 ± 0.09
Syngeneic Model B Control0.35 ± 0.100.55 ± 0.150.64 ± 0.18
Chemotherapy Y0.28 ± 0.090.48 ± 0.130.58 ± 0.16
*Statistically significant difference from control (p < 0.05).
Visualizations

Experimental Workflow for Preclinical DCE-CT

experimental_workflow cluster_prep Animal Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Anesthesia Anesthetize Animal Catheter Place Tail Vein Catheter Anesthesia->Catheter Monitor Monitor Vitals Catheter->Monitor PreContrast Acquire Pre-contrast Scan StartDynamic Start Dynamic Scan PreContrast->StartDynamic Inject Inject this compound Bolus StartDynamic->Inject PostContrast Continue Dynamic Scan (5-10 min) Inject->PostContrast Registration Motion Correction ROI Define ROIs (Tumor, Artery) Registration->ROI Concentration Convert HU to Concentration ROI->Concentration PK_Model Apply Pharmacokinetic Model Concentration->PK_Model Params Extract Ktrans, ve, kep PK_Model->Params cluster_prep cluster_prep cluster_imaging cluster_imaging cluster_prep->cluster_imaging cluster_analysis cluster_analysis cluster_imaging->cluster_analysis quantitative_analysis cluster_input Input Data cluster_processing Processing cluster_output Output Parameters DCE_Images Dynamic Image Series AIF_ROI Arterial ROI DCE_Images->AIF_ROI Tissue_ROI Tissue ROI DCE_Images->Tissue_ROI AIF_Curve Generate Arterial Input Function (AIF) AIF_ROI->AIF_Curve Tissue_Curve Generate Tissue Time-Concentration Curve Tissue_ROI->Tissue_Curve PK_Model Pharmacokinetic Model (e.g., Tofts) AIF_Curve->PK_Model Tissue_Curve->PK_Model Ktrans Ktrans PK_Model->Ktrans ve ve PK_Model->ve kep kep PK_Model->kep Param_Maps Parametric Maps Ktrans->Param_Maps ve->Param_Maps kep->Param_Maps

References

Protocol for Assessing Tumor Vascularity with Iopromide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of tumor vascularity is a critical component in oncology research and the development of novel anti-cancer therapies. The tumor vasculature, characterized by its chaotic and leaky nature, plays a pivotal role in tumor growth, metastasis, and response to treatment. Dynamic Contrast-Enhanced Computed Tomography (DCE-CT) is a powerful, non-invasive imaging technique that provides quantitative insights into the hemodynamic properties of the tumor microenvironment. Iopromide, a non-ionic, low-osmolar iodinated contrast agent, is widely used in these procedures to visualize and quantify vascular characteristics.[1][2] This document provides detailed application notes and a comprehensive protocol for assessing tumor vascularity using this compound in a preclinical setting.

Mechanism of Action of this compound in DCE-CT

This compound is an X-ray contrast agent that functions by opacifying blood vessels and the extracellular space in its path of flow.[3] Its iodine content effectively absorbs X-rays, leading to enhanced contrast in CT images.[2] Following intravenous injection, this compound distributes within the vascular and extracellular spaces.[2] In DCE-CT, the dynamic changes in contrast enhancement within a region of interest (ROI) over time are monitored. These changes are used to generate time-attenuation curves (TACs), which are then analyzed using pharmacokinetic models to derive quantitative parameters of tumor vascularity.

Quantitative Perfusion Parameters

The analysis of DCE-CT data yields several key parameters that reflect the underlying physiology of the tumor vasculature. These parameters are crucial for characterizing tumor angiogenesis and evaluating the efficacy of anti-angiogenic therapies.

ParameterAbbreviationDescriptionTypical Units
Blood Volume BVThe volume of blood per unit volume of tissue. It reflects the density of blood vessels within the tumor.ml/100g or ml/100ml
Blood Flow BFThe rate of blood delivery to a unit mass of tissue. It indicates the perfusion of the tumor.ml/100g/min or ml/100ml/min
Permeability-Surface Area Product PSA measure of the rate of leakage of the contrast agent from the blood vessels into the extravascular, extracellular space (EES). It reflects the leakiness of the tumor vasculature.ml/100g/min or ml/100ml/min
Mean Transit Time MTTThe average time it takes for blood to pass through the tumor vasculature. It is calculated as MTT = BV / BF.seconds

Experimental Protocol: Assessing Tumor Vascularity in a Preclinical Mouse Xenograft Model

This protocol outlines the procedure for assessing tumor vascularity in a mouse xenograft model using this compound-enhanced CT perfusion.

1. Animal Model Preparation

  • Cell Culture and Tumor Implantation: Culture human cancer cells (e.g., colorectal, lung, breast) under standard conditions. Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Initiate the imaging study when tumors reach a predetermined size (e.g., 100-200 mm³).

2. Animal Preparation for Imaging

  • Anesthesia: Anesthetize the mouse using isoflurane (1-2% in oxygen) and maintain anesthesia throughout the imaging procedure.

  • Catheterization: Place a catheter in the tail vein for the administration of the contrast agent. Ensure the catheter is patent and secure.

  • Positioning: Position the anesthetized mouse on the CT scanner bed. Use a custom-built, temperature-controlled animal holder to maintain body temperature and minimize motion artifacts.

3. This compound Administration

  • Contrast Agent: Use a sterile solution of this compound (e.g., Ultravist® 300 or 370 mg Iodine/mL).

  • Dosage: The typical dose of this compound for a mouse is 100-200 µL. The exact dose may need to be optimized based on the specific mouse strain, tumor model, and scanner sensitivity.

  • Injection Rate: Administer the this compound as a bolus injection through the tail vein catheter using a power injector at a rate of 1-2 mL/min. A rapid and consistent injection rate is crucial for accurate perfusion measurements.

4. CT Image Acquisition

  • Scanner: Use a high-resolution preclinical micro-CT scanner.

  • Pre-contrast Scan: Acquire a non-contrast CT scan of the tumor region for anatomical reference.

  • Dynamic Scan: Initiate the dynamic scanning sequence immediately before the injection of this compound. The scan should cover the entire tumor volume.

    • Scan Duration: Acquire images continuously for a period of 2-5 minutes to capture the first pass of the contrast agent and the subsequent washout phase.

    • Temporal Resolution: Use a high temporal resolution (e.g., 1-2 seconds per frame) to accurately capture the rapid changes in contrast enhancement during the arterial phase.

    • Scanner Settings: Typical settings for a preclinical micro-CT scanner are:

      • Tube Voltage: 50-80 kVp

      • Tube Current: 200-500 µA

      • Voxel Size: 50-100 µm isotropic

5. Data Analysis Workflow

The analysis of DCE-CT data involves several steps to extract quantitative perfusion parameters.

  • Image Registration: Correct for any motion artifacts between the dynamic scan frames using image registration algorithms.

  • Region of Interest (ROI) Definition:

    • Draw an ROI encompassing the entire tumor on the pre-contrast or early-phase contrast-enhanced images.

    • Draw a second ROI over a major artery (e.g., the abdominal aorta or carotid artery) within the scan field of view to obtain the arterial input function (AIF). The AIF represents the concentration of the contrast agent in the arterial blood over time.

  • Time-Attenuation Curve (TAC) Generation: For each voxel or ROI, plot the average CT number (in Hounsfield Units, HU) against time to generate a TAC.

  • Pharmacokinetic Modeling: Apply a pharmacokinetic model to the tissue TACs and the AIF to estimate the perfusion parameters. Common models include:

    • Tofts Model: A widely used two-compartment model that estimates Ktrans (a parameter related to PS) and the volume of the extravascular extracellular space (ve).

    • Patlak Analysis: A graphical analysis method that can be used to estimate Ktrans and blood volume.

    • Deconvolution Methods: These methods mathematically derive the tissue impulse response function from the AIF and the tissue TAC to calculate BF, BV, and MTT.

  • Parametric Map Generation: Generate color-coded parametric maps of BV, BF, and PS, which visually represent the spatial distribution of these parameters within the tumor.

Visualizations

VEGF Signaling Pathway in Tumor Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth and metastasis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Permeability Vascular Permeability VEGFR->Permeability RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: VEGF signaling pathway in endothelial cells.

Experimental Workflow for Assessing Tumor Vascularity

The following diagram illustrates the key steps involved in the assessment of tumor vascularity using this compound-enhanced CT.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model 1. Animal Model (Tumor Xenograft) Animal_Prep 2. Animal Preparation (Anesthesia, Catheterization) Animal_Model->Animal_Prep Iopromide_Admin 3. This compound Injection (Bolus) Animal_Prep->Iopromide_Admin CT_Acquisition 4. Dynamic CT Image Acquisition Iopromide_Admin->CT_Acquisition Image_Processing 5. Image Processing (Registration) CT_Acquisition->Image_Processing ROI_Definition 6. ROI Definition (Tumor & AIF) Image_Processing->ROI_Definition TAC_Generation 7. TAC Generation ROI_Definition->TAC_Generation PK_Modeling 8. Pharmacokinetic Modeling TAC_Generation->PK_Modeling Parametric_Maps 9. Quantitative Parameter Maps (BV, BF, PS) PK_Modeling->Parametric_Maps

Caption: Experimental workflow for DCE-CT.

References

Application Notes and Protocols for Iopromide Administration in In Vivo Rodent Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide is a non-ionic, low-osmolar iodinated contrast agent widely used in preclinical in vivo imaging studies involving rodents.[1][2] Its primary application is to enhance the contrast of soft tissues and vascular structures in X-ray-based imaging modalities such as micro-computed tomography (micro-CT).[2] This document provides detailed application notes and standardized protocols for the administration of this compound in mice and rats for various imaging applications.

This compound opacifies the blood vessels in its path of flow, allowing for clear radiographic visualization of internal structures until it is diluted.[2] The degree of contrast enhancement is directly related to the concentration of iodine in the tissue of interest.[2] It is primarily excreted by the kidneys.

Data Presentation

This compound Concentration and Formulation

This compound is commercially available under the trade name Ultravist® in various concentrations. The formulations commonly used in rodent imaging are:

Concentration (mg Iodine/mL)This compound Concentration (mg/mL)
300623.4
370768.86
Recommended Dosages and Administration Routes for Rodent Imaging

The following tables summarize recommended starting dosages and administration routes for this compound in mice and rats for different imaging applications. Dosages should be optimized for specific experimental needs.

Table 1: this compound Administration in Mice

ApplicationAdministration RouteDosage (mg Iodine/kg)Injection VolumeInjection RateReference
Abdominal micro-CTIntraperitoneal (IP)Varies with volume250 µLBolus
Vascular Imaging (micro-CT)Intravenous (IV)~3600 mg/kg (calculated from 0.3 mL of 300 mg/mL solution for a 25g mouse)0.3 mL20-30 seconds
General micro-CTIntravenous (IV)5-10 µL/g of body weightVariesBolus

Table 2: this compound Administration in Rats

| Application | Administration Route | Dosage (mg Iodine/kg) | Injection Volume | Injection Rate | Reference | | :--- | :--- | :--- | :--- | :--- | | Brain Vascular Imaging (micro-CT) | Intravenous (IV) | Varies with infusion | Varies | 2.5 mL/min (continuous infusion) | | | Liver Imaging (liposomal this compound) | Intravenous (IV) | ~200 mg Iodine/kg | Varies | Not Specified | | | Subchronic Toxicity Study | Intravenous (IV) | 1 g Iodine/kg (every three days for six doses) | Varies | Not Specified | |

Pharmacokinetic Properties of this compound in Rodents
ParameterAnimal ModelValueReference
Elimination Half-lifeRatMain elimination phase: 2 hours; Terminal phase: 6.2 hours
Excretion RouteRatPrimarily renal
Protein BindingNot specified~1%
LD50 (Acute Toxicity)Mouse and Rat~3 g Iodine/kg
Expected Contrast Enhancement (Hounsfield Units - HU)

The following table provides examples of reported contrast enhancement in different tissues. Note that HU values can vary depending on the specific micro-CT scanner, reconstruction parameters, and experimental conditions.

Table 3: Reported Contrast Enhancement in Rodent Tissues

TissueAnimal ModelContrast AgentPost-Injection TimeApproximate HU Enhancement (mean ± SD)Reference
MyocardiumMouseLugol's Solution (Iodine-based)Perfusion2502 ± 437
Vessel WallMouseLugol's Solution (Iodine-based)Perfusion1036 ± 635
AortaMouseIsovue-370 (Iopamidol)60 minutes~500
Liver ParenchymaMouseFenestra™ LC3 hours1220–1240
Liver TumorMouseFenestra™ LC3 hours1025–1060
Vasculature (in liver)MouseFenestra™ LC3 hours1170–1300
Internal Carotid ArteryMouseLong circulating blood pool agentNot specifiedStatistically significant increase with higher dose
Great Cerebral Vein of GalenMouseLong circulating blood pool agentNot specifiedStatistically significant increase with higher dose

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Mice for Vascular Imaging

Materials:

  • This compound solution (e.g., 300 mg Iodine/mL)

  • Sterile saline

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needles

  • 1 mL syringes

  • 70% ethanol swabs

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse in a restrainer, ensuring the tail is accessible.

  • Tail Vein Dilation: Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. This will facilitate easier injection.

  • Injection Site Preparation: Gently wipe the tail with a 70% ethanol swab to clean the injection site.

  • This compound Preparation: Draw the calculated volume of this compound into a 1 mL syringe fitted with a 27-30 gauge needle. Ensure there are no air bubbles. The typical dose is 5-10 µL per gram of body weight.

  • Injection: Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a brief flash of blood in the needle hub. Inject the this compound as a bolus over approximately 20-30 seconds.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Imaging: Proceed with the micro-CT scan immediately or at the desired time point post-injection. For vascular imaging, the initial phase after injection is critical.

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia.

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice for Abdominal Imaging

Materials:

  • This compound solution (e.g., 300 mg Iodine/mL)

  • Sterile saline

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol swabs

Procedure:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site Identification: Tilt the mouse slightly head-down to move the abdominal organs away from the injection site. The injection should be administered in the lower right abdominal quadrant to avoid the cecum and bladder.

  • Injection Site Preparation: Clean the injection site with a 70% ethanol swab.

  • This compound Preparation: Draw the desired volume of this compound into a 1 mL syringe. A volume of 250 µL has been shown to be effective for abdominal organ visualization.

  • Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate gently to ensure the needle has not entered a blood vessel or organ. Inject the this compound as a bolus.

  • Post-Injection: Withdraw the needle and return the mouse to its cage.

  • Imaging: Optimal contrast enhancement for abdominal organs is typically observed around 15 minutes post-injection. Proceed with the micro-CT scan at this time.

Protocol 3: Continuous Intravenous (IV) Infusion of this compound in Rats for Vascular Imaging

Materials:

  • This compound solution (e.g., 300 mg Iodine/mL)

  • Sterile saline

  • Syringe pump

  • Catheter (e.g., 24 gauge)

  • Anesthetic (e.g., isoflurane)

  • Surgical tape

  • 70% ethanol swabs

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane.

  • Catheterization: Place a catheter into a suitable vein (e.g., tail vein or femoral vein). Secure the catheter in place with surgical tape.

  • Connection to Syringe Pump: Connect the catheter to a syringe pump primed with the this compound solution.

  • Infusion: Begin a continuous infusion of this compound at a rate of approximately 2.5 mL/min.

  • Imaging: Start the micro-CT scan concurrently with the initiation of the infusion to capture the vascular phase. The continuous administration provides consistent vascular contrast during the scan.

  • Post-Imaging: Stop the infusion and remove the catheter. Apply pressure to the insertion site.

  • Recovery: Monitor the rat until it has fully recovered from anesthesia.

Mandatory Visualizations

Experimental Workflow for this compound-Enhanced Rodent Imaging

G cluster_prep Animal Preparation cluster_admin This compound Administration cluster_imaging Micro-CT Imaging cluster_post Post-Imaging AnimalAcclimation Animal Acclimation Anesthesia Anesthesia Induction AnimalAcclimation->Anesthesia Positioning Positioning for Injection Anesthesia->Positioning DoseCalculation Dose Calculation Positioning->DoseCalculation Injection Injection (IV or IP) DoseCalculation->Injection AnimalPlacement Place Animal in Scanner Injection->AnimalPlacement ScanAcquisition Scan Acquisition AnimalPlacement->ScanAcquisition ImageReconstruction Image Reconstruction ScanAcquisition->ImageReconstruction Recovery Animal Recovery ImageReconstruction->Recovery DataAnalysis Data Analysis Recovery->DataAnalysis G cluster_routes Administration Route cluster_targets Primary Imaging Target IV Intravenous (IV) Vascular Vascular Structures IV->Vascular Rapid, direct delivery Kidney Kidney Function/Morphology IV->Kidney Rapid renal clearance Tumor Tumor Vasculature/Perfusion IV->Tumor IP Intraperitoneal (IP) Organs Abdominal Organs IP->Organs Slower absorption, good organ distribution

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iopromide Dosage for Micro-CT in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Iopromide dosage in micro-CT imaging of mice. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for micro-CT imaging in mice?

A1: this compound is a non-ionic, low-osmolar iodinated contrast agent used in X-ray-based imaging techniques like micro-CT.[1][2] It enhances the visibility of soft tissues and blood vessels, which have low intrinsic X-ray attenuation, by increasing their density on the scan.[3] Its low osmolality and viscosity contribute to a favorable safety profile.[4]

Q2: What are the common administration routes for this compound in mice for micro-CT?

A2: The most common administration routes for in vivo micro-CT imaging in mice are intravenous (IV) and intraperitoneal (IP) injections.[5] For ex vivo studies, cardiac perfusion or immersion of tissues in an iodine-based solution are also utilized.

Q3: How is this compound cleared from the body?

A3: this compound is primarily excreted rapidly by the kidneys through glomerular filtration.

Q4: What are the potential side effects or complications associated with this compound administration in mice?

A4: While generally considered safe, potential side effects, particularly at high doses, can include allergic-like reactions and kidney problems (contrast-induced nephropathy), especially in subjects with pre-existing renal insufficiency. Dehydration can increase the risk of acute renal failure, so it's crucial to ensure animals are adequately hydrated. High concentrations of this compound have been shown to induce apoptosis and autophagy in kidney cells in vitro.

Q5: Can this compound interfere with other experimental readouts?

A5: Yes, iodine-based contrast agents can affect the results of certain medical tests. For instance, they can temporarily increase protein-bound iodine in the blood. If you plan to perform subsequent analyses on the tissues, it is important to consider potential interactions. For example, some studies have found that iodine staining can interfere with histological analysis.

Troubleshooting Guide

Issue 1: Poor vascular contrast after this compound injection.

Possible Cause Troubleshooting Step
Incorrect Dosage The dose may be too low for adequate opacification. Review the literature for typical dosage ranges for your specific application (e.g., cardiac, abdominal). For intravenous injections, a higher concentration of this compound may be necessary to achieve sufficient contrast.
Timing of Scan The scan timing relative to the injection is critical. This compound is cleared relatively quickly by the kidneys. For vascular imaging, scanning should be performed shortly after injection. For intraperitoneal injections, an optimal time for peak organ enhancement needs to be determined, which one study found to be 15 minutes post-injection.
Injection Technique Ensure the full dose was administered intravenously and that there was no subcutaneous leakage. A misplaced injection will result in poor systemic circulation of the contrast agent.
Animal Physiology Factors such as cardiac output and renal function can affect the distribution and clearance of the contrast agent. Consider the health status of the mouse.

Issue 2: Image artifacts in the micro-CT scan.

Possible Cause Troubleshooting Step
Beam Hardening This occurs when the X-ray beam passes through a highly attenuating substance like concentrated contrast agent, resulting in dark streaks or bands. This can be mitigated by using a lower concentration of this compound if diagnostically acceptable, or by using software-based artifact reduction techniques.
Motion Artifacts Movement from breathing or cardiac function can cause blurring. Using respiratory and/or cardiac gating during the scan is essential for sharp images, especially for thoracic and cardiac imaging.
Ring Artifacts These appear as circles centered on the axis of rotation and are typically due to a miscalibrated or defective detector element. Recalibrating the scanner can often resolve this issue.

Issue 3: Inconsistent contrast enhancement between animals.

Possible Cause Troubleshooting Step
Variability in Injection Ensure a consistent injection protocol, including the volume, rate of injection, and route of administration for all animals.
Differences in Animal Weight Dosage should be calculated based on the body weight of each mouse to ensure a consistent dose-to-weight ratio.
Physiological Differences Underlying physiological differences between animals can affect pharmacokinetics. Standardize factors like age, sex, and strain of the mice where possible.

Experimental Protocols & Data

In Vivo Administration Protocols

Intraperitoneal (IP) Injection for Abdominal Organ Imaging

This protocol is adapted from a study optimizing iodine-based contrast for abdominal micro-CT.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Dosage Calculation: Prepare the this compound solution. A study determined that 250 µl of an iodine-based contrast agent provided optimal enhancement for abdominal organs in mice.

  • Administration: Inject the calculated volume of this compound intraperitoneally.

  • Scan Timing: Perform the micro-CT scan 15 minutes after the injection for maximal contrast enhancement of abdominal organs.

Intravenous (IV) Injection for Vascular and Cardiac Imaging

This is a general protocol based on principles for in vivo vascular imaging.

  • Animal Preparation: Anesthetize the mouse and place a catheter in the tail vein for administration.

  • Dosage Calculation: The dose will depend on the specific this compound concentration and the target application. For cardiac imaging, continuous infusion may be necessary to maintain contrast levels. A study on lung tumor imaging used 200 µL of iopamidol (a similar iodinated agent).

  • Administration: Administer the this compound via the tail vein catheter. A constant infusion pump can be used for continuous delivery.

  • Scan Timing: For blood pool imaging, scanning should commence immediately after or during the injection. Respiratory and cardiac gating are crucial for cardiac studies.

Ex Vivo Staining Protocol (for Brain Imaging)

This protocol is based on immersion staining with an iodine-based contrast agent for high-resolution brain imaging.

  • Tissue Preparation: Perfuse the mouse transcardially with a fixative (e.g., paraformaldehyde). Carefully dissect the brain.

  • Staining Solution: Prepare solutions of a non-ionic iodinated contrast agent at different concentrations (e.g., 60 mg/mL and 150 mg/mL).

  • Immersion: Immerse the brain specimens in the contrast agent solution.

  • Incubation: Soaking times can vary. One study tested 3, 7, and 14 days of immersion, with longer times providing clearer differentiation between grey and white matter.

  • Scanning: After incubation, rinse the brain and perform the micro-CT scan.

Quantitative Data Summary

Table 1: Intraperitoneal Dosage Optimization for Abdominal Imaging

Contrast Volume (µl)OutcomeReference
125Sub-optimal contrast
250Optimal contrast enhancement
500No significant improvement over 250 µl

Table 2: Ex Vivo Brain Immersion Staining Optimization

Immersion TimeObservationReference
3 daysSome differentiation of structures
7 daysSignificantly increased contrast-to-noise ratio compared to 3 days
14 daysClearest signal differences between grey matter, white matter, and ventricular spaces

Visualizations

Experimental_Workflow_In_Vivo cluster_prep Animal Preparation cluster_dose Dosage & Administration cluster_imaging Imaging cluster_analysis Data Analysis Animal Mouse Anesthesia Anesthetize Animal->Anesthesia Dosage Calculate this compound Dosage (weight-based) Anesthesia->Dosage Prepared Animal Injection Administer (IV or IP) Dosage->Injection Gating Apply Cardiac/ Respiratory Gating Injection->Gating Timed Interval Scan Micro-CT Scan Gating->Scan Reconstruction 3D Reconstruction Scan->Reconstruction Quantification Image Quantification Reconstruction->Quantification

Caption: In Vivo this compound Micro-CT Experimental Workflow.

Troubleshooting_Poor_Contrast Start Poor Vascular Contrast Cause1 Incorrect Dosage? Start->Cause1 Cause2 Incorrect Scan Timing? Start->Cause2 Cause3 Faulty Injection? Start->Cause3 Solution1 Recalculate dose based on literature/application Cause1->Solution1 Yes Solution2 Adjust time between injection and scan Cause2->Solution2 Yes Solution3 Verify injection technique (e.g., check for leakage) Cause3->Solution3 Yes End Improved Contrast Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting Logic for Poor Vascular Contrast.

References

Reducing motion artifacts in Iopromide-enhanced small animal imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in Iopromide-enhanced small animal imaging studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of motion artifacts in small animal imaging?

A1: Motion artifacts in small animal imaging primarily stem from physiological processes. The most significant sources include:

  • Respiratory Motion: The movement of the chest and abdomen during breathing is a major contributor to image blurring and ghosting, particularly in thoracic and upper abdominal imaging.

  • Cardiac Motion: The beating of the heart can cause artifacts in cardiac and thoracic imaging.

  • Peristalsis: Involuntary movements of the gastrointestinal tract can introduce motion artifacts in abdominal imaging.

  • Involuntary Muscle Movement: Minor muscle twitches or spasms can also lead to image degradation.

  • Animal Repositioning: Gross movement of the animal on the scanner bed during acquisition will cause significant artifacts.

Q2: How does this compound administration affect the imaging protocol?

A2: this compound is a non-ionic, low-osmolar iodinated contrast agent that is rapidly distributed throughout the extracellular fluid and primarily excreted by the kidneys. Its pharmacokinetics dictate the optimal imaging window. For many applications, imaging should be performed shortly after injection to capture the vascular phase, while delayed imaging can be used to assess tissue perfusion and organ function. For abdominal organ imaging in mice, optimal contrast enhancement can be achieved around 15 minutes after intraperitoneal injection[1][2]. For intravenous injections, the peak enhancement is much faster, often within the first few minutes[3].

Q3: What is the most effective general strategy to minimize motion artifacts?

A3: A multi-faceted approach is the most effective strategy. This includes:

  • Optimized Anesthesia: To keep the animal immobilized and maintain stable physiological parameters.

  • Physiological Gating: Synchronizing image acquisition with the animal's respiratory and/or cardiac cycle.

  • Secure Animal Positioning: Proper restraint and positioning to prevent gross movement.

  • Fast Scan Times: Minimizing the acquisition time reduces the window for motion to occur.

Troubleshooting Guide

Issue: My images are blurry, especially around the lungs and liver.

  • Possible Cause: Respiratory motion is the most likely culprit.

  • Solution:

    • Implement Respiratory Gating: This is the most effective method to reduce respiratory motion artifacts. You can use either prospective or retrospective gating. Prospective gating triggers the scan at a specific phase of the respiratory cycle, while retrospective gating acquires data continuously and then sorts it based on the respiratory signal.

    • Optimize Anesthesia: Ensure a stable plane of anesthesia to maintain a regular and shallow breathing pattern. Inhalation anesthesia with isoflurane is commonly used and allows for good control over anesthetic depth[4].

    • Consider Breath-Hold Techniques: For some applications, specialized ventilators can induce brief, cyclic breath-holds during image acquisition, which can significantly improve image quality[5].

Issue: I'm seeing ghosting or double images of the heart.

  • Possible Cause: Cardiac motion is likely causing these artifacts.

  • Solution:

    • Use Cardiac Gating: Similar to respiratory gating, cardiac gating synchronizes image acquisition with the heart's electrical activity (ECG) or physical movement. This is crucial for high-resolution cardiac imaging.

    • Combine with Respiratory Gating: For thoracic imaging, dual cardiac and respiratory gating is often necessary to minimize motion from both sources.

    • Ensure Proper ECG Lead Placement: For reliable ECG triggering, ensure good contact and proper placement of the ECG electrodes. Carbon electrodes are recommended to avoid artifacts in the CT images.

Issue: There are streak artifacts in my reconstructed images.

  • Possible Cause: This can be caused by sporadic, jerky movements of the animal or by irregular breathing or heart rates that interfere with gating.

  • Solution:

    • Check Animal Stability: Ensure the animal is securely positioned and that the anesthesia is stable. Minor twitches can be a sign of light anesthesia.

    • Monitor Physiological Signals: Closely monitor the respiratory and ECG waveforms. Irregularities can lead to inaccurate gating and result in artifacts. Adjust anesthesia or reposition sensors as needed.

    • Use Post-Processing Motion Correction: Some software packages offer algorithms that can retrospectively correct for motion artifacts. These can be particularly useful for correcting for unpredictable movements.

Issue: The contrast in the organ of interest is poor, or the timing seems off.

  • Possible Cause: The timing of the this compound injection relative to the scan acquisition may not be optimal.

  • Solution:

    • Review this compound Pharmacokinetics: The optimal imaging window depends on the route of administration and the target organ. For intravenous administration, the vascular phase is very rapid. For intraperitoneal administration, peak enhancement of abdominal organs can be delayed.

    • Perform a Dynamic Contrast-Enhanced (DCE) Pilot Study: If precise timing is critical, a pilot DCE study can help determine the peak enhancement time for your specific application.

    • Ensure Consistent Injection Protocol: Use a consistent volume, rate, and route of injection for all animals in a study to ensure reproducible contrast enhancement. A common intravenous dose for mice is in the range of 5-10 µL per gram of body weight.

Experimental Protocols

Anesthesia Protocol for Motion Reduction (Mouse)
  • Anesthetic Agent: Isoflurane (inhalation) is recommended for its rapid induction and recovery, and for the ability to precisely control the depth of anesthesia.

  • Induction: Place the mouse in an induction chamber with 3-4% isoflurane in 100% oxygen.

  • Maintenance: Transfer the mouse to the imaging bed and maintain anesthesia using a nose cone with 1.5-2% isoflurane. Adjust the concentration to maintain a stable respiratory rate (typically 40-60 breaths per minute for a mouse under stable anesthesia).

  • Monitoring: Continuously monitor the animal's respiratory rate and depth. Body temperature should be maintained at 37°C using a heating pad.

Respiratory Gating Protocol (Mouse Micro-CT)
  • Animal Preparation: Anesthetize the mouse as described above.

  • Sensor Placement: Place a pneumatic respiratory sensor (pillow or pad) on the animal's abdomen or thorax. Ensure the sensor is positioned to detect clear and consistent respiratory movements.

  • Signal Monitoring: Observe the respiratory waveform on the monitoring software. The signal should be regular and have a clear peak and valley for each breath.

  • Gating Setup (Prospective):

    • Define a gating window at a specific phase of the respiratory cycle, typically at end-expiration, to minimize motion.

    • The micro-CT will acquire a projection only when the respiratory signal falls within this window.

  • Acquisition: Start the scan. The acquisition time will be longer than for a non-gated scan as the system waits for the appropriate respiratory phase. A typical prospectively gated scan can take around 5 minutes.

Cardiac Gating Protocol (Mouse Micro-CT)
  • Animal Preparation: Anesthetize the mouse. For ECG-based gating, shave the areas for electrode placement to ensure good contact.

  • Electrode Placement: Place ECG electrodes on the paws or chest in a lead II configuration. Use carbon electrodes to prevent CT artifacts.

  • Signal Monitoring: Verify a clear and strong ECG signal with a distinct R-wave.

  • Gating Setup (Prospective):

    • Set the gating to trigger image acquisition at a specific delay after the R-wave, typically corresponding to diastole when the heart is most at rest.

  • Acquisition: Start the scan. As with respiratory gating, the scan duration will be extended. For cardiac imaging, it is often necessary to also employ respiratory gating to isolate the cardiac motion.

Quantitative Data

Table 1: Effect of Respiratory Gating on Lung Tumor Volume Measurement Variance

Imaging ConditionVariance in Volume Calculation
Non-Gated15.8%
Gated5.9%
Post-mortem (motion-free)2.9%

Data from a study on murine lung tumors, demonstrating that respiratory gating significantly reduces the variance in repeated volume measurements, bringing them closer to the precision of post-mortem scans.

Table 2: Smallest Detectable Lesion Size with and without Respiratory Gating

Gating MethodReliable Detection Limit (True Positive Rate ≥ 90%)
Non-Gated≥ 8.0 mm³
Respiratory Gating≥ 1.0 mm³

This table illustrates the improved sensitivity for detecting small lesions when using respiratory gating.

Table 3: Comparison of Anesthetic Agents on Physiological Parameters in Rats

Anesthetic AgentInduction TimeRecovery TimeRespiratory Rate
Isoflurane1.8 ± 0.5 min4 ± 1.2 minUnchanged
Ketamine-dexmedetomidine7.8 ± 2.6 min8.4 ± 6.3 minDecreased
Ketamine-xylazine8.8 ± 4.0 min11.1 ± 7.4 minDecreased

This data highlights the rapid induction and recovery associated with isoflurane, as well as its minimal impact on respiratory rate compared to injectable anesthetics, which can be advantageous for maintaining stable physiology during imaging.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis anesthesia Anesthetize Animal (e.g., Isoflurane) positioning Securely Position on Imaging Bed anesthesia->positioning monitoring Attach Physiological Monitoring Sensors (ECG, Respiration) positioning->monitoring contrast Administer this compound monitoring->contrast gating Configure Gating (Respiratory and/or Cardiac) contrast->gating scan Acquire Images gating->scan reconstruction Reconstruct Data scan->reconstruction artifact_check Assess for Motion Artifacts reconstruction->artifact_check quantification Quantitative Analysis artifact_check->quantification

Caption: Workflow for minimizing motion artifacts in this compound-enhanced small animal imaging.

troubleshooting_guide cluster_respiratory Respiratory Motion cluster_cardiac Cardiac Motion cluster_gross Gross Motion start Motion Artifacts Detected resp_check Blurring in Thorax/Abdomen? start->resp_check implement_resp_gating Implement/Optimize Respiratory Gating resp_check->implement_resp_gating Yes cardiac_check Ghosting/Doubling of Heart? resp_check->cardiac_check No check_anesthesia_resp Check Anesthetic Depth for Stable Respiration implement_resp_gating->check_anesthesia_resp implement_cardiac_gating Implement/Optimize Cardiac Gating cardiac_check->implement_cardiac_gating Yes gross_check Severe Streaking/Image Shift? cardiac_check->gross_check No check_ecg Check ECG Signal Quality implement_cardiac_gating->check_ecg check_positioning Improve Animal Immobilization gross_check->check_positioning Yes check_anesthesia_gross Assess Anesthetic Stability (Twitching) check_positioning->check_anesthesia_gross

Caption: Troubleshooting decision tree for common motion artifacts.

References

Technical Support Center: Minimizing Beam Hardening Artifacts with Iopromide in Micro-CT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize beam hardening artifacts when using Iopromide as a contrast agent in micro-CT experiments.

Frequently Asked Questions (FAQs)

Q1: What are beam hardening artifacts in micro-CT?

A1: Beam hardening is a phenomenon that occurs when a polychromatic X-ray beam passes through an object, resulting in the preferential attenuation of lower-energy photons.[1] This increases the mean energy of the X-ray beam, causing an effect known as "beam hardening."[1] In micro-CT, this can lead to two primary types of artifacts:

  • Cupping artifacts: A non-uniform brightness in the reconstructed image of a homogeneous object, where the center appears darker than the periphery.[1][2]

  • Streaking artifacts: Dark bands or streaks appearing between two dense objects in the image.[2]

Q2: How does this compound contribute to beam hardening artifacts?

A2: this compound is an iodine-based contrast agent. Iodine, having a high atomic number, strongly attenuates X-rays, particularly at lower energies. This pronounced attenuation of low-energy photons significantly hardens the X-ray beam, which can lead to substantial cupping and streaking artifacts in the reconstructed micro-CT images.

Q3: What are the general strategies to minimize beam hardening artifacts?

A3: Several strategies can be employed to mitigate beam hardening artifacts in micro-CT:

  • Physical Filtration: Placing a filter (e.g., a thin plate of aluminum or copper) between the X-ray source and the sample pre-hardens the beam by removing low-energy X-rays before they reach the object.

  • Increase Tube Voltage (kVp): Using a higher X-ray tube voltage generates a higher energy X-ray spectrum, which is less susceptible to beam hardening.

  • Software Corrections: Many micro-CT systems include software algorithms that can correct for beam hardening during image reconstruction. These can range from empirical corrections to more advanced iterative reconstruction methods.

  • Contrast Agent Concentration: Optimizing the concentration of the contrast agent can help reduce the severity of artifacts.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in your micro-CT experiments.

Problem Possible Cause Suggested Solution(s)
Severe cupping artifact in the center of the sample. High concentration of this compound.- Reduce the concentration of the this compound solution. - Increase the X-ray tube voltage (kVp). - Apply a physical filter (e.g., 0.5 mm aluminum). - Utilize a beam hardening correction algorithm in your reconstruction software.
Dark streaks appearing between bones or dense tissues. Beam hardening caused by the combination of dense tissue and high this compound concentration.- Increase the X-ray tube voltage (kVp) to improve penetration. - Use a stronger physical filter (e.g., copper instead of aluminum). - If available, use a dual-energy micro-CT scanner and corresponding reconstruction algorithms.
Poor contrast between tissues despite using this compound. - X-ray energy is too high (high kVp), reducing the photoelectric effect of iodine. - this compound concentration is too low.- Decrease the X-ray tube voltage (kVp) to enhance iodine's contrast. Be aware this may increase beam hardening. - Increase the this compound concentration, while monitoring for increased artifacts. - Optimize the contrast-to-noise ratio by adjusting both kVp and filtration.
Inconsistent contrast within the vasculature. Uneven distribution of this compound due to injection technique or timing of the scan.- Ensure a consistent and appropriate injection rate for the animal model. - Optimize the timing between contrast injection and the start of the micro-CT scan to allow for adequate circulation.

Quantitative Data Summary

The following table provides an illustrative summary of the expected qualitative impact of varying this compound concentration and micro-CT settings on beam hardening artifacts. The artifact severity is represented on a qualitative scale from Low to High. Actual quantitative values will vary depending on the specific micro-CT system, sample composition, and reconstruction parameters.

This compound Concentration (mg Iodine/mL)Tube Voltage (kVp)FiltrationExpected Cupping Artifact SeverityExpected Streak Artifact Severity
15060NoneHighModerate
150800.5 mm AlModerateLow
30060NoneVery HighHigh
300800.5 mm AlHighModerate
3001001.0 mm AlModerateLow
370800.5 mm AlVery HighHigh
3701001.0 mm AlHighModerate
3701200.5 mm CuModerateLow

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Determine the Target Iodine Concentration: Based on the specific application (e.g., vascular imaging, organ perfusion) and the expected level of beam hardening, select the desired iodine concentration. Commercially available this compound (Ultravist®) solutions typically come in concentrations of 300 mg Iodine/mL and 370 mg Iodine/mL.

  • Dilution (if necessary): To achieve a lower concentration, dilute the stock this compound solution with sterile saline or phosphate-buffered saline (PBS). For example, to prepare a 150 mg Iodine/mL solution from a 300 mg Iodine/mL stock, mix one part this compound solution with one part diluent.

  • Warming: Before injection, gently warm the this compound solution to body temperature (approximately 37°C). This reduces the viscosity of the solution, allowing for a smoother and more consistent injection.

  • Aseptic Technique: Use sterile syringes and needles, and maintain aseptic technique throughout the preparation process to prevent contamination.

Protocol 2: In-Vivo Micro-CT Imaging of a Mouse Model with this compound Contrast

This protocol provides a general framework for vascular imaging. Specific parameters may need to be optimized for your particular scanner and research question.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane inhalation).

    • Place a catheter in the tail vein for intravenous injection of the contrast agent.

    • Position the animal on the scanner bed and secure it to minimize motion artifacts.

  • Micro-CT Scanner Setup:

    • Energy Selection: Set the X-ray tube voltage (kVp) to an appropriate level. A common starting point for small animal imaging with iodinated contrast is 80 kVp. Higher kVp (e.g., 100-120 kVp) can be used to reduce beam hardening but may decrease contrast.

    • Filtration: Select a physical filter to pre-harden the X-ray beam. A 0.5 mm aluminum filter is a common choice.

    • Resolution: Choose a voxel size appropriate for the structures of interest. For microvasculature, a high resolution (e.g., 10-20 µm) is often required.

    • Scan Time: Adjust the exposure time and number of projections to achieve an adequate signal-to-noise ratio.

  • Contrast Injection and Scanning:

    • Inject the prepared this compound solution through the tail vein catheter. The injection volume and rate will depend on the mouse's weight and the desired contrast enhancement.

    • Initiate the micro-CT scan immediately after or during the injection to capture the vascular phase of contrast enhancement.

  • Image Reconstruction:

    • Reconstruct the acquired projection data using the scanner's software.

    • Apply a beam hardening correction algorithm during reconstruction. The specific algorithm and its parameters should be chosen based on the severity of the artifacts.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_scan Micro-CT Procedure cluster_analysis Data Processing and Analysis prep_this compound Prepare this compound Solution (Dilute and Warm) inject_contrast Inject this compound prep_this compound->inject_contrast prep_animal Prepare Animal (Anesthetize and Catheterize) position_animal Position Animal in Scanner prep_animal->position_animal set_params Set Scanner Parameters (kVp, Filtration, Resolution) position_animal->set_params set_params->inject_contrast acquire_data Acquire Projection Data inject_contrast->acquire_data reconstruct Reconstruct Image with Beam Hardening Correction acquire_data->reconstruct analyze Analyze Reconstructed Volume reconstruct->analyze

Caption: In-vivo micro-CT experimental workflow with this compound.

Troubleshooting_Logic cluster_physical Physical Adjustments cluster_software Software Solutions start Observe Beam Hardening Artifacts (Cupping or Streaking) increase_kvp Increase Tube Voltage (kVp) start->increase_kvp add_filter Add/Increase Filtration start->add_filter reduce_conc Reduce this compound Concentration start->reduce_conc apply_bhc Apply Beam Hardening Correction Algorithm start->apply_bhc end Artifacts Minimized increase_kvp->end add_filter->end reduce_conc->end iterative_recon Use Iterative Reconstruction apply_bhc->iterative_recon iterative_recon->end

Caption: Troubleshooting logic for beam hardening artifacts.

References

Technical Support Center: Impact of Anesthesia on Iopromide Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetics of Iopromide in animal models under anesthesia. The information provided is based on published literature and aims to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does anesthesia, in general, affect the pharmacokinetics of this compound?

A1: Anesthesia can significantly impact the pharmacokinetics of this compound primarily through its effects on renal function. This compound is almost exclusively eliminated by glomerular filtration.[1][2] Therefore, any anesthetic agent that alters renal blood flow (RBF) or glomerular filtration rate (GFR) will subsequently affect the clearance, and consequently the plasma concentration and half-life, of this compound.[3][4] Most general anesthetics cause a transient and reversible depression of renal function.[5]

Q2: Which anesthetic agents are known to have a significant impact on renal function and, therefore, this compound clearance?

A2: Inhalational anesthetics like isoflurane and sevoflurane have been shown to cause a dose-dependent decrease in both RBF and GFR. This can lead to reduced clearance and prolonged retention of this compound. Some injectable anesthetics, such as certain alpha-2 adrenergic agonists (e.g., medetomidine), can also significantly decrease GFR.

Q3: Are there anesthetic agents with minimal effects on this compound pharmacokinetics?

A3: While no anesthetic is entirely without physiological effects, some have been shown to have a lesser impact on renal hemodynamics. Studies in dogs have indicated that propofol and a combination of xylazine, ketamine, and halothane did not significantly alter GFR. Another study in dogs found no significant difference in GFR when anesthesia was induced with thiopental, propofol, or etomidate, followed by maintenance with isoflurane. However, it is crucial to note that the maintenance agent (isoflurane) can still exert its own effects.

Q4: My plasma concentrations of this compound are higher and the half-life is longer than expected. What could be the cause?

A4: Higher than expected plasma concentrations and a prolonged half-life of this compound often point to decreased renal clearance. This is a common consequence of anesthetic-induced reduction in GFR and RBF. The depth and duration of anesthesia can also play a role; deeper and longer anesthesia with agents like isoflurane can lead to more pronounced effects on renal function. It is also important to ensure the animal is adequately hydrated, as dehydration can exacerbate the negative renal effects of anesthesia.

Q5: I am observing high variability in my this compound pharmacokinetic data between animals in the same group. What are the potential sources of this variability?

A5: High inter-animal variability can stem from several factors. Firstly, individual physiological responses to anesthesia can differ. Secondly, maintaining a consistent depth of anesthesia is critical, as fluctuations can alter renal hemodynamics. Furthermore, factors such as the animal's hydration status, age, and underlying health can influence both the response to anesthesia and renal function. In aged rats, for instance, the clearance of anesthetic agents like ketamine and xylazine is significantly reduced, which could potentiate their effects on renal function.

Troubleshooting Guides

Issue: Inconsistent Glomerular Filtration Rate (GFR) Measurements

Potential Cause Troubleshooting Steps
Fluctuating Anesthetic Depth Monitor physiological parameters (heart rate, respiratory rate, blood pressure) continuously to ensure a stable plane of anesthesia. Use of a vaporizer for inhalant anesthetics allows for precise control.
Hypothermia Maintain the animal's body temperature using a heating pad and monitor rectal temperature. Hypothermia can decrease renal perfusion.
Dehydration Ensure adequate hydration prior to and during the experiment. Administer warmed intravenous or subcutaneous fluids as per your approved protocol.
Inaccurate Blood Sampling Times Adhere strictly to the predetermined blood sampling schedule, as even minor deviations can significantly impact pharmacokinetic calculations.

Issue: Unexpected Alterations in this compound Pharmacokinetic Parameters

Potential Cause Troubleshooting Steps
Anesthetic-Induced Renal Suppression Consider using an anesthetic protocol known to have a lesser impact on GFR (e.g., based on the data in the tables below). If using an inhalant anesthetic, maintain the lowest effective concentration.
Drug Interaction While this compound has a low potential for metabolic drug interactions, the anesthetic agents themselves can interact. For example, some anesthetics can alter cardiac output, which in turn affects renal blood flow.
Analytical Method Variability Ensure your analytical method for quantifying this compound in plasma/serum is validated and running consistently. Include quality control samples in each analytical run.

Data Presentation

The following tables summarize the effects of different anesthetic agents on the Glomerular Filtration Rate (GFR) in various animal models, which is a key determinant of this compound clearance. Note that direct comparative pharmacokinetic data for this compound under these anesthetics is limited in the literature.

Table 1: Effect of Anesthetic Agents on GFR in Dogs

Anesthetic ProtocolAnimal ModelGFR (mL/min/kg) (Mean ± SD)Key Findings
Thiopental (15 mg/kg) induction + Isoflurane maintenanceBeagle Dogs2.04 ± 0.36No significant difference in GFR compared to propofol or etomidate induction.
Propofol (6 mg/kg) induction + Isoflurane maintenanceBeagle Dogs2.06 ± 0.29No significant difference in GFR compared to thiopental or etomidate induction.
Etomidate (2 mg/kg) induction + Isoflurane maintenanceBeagle Dogs2.14 ± 0.43No significant difference in GFR compared to thiopental or propofol induction.

Table 2: Effect of Anesthetic Agents on Renal Parameters in Rodents

Anesthetic AgentAnimal ModelEffect on Renal Parameters
IsofluraneRatsDose-dependent decrease in renal blood flow and GFR.
Ketamine/XylazineRatsReduced clearance of ketamine and xylazine in aged rats, suggesting potential for prolonged effects on renal function.

Experimental Protocols

Protocol 1: Assessment of GFR in Anesthetized Dogs using Iohexol Clearance

This protocol is adapted from a study evaluating the effects of different induction agents on GFR.

  • Animal Model: Healthy Beagle dogs.

  • Anesthesia:

    • Induction: Intravenous administration of either thiopental (15 mg/kg), propofol (6 mg/kg), or etomidate (2 mg/kg).

    • Maintenance: Isoflurane in 100% oxygen, delivered via an endotracheal tube.

  • GFR Measurement:

    • A solution of Iohexol (a contrast agent with similar renal clearance to this compound) is administered intravenously.

    • Dynamic computed tomography (CT) scans of the kidneys are acquired.

    • Regions of interest are drawn on the CT images over the renal cortex and the aorta.

    • The clearance of Iohexol is calculated using a Patlak plot analysis, which provides a measure of GFR.

  • Blood Sampling: Not explicitly detailed for pharmacokinetic analysis in the cited study, but for a full pharmacokinetic profile, serial blood samples would be taken at predefined time points post-Iohexol administration.

  • Analysis: Plasma concentrations of Iohexol would be determined using a validated analytical method (e.g., HPLC). Pharmacokinetic parameters (Cmax, Tmax, AUC, clearance) are then calculated using appropriate software.

Protocol 2: General Anesthetic Protocol for Rodents (Example)

This is a general protocol for injectable anesthesia in mice, which can be adapted for pharmacokinetic studies.

  • Animal Model: C57BL/6 mice.

  • Anesthetic Cocktail: A common combination is Ketamine (e.g., 80-100 mg/kg) and Xylazine (e.g., 10-12.5 mg/kg) administered intraperitoneally.

  • Procedure:

    • Weigh the mouse to ensure accurate dosing.

    • Administer the anesthetic cocktail via intraperitoneal injection.

    • Confirm the depth of anesthesia by checking for the loss of the pedal withdrawal reflex.

    • Administer this compound (e.g., via tail vein injection).

    • Collect serial blood samples at predetermined time points (e.g., via tail snip, saphenous vein, or terminal cardiac puncture).

    • Maintain the animal on a heating pad to prevent hypothermia.

  • Analysis: Process blood samples to obtain plasma or serum and analyze for this compound concentration using a validated method. Calculate pharmacokinetic parameters.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Pharmacokinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Animal_Model Select Animal Model (e.g., Rat, Mouse, Dog) Anesthetic_Protocol Choose Anesthetic Protocol (e.g., Isoflurane, Ketamine/Xylazine) Animal_Model->Anesthetic_Protocol Animal_Prep Animal Preparation (Fasting, Catheterization) Anesthetic_Protocol->Animal_Prep Anesthesia Induce and Maintain Anesthesia Animal_Prep->Anesthesia Iopromide_Admin Administer this compound (e.g., IV Bolus) Anesthesia->Iopromide_Admin Blood_Sampling Serial Blood Sampling Iopromide_Admin->Blood_Sampling Sample_Processing Process Blood Samples (Centrifugation) Blood_Sampling->Sample_Processing Iopromide_Quant Quantify this compound Concentration (e.g., HPLC) Sample_Processing->Iopromide_Quant PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Clearance) Iopromide_Quant->PK_Analysis Data_Comparison Compare PK Parameters between Anesthetic Groups PK_Analysis->Data_Comparison Conclusion Draw Conclusions on Anesthetic Impact Data_Comparison->Conclusion

Caption: Experimental workflow for assessing the impact of anesthesia on this compound pharmacokinetics.

Signaling_Pathway Logical Relationship of Anesthesia and this compound Pharmacokinetics Anesthetic Anesthetic Agent (e.g., Isoflurane, Propofol) Cardio_Effects Cardiovascular Effects (e.g., ↓ Cardiac Output, Vasodilation) Anesthetic->Cardio_Effects Renal_Effects Renal Hemodynamic Effects Anesthetic->Renal_Effects RBF ↓ Renal Blood Flow (RBF) Cardio_Effects->RBF Renal_Effects->RBF GFR ↓ Glomerular Filtration Rate (GFR) Renal_Effects->GFR RBF->GFR influences Clearance ↓ this compound Clearance GFR->Clearance Iopromide_PK This compound Pharmacokinetics Plasma_Conc ↑ this compound Plasma Concentration ↑ Half-life Clearance->Plasma_Conc

Caption: Logical diagram illustrating how anesthesia can impact this compound pharmacokinetics.

References

Iopromide Technical Support Center: Clearance and Repeated Imaging Session Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on iopromide clearance, pharmacokinetic properties, and crucial considerations for designing experiments involving repeated imaging sessions. The following FAQs and troubleshooting guides are intended to assist researchers in optimizing their study protocols and ensuring animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the typical clearance profile of this compound?

A1: this compound is primarily cleared from the body by the kidneys through glomerular filtration.[1] It is not metabolized and is excreted unchanged in the urine.[2] The clearance process follows a multi-compartment model, characterized by distinct distribution and elimination phases.

Q2: How long does it take for this compound to be eliminated?

A2: The elimination half-life of this compound in subjects with normal renal function has a main elimination phase of approximately 2 hours and a terminal elimination phase of about 6.2 hours.[1][2] Over 90% of the injected dose is excreted in the urine within the first 24 hours.[3] However, clearance can be significantly prolonged in subjects with impaired renal function.

Q3: What are the main factors that can affect this compound clearance?

A3: The primary factor influencing this compound clearance is renal function. Reduced glomerular filtration rate (GFR) will significantly prolong the elimination half-life. Other potential factors include age and dehydration status. While liver function does not significantly impact clearance, as only about 2% is excreted via feces, severe cardiovascular disease may pose an increased risk of hemodynamic changes.

Q4: What are the risks associated with repeated this compound administrations in a short timeframe?

A4: The main risk of repeated this compound administration is contrast-induced acute kidney injury (CI-AKI). This is characterized by a decline in renal function, typically observed within 24 to 48 hours after contrast administration. Animal studies have shown that repeated injections of iodinated contrast agents within a short period can lead to a significant increase in serum creatinine levels, indicating renal function deterioration.

Q5: What is the recommended minimum time interval between two this compound-enhanced imaging sessions?

A5: While there are no definitive guidelines specifically for preclinical research, based on the pharmacokinetic data and risk of CI-AKI, a sufficient washout period is critical. For subjects with normal renal function, a minimum interval of 72 hours is advisable to allow for complete clearance and for renal function to return to baseline. In animal models of CI-AKI, renal injury markers are typically assessed at 24, 48, and 72 hours post-injection. For studies involving subjects with induced renal impairment, a longer washout period may be necessary and should be determined by pilot studies assessing renal function markers. The European Society of Urogenital Radiology (ESUR) suggests a minimum of 4 hours between administrations for patients with normal or moderately reduced renal function in a clinical setting, but for research purposes, a more conservative approach is recommended to ensure the integrity of the experimental results and animal welfare.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Humans

ParameterValueReference
Elimination Half-Life
Initial Distribution Phase0.24 hours
Main Elimination Phase~2 hours
Terminal Elimination Phase6.2 hours
Clearance
Mean Total Clearance107 mL/min
Mean Renal Clearance104 mL/min
Volume of Distribution ~16 L
Excretion
Renal (unchanged)~97%
Fecal~2%
Protein Binding ~1%

Table 2: this compound Dosing in Preclinical Models of Contrast-Induced Acute Kidney Injury

Animal ModelThis compound DoseAdministration RouteKey FindingsReference
Rabbit7.5 g iodine/kgIntravenousSignificant increase in serum creatinine within 48 hours.
Rat3 g iodine/kgIntravenous (tail vein)Induction of CIN, modulated by phosphodiesterase type 5 inhibitors.
Rat (unilateral nephrectomy)231 mg iodine per ratIntravenousIncreased renal tubular damage and iNOS expression at 24 and 48 hours.

Experimental Protocols

1. Protocol for Induction of Contrast-Induced Acute Kidney Injury (CI-AKI) in a Rat Model

This protocol is adapted from preclinical studies investigating CI-AKI.

  • Animal Model: Male Wistar rats (200-250g).

  • Pre-conditioning (to induce susceptibility to CI-AKI):

    • Administer indomethacin (10 mg/kg) intraperitoneally to inhibit prostaglandin synthesis.

    • Administer L-NG-Nitro arginine methyl ester (L-NAME) (10 mg/kg) intraperitoneally to inhibit nitric oxide synthase.

    • Deprive animals of water for 12 hours prior to this compound administration.

  • This compound Administration:

    • Under light anesthesia, administer this compound (3 g iodine/kg) via the tail vein.

  • Post-Administration Monitoring:

    • Collect blood samples at baseline, 24, 48, and 72 hours post-injection for measurement of serum creatinine and blood urea nitrogen (BUN).

    • At the study endpoint, euthanize animals and collect kidney tissue for histopathological analysis.

2. Protocol for Quantification of this compound in Rat Plasma using HPLC-UV

This is a representative protocol based on established methods for quantifying small molecules in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 10 mM potassium dihydrogen phosphate buffer (pH 4.5) and methanol (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 242 nm (based on the UV absorbance spectrum of this compound).

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound spiked into blank rat plasma.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

Iopromide_Clearance_Pathway cluster_administration Administration cluster_body Body cluster_excretion Excretion IV_Injection Intravenous Injection Plasma Plasma (Unbound: ~99%) IV_Injection->Plasma Distribution Extracellular_Fluid Extracellular Fluid Plasma->Extracellular_Fluid Rapid Equilibrium Kidneys Kidneys (Glomerular Filtration) Plasma->Kidneys Renal Clearance Feces Feces (~2%) Plasma->Feces Minor Pathway Extracellular_Fluid->Plasma Urine Urine (~97% Unchanged) Kidneys->Urine

Caption: this compound administration, distribution, and excretion pathway.

Repeated_Imaging_Decision_Workflow cluster_planning Experimental Planning cluster_execution Execution & Monitoring Start Plan Repeated This compound Imaging Assess_Renal_Function Assess Baseline Renal Function (e.g., Creatinine, BUN) Start->Assess_Renal_Function Normal_Function Normal Renal Function Assess_Renal_Function->Normal_Function Normal Impaired_Function Impaired Renal Function Assess_Renal_Function->Impaired_Function Impaired First_Imaging Perform First This compound-Enhanced Imaging Session Normal_Function->First_Imaging Impaired_Function->First_Imaging Wait_Normal Minimum 72-hour Washout Period First_Imaging->Wait_Normal Normal Function Wait_Impaired Extended Washout Period (Determine via Pilot Study) First_Imaging->Wait_Impaired Impaired Function Monitor_Renal_Markers Monitor Renal Function (Creatinine, BUN) at 24, 48, 72h Wait_Normal->Monitor_Renal_Markers Wait_Impaired->Monitor_Renal_Markers Second_Imaging Perform Second Imaging Session Monitor_Renal_Markers->Second_Imaging Function Returned to Baseline Endpoint Proceed with Experimental Endpoint Second_Imaging->Endpoint

Caption: Decision workflow for repeated this compound imaging sessions.

References

Iopromide storage and handling to prevent degradation in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the proper storage, handling, and stability testing of iopromide to prevent its degradation in a laboratory setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A: this compound solutions should be stored at a controlled room temperature between 15°C to 30°C (59°F to 86°F).[1] It is critical to protect the solution from light.[1]

Q2: How does temperature affect the stability of this compound?

A: this compound should be stored at a controlled room temperature and protected from freezing. While warming the solution to body temperature before administration can improve tolerability in clinical settings, prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation.[1][2]

Q3: Is this compound sensitive to light?

A: Yes, this compound is light-sensitive. Exposure to light can lead to photodegradation.[3] Therefore, it is essential to store this compound in its original packaging or in light-resistant containers.

Q4: What is the optimal pH range for this compound stability?

A: this compound solutions are formulated to have a pH between 6.5 and 8.0. Maintaining the pH within this range is crucial for its chemical stability.

Q5: What should I do if I observe crystals or particulate matter in the this compound solution?

A: Visually inspect the solution for particulate matter and discoloration before use. If crystals are present, they may be redissolved by warming the solution to body temperature and gently agitating it. However, if any particulate matter persists or if the solution is discolored, it should be discarded.

Troubleshooting Guide for this compound Degradation
IssuePotential CauseRecommended Action
Unexpected or inconsistent experimental results This compound degradation leading to altered chemical properties.1. Verify the expiration date of the this compound stock. 2. Review storage conditions (temperature and light exposure). 3. Perform a visual inspection of the solution. 4. If degradation is suspected, perform a stability-indicating analysis such as HPLC.
Precipitate formation in the solution Exposure to cold temperatures or improper formulation.1. Gently warm the solution to room temperature. 2. If the precipitate does not redissolve, do not use the solution.
Discoloration of the solution Photodegradation or chemical incompatibility.1. Discard the solution immediately. 2. Ensure the solution is always protected from light. 3. Verify that this compound has not been mixed with incompatible substances.
Experimental Protocols
Forced Degradation Study to Assess this compound Stability

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Stress Conditions:

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (solid-state and in solution)
Photodegradation Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability testing, both the solid drug substance and the solution should be stressed.

  • Stress Application: Expose the samples to the conditions outlined in the table above.

  • Neutralization: After the specified stress period for acid and base hydrolysis, neutralize the samples to an appropriate pH before analysis.

  • HPLC Analysis: Analyze the stressed samples using a suitable HPLC method. A common starting point is a C18 column with a gradient elution of a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). UV detection is typically performed at a wavelength where this compound has significant absorbance (e.g., 240 nm).

  • Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness in quantifying this compound and separating its degradation products. The goal is to achieve a target degradation of 5-20%.

Visualizations

G cluster_storage Optimal Storage cluster_degradation Degradation Factors storage_temp 15-30°C (59-86°F) temp_extreme Temperature Extremes storage_light Protect from Light light_exposure Light Exposure storage_ph pH 6.5-8.0 ph_deviation pH Deviation degraded_this compound Degraded this compound temp_extreme->degraded_this compound light_exposure->degraded_this compound ph_deviation->degraded_this compound This compound This compound Stability This compound->storage_temp This compound->storage_light This compound->storage_ph

Caption: Factors influencing this compound stability.

G start Suspected Degradation step1 Visual Inspection (Particulates, Discoloration) start->step1 decision1 Abnormal Appearance? step1->decision1 step2 Review Storage & Handling (Temp, Light, Expiry) decision1->step2 No end_discard Discard Lot decision1->end_discard Yes decision2 Protocols Followed? step2->decision2 step3 Perform Stability Analysis (e.g., HPLC) decision2->step3 Yes decision2->end_discard No end_ok Proceed with Caution step3->end_ok

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Correcting for Iopromide-Induced Changes in Hounsfield Units

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Iopromide-induced changes in Hounsfield Units (HU) during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound change the Hounsfield Units (HU) in our CT scans?

A1: this compound is an iodinated contrast medium. The iodine atoms in its structure have a high atomic number, which makes them highly effective at absorbing X-rays. When this compound is introduced into the body, it increases the attenuation of X-rays in the tissues where it distributes. In computed tomography (CT), this increased attenuation is measured as higher Hounsfield Units (HU), leading to the enhanced contrast seen in the images.[1]

Q2: We are trying to quantify tissue density, but the this compound enhancement is interfering with our measurements. How can we obtain the non-contrast HU values from a contrast-enhanced scan?

A2: The most effective method to obtain non-contrast HU values from a contrast-enhanced CT scan is to use a technique called Dual-Energy CT (DECT). DECT acquires data at two different X-ray energy levels, which allows for the differentiation of materials based on their atomic number.[2] By using material decomposition algorithms, DECT can specifically identify and subtract the iodine component from the image, generating a "virtual non-contrast" (VNC) image.[3][4][5] This VNC image provides HU values that are comparable to a true non-contrast scan, effectively removing the influence of this compound.

Q3: Our facility does not have a Dual-Energy CT scanner. Are there alternative methods to correct for this compound-induced HU changes?

A3: Without a DECT scanner, correcting for contrast enhancement is more challenging and less accurate. One approach is to perform a baseline non-contrast CT scan before the administration of this compound. This provides a true pre-contrast dataset that can be registered and compared with the post-contrast scan. However, this involves additional radiation exposure to the subject. For some specific applications, like radiation therapy planning, another method involves manually contouring the enhanced region and overriding the HU values with a known pre-contrast value for that tissue type, though this is an approximation.

Q4: We are noticing variability in the degree of HU change with this compound. What factors can influence this?

A4: The change in Hounsfield Units is primarily dependent on the concentration of iodine delivered to the tissue. Factors that can influence this include:

  • This compound Concentration: Different formulations of this compound have different iodine concentrations (e.g., 300 mg I/mL vs. 370 mg I/mL).

  • Injection Rate and Volume: The rate and total volume of the injected this compound will affect its distribution and concentration in the target tissue.

  • Scan Timing: The phase of enhancement (e.g., arterial, venous, delayed) will show different levels of this compound accumulation in various tissues.

  • Patient Physiology: Factors such as body weight, cardiac output, and renal function can influence the pharmacokinetics of this compound and its subsequent concentration in tissues.

Troubleshooting Guides

Issue: Inaccurate HU measurements in regions of interest after this compound administration.

Cause: The presence of iodine from this compound is artificially inflating the HU values, not reflecting the true tissue density.

Solution:

  • Primary Recommendation: Utilize Dual-Energy CT (DECT).

    • Acquire CT data using a DECT protocol.

    • Use the scanner's software to perform material decomposition.

    • Generate a Virtual Non-Contrast (VNC) image series.

    • Perform all HU measurements on the VNC images.

  • Alternative (if DECT is unavailable):

    • Acquire a baseline non-contrast CT scan before this compound administration.

    • Perform the contrast-enhanced CT scan.

    • Use image registration software to align the non-contrast and contrast-enhanced scans.

    • Define your regions of interest (ROIs) on the contrast-enhanced scan and transfer them to the co-registered non-contrast scan to obtain the baseline HU values.

Issue: Artifacts in PET/CT data when using an this compound-enhanced CT for attenuation correction.

Cause: The high HU values from this compound in the CT scan can lead to an overestimation of attenuation, causing artifacts and quantification errors in the PET data.

Solution:

  • DECT-based Correction: If the CT scan was performed on a DECT system, generate a VNC image and use this for the PET attenuation correction.

  • Thresholding Methods: Some PET/CT software allows for thresholding of the CT data. By setting a maximum HU value (e.g., corresponding to the upper limit for soft tissue), the artificially high values from the contrast agent can be clipped, reducing their impact on the attenuation map.

Data Presentation

Table 1: this compound Concentration and its Effect on Hounsfield Units (HU)

This compound Concentration (mg I/mL)Approximate HU Increase in Aorta (Arterial Phase)Reference
24058 +/- 15 HU--INVALID-LINK--
30059 +/- 18 HU--INVALID-LINK--
37074 +/- 20 HU--INVALID-LINK--

Table 2: Comparison of HU in True Non-Contrast vs. Virtual Non-Contrast Images

TissueTrue Non-Contrast HU (Mean ± SD)Virtual Non-Contrast HU (Mean ± SD)Reference
Liver55.3 ± 10.257.1 ± 11.5--INVALID-LINK--
Spleen48.2 ± 8.750.5 ± 9.8--INVALID-LINK--
Kidney (Cortex)32.4 ± 6.534.8 ± 7.2--INVALID-LINK--
Aorta40.1 ± 5.941.3 ± 6.4--INVALID-LINK--

Experimental Protocols

Methodology for Generating Virtual Non-Contrast (VNC) Images using Dual-Energy CT (DECT)

  • Patient/Subject Preparation: Follow standard protocols for the administration of intravenous this compound.

  • DECT Scan Acquisition:

    • Select a DECT protocol on the CT scanner console. These protocols may be named differently depending on the manufacturer (e.g., "Dual Energy," "Spectral CT," "GSI").

    • The scanner will simultaneously or rapidly switch between two X-ray tube potentials (e.g., 80 kVp and 140 kVp).

    • Acquire the contrast-enhanced scan at the desired phase (e.g., arterial, portal venous).

  • Image Reconstruction and Post-Processing:

    • The raw data from both energy levels is processed by the scanner's reconstruction software.

    • Navigate to the material decomposition or spectral analysis software package on the scanner's console or a dedicated workstation.

    • Select the "Iodine Subtraction" or "Virtual Non-Contrast" algorithm.

    • The software will generate a new image series where the contribution of iodine to the HU has been mathematically removed.

    • This VNC series can then be used for quantitative analysis.

Visualizations

experimental_workflow cluster_pre_scan Pre-Scan cluster_scan CT Acquisition cluster_post_processing Post-Processing A Administer this compound B Acquire Dual-Energy CT Data (e.g., 80 kVp & 140 kVp) A->B C Material Decomposition Algorithm B->C D Generate Virtual Non-Contrast (VNC) Image C->D E Perform HU Measurements on VNC Image D->E

Caption: Workflow for obtaining corrected HU values using DECT.

logical_relationship This compound This compound Administration IncreasedAttenuation Increased X-ray Attenuation (High Iodine Atomic Number) This compound->IncreasedAttenuation IncreasedHU Increased Hounsfield Units (HU) on CT Image IncreasedAttenuation->IncreasedHU MaterialDecomposition Material Decomposition (Iodine Subtraction) IncreasedHU->MaterialDecomposition DECT Dual-Energy CT (DECT) DECT->MaterialDecomposition VNC Virtual Non-Contrast (VNC) Image MaterialDecomposition->VNC CorrectedHU Corrected HU Measurement VNC->CorrectedHU

References

Validation & Comparative

A Comparative Guide to Iopromide and Iohexol for Preclinical Computed Tomography

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of preclinical research, computed tomography (CT) stands as a powerful imaging modality for anatomical and functional assessment in small animal models. The choice of contrast agent is paramount to achieving optimal image quality and reliable experimental outcomes. This guide provides a detailed comparison of two widely used non-ionic, iodinated contrast agents: Iopromide and Iohexol, tailored for researchers, scientists, and drug development professionals.

Performance at a Glance: this compound vs. Iohexol

Both this compound and Iohexol are low-osmolar, non-ionic, monomeric contrast media, contributing to their favorable safety profiles.[1] While direct head-to-head preclinical studies are limited, data from various investigations in different animal models provide insights into their respective properties.

Physicochemical Properties
PropertyThis compoundIohexol
Class Non-ionic, monomericNon-ionic, monomeric
Iodine Concentration (typical) 300, 370 mgI/mL240, 300, 350 mgI/mL[2]
Osmolality LowLow
Viscosity Low[3]Relatively low
Preclinical Pharmacokinetics

The pharmacokinetic profiles of both agents are characterized by rapid distribution in the extracellular space and swift renal excretion.[4][5]

ParameterThis compoundIohexol
Animal Model Rats, DogsMice
Distribution Half-life 0.24 hours (in humans)Not specified in preclinical abstracts
Elimination Half-life 2 hours (main phase in humans)121 minutes (in mice)
Route of Elimination Predominantly renalPredominantly renal
Protein Binding Low (1%)Not specified in preclinical abstracts
Preclinical Safety and Tolerability

Both contrast agents are generally well-tolerated in animal models.

Adverse Event ProfileThis compoundIohexol
General Tolerability Well-tolerated in rats, rabbits, guinea-pigs, and dogs.Generally well-tolerated in rabbits.
Reported Adverse Events In a clinical study, 2.5% of patients had possibly related mild adverse events.In the same clinical study, 15% of patients receiving iohexol had related adverse events, one of which was severe.
Nephrotoxicity Not highlighted as a major issue in preclinical studies found.Studies have investigated methods to reduce nephrotoxicity in rodent models.

Experimental Data and Protocols

This compound in a Rabbit Liver Tumor Model

A study utilizing this compound-carrying liposomes was compared to a standard this compound solution in a rabbit model with implanted VX2 liver tumors.

Experimental Protocol:

  • Animal Model: Healthy rabbits and rabbits with VX2 tumors implanted in the liver.

  • Contrast Administration:

    • This compound solution: 600 mg of iodine/kg, bolus injection.

    • This compound liposomes: 300 mg of iodine/kg, bolus injection or 10-minute infusion.

  • Imaging: CT imaging was performed for up to 1 hour post-administration, focusing on the aorta, vena cava, kidney, spleen, and liver.

Key Findings:

  • At half the iodine dose, this compound liposomes achieved similar blood-pool enhancement as the standard this compound solution.

  • This compound liposomes provided long-lasting and good-to-excellent delineation of liver lesions, which was superior to the transient enhancement seen with the standard this compound solution in the arterial phase.

Iohexol in a Canine Hepatic Perfusion Study

A study in healthy dogs evaluated the effects of different Iohexol injection protocols on hepatic CT perfusion.

Experimental Protocol:

  • Animal Model: 5 healthy dogs.

  • Contrast Administration: Various combinations of Iohexol (300 mg/mL) doses (450, 600, and 750 mg/kg) and injection durations (5, 10, and 15 seconds) were administered via a power injector.

  • Imaging: A 320-row multidetector CT scanner was used to acquire time-density curves for the aorta, portal vein, and hepatic parenchyma.

Quantitative Data:

Injected Dose (10s duration)Aortic Enhancement Peak (HU)Portal Vein Enhancement Peak (HU)Hepatic Parenchyma Enhancement Peak (HU)
450 mg/kg 683.0201.0Not specified
750 mg/kg 1178.4Not specifiedNot specified

Data presented as mean (range) or mean.

Key Findings:

  • Higher injected doses of Iohexol resulted in greater peak enhancement in the aorta, portal vein, and hepatic parenchyma.

  • Shorter injection durations led to a higher aortic enhancement peak and a shorter time to peak.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the typical workflows for preclinical CT imaging studies.

Experimental Workflow: Preclinical CT Imaging cluster_preparation Animal Preparation cluster_imaging CT Imaging Protocol cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Mouse, Rat, Rabbit) Anesthesia Administer Anesthesia AnimalModel->Anesthesia Catheterization Place Intravenous Catheter Anesthesia->Catheterization PreContrastScan Acquire Pre-Contrast Scan Catheterization->PreContrastScan ContrastInjection Inject Contrast Agent (this compound or Iohexol) PreContrastScan->ContrastInjection PostContrastScans Acquire Post-Contrast Scans (Dynamic or Static) ContrastInjection->PostContrastScans ImageReconstruction Reconstruct CT Images PostContrastScans->ImageReconstruction ROIAnalysis Region of Interest (ROI) Analysis ImageReconstruction->ROIAnalysis QuantitativeMeasurement Measure Contrast Enhancement (Hounsfield Units) ROIAnalysis->QuantitativeMeasurement PharmacokineticModeling Pharmacokinetic Modeling QuantitativeMeasurement->PharmacokineticModeling

General workflow for a preclinical contrast-enhanced CT study.

Decision Logic for Contrast Agent Selection Start Start: Select Contrast Agent ResearchQuestion Define Research Question Start->ResearchQuestion VascularImaging Focus on Vascular Imaging? ResearchQuestion->VascularImaging Yes TumorEnhancement Focus on Tumor Enhancement? ResearchQuestion->TumorEnhancement Yes SafetyProfile Primary Concern: Safety Profile? ResearchQuestion->SafetyProfile Yes Both Both are Suitable Options VascularImaging->Both TumorEnhancement->Both This compound Consider this compound SafetyProfile->this compound Potentially lower adverse events Iohexol Consider Iohexol SafetyProfile->Iohexol Well-established, but monitor for adverse events

A simplified decision-making flowchart for contrast agent selection.

Conclusion

Both this compound and Iohexol are effective contrast agents for preclinical CT imaging. The choice between them may depend on the specific requirements of the study. While clinical data suggests this compound might have a more favorable adverse event profile, both are considered safe for preclinical use. For studies requiring high contrast enhancement, the injection protocol, including the dose and rate of administration, plays a crucial role, as demonstrated in the canine study with Iohexol. Researchers should carefully consider the available data and the specific aims of their study when selecting the most appropriate contrast agent. Further direct comparative preclinical studies are warranted to provide a more definitive guide for their interchangeable use.

References

Iopromide vs. Gold Nanoparticles: A Comparative Guide for In-Vivo CT Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of preclinical and clinical research, the choice of a contrast agent for computed tomography (CT) imaging is pivotal for achieving high-resolution anatomical and functional information. For decades, iodinated molecules like Iopromide have been the clinical standard. However, the advent of nanotechnology has introduced gold nanoparticles (AuNPs) as a promising alternative, offering a unique set of properties that could revolutionize diagnostic imaging. This guide provides a comprehensive comparison of this compound and gold nanoparticles for in-vivo CT imaging, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.

Quantitative Data Comparison

The following table summarizes the key performance indicators for this compound and gold nanoparticles based on available research. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, this table synthesizes data from various studies.

FeatureThis compoundGold Nanoparticles (AuNPs)References
X-ray Attenuation Based on iodine (Atomic Number: 53). Effective at lower tube voltages.Based on gold (Atomic Number: 79). Significantly higher X-ray attenuation, especially at higher tube voltages (e.g., >80 kVp). AuNPs can provide up to 2.7 times greater X-ray mass attenuation than iodine.[1][2][3][4][5]
Contrast Enhancement (CNR/HU) Standard clinical contrast. Provides good enhancement but is limited by rapid clearance.Generally provides higher contrast-to-noise ratio (CNR) at equivalent concentrations. One study showed a 5-fold increase in CNR at 130 kVp compared to iodinated media. The contrast enhancement of AuNPs is dependent on their concentration at the target site.
Pharmacokinetics & Circulation Time Rapid renal clearance. The main elimination half-life is approximately 2 hours. This results in a short imaging window.Long circulation time (can be several hours), tunable by modifying size, shape, and surface coating (e.g., PEGylation). This allows for a longer imaging window.
Biodistribution & Targeting Distributes non-specifically in the extracellular space and is rapidly excreted by the kidneys.Biodistribution is size and surface chemistry dependent. Can accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect. Surface can be functionalized with targeting ligands for active targeting of specific tissues or cells.
Biocompatibility & Toxicity Generally considered safe, but can cause side effects such as anaphylactic shock and contrast-induced nephropathy, especially in patients with pre-existing renal conditions.Generally regarded as biocompatible and non-toxic. However, long-term retention in the body is a concern that requires further investigation.
Molecular Weight Low molecular weight.High molecular weight, contributing to longer retention times.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are synthesized protocols for in-vivo CT imaging experiments using this compound and gold nanoparticles.

This compound In-Vivo CT Imaging Protocol

  • Animal Model: Utilize a relevant animal model (e.g., tumor-bearing mouse).

  • Contrast Agent Preparation: this compound (e.g., Ultravist®) is typically used as supplied in sterile solution (e.g., 300 or 370 mg Iodine/mL).

  • Administration: Administer this compound intravenously (e.g., via tail vein injection) at a dose appropriate for the animal's weight and the specific application. A typical dose for excretory urography is around 300 mg Iodine/kg body weight.

  • Imaging Parameters:

    • Perform a pre-contrast scan.

    • Acquire post-contrast CT scans at various time points. Due to rapid clearance, early time points are critical (e.g., 15-120 seconds for intravascular enhancement, 5-15 minutes for renal enhancement).

    • Set the CT scanner parameters (e.g., tube voltage, current, slice thickness) as required for the specific study.

  • Data Analysis:

    • Define regions of interest (ROIs) on the pre- and post-contrast images.

    • Measure the mean Hounsfield Units (HU) in the ROIs to quantify contrast enhancement.

    • Calculate the Contrast-to-Noise Ratio (CNR) to assess image quality.

Gold Nanoparticle In-Vivo CT Imaging Protocol

  • Gold Nanoparticle Synthesis and Characterization:

    • Synthesize AuNPs of the desired size and shape (e.g., nanospheres, nanorods) using established methods, such as the citrate reduction method.

    • Characterize the AuNPs for size, shape, and concentration using techniques like Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Vis Spectroscopy.

    • For improved biocompatibility and circulation time, surface-coat the AuNPs with polymers like polyethylene glycol (PEG).

    • For targeted imaging, conjugate targeting ligands (e.g., antibodies, peptides) to the AuNP surface.

  • Animal Model: Use an appropriate animal model for the research question (e.g., mice with xenograft tumors).

  • In-Vitro X-ray Attenuation Measurement (Optional but Recommended):

    • Prepare AuNP solutions at various concentrations in a phantom.

    • Use an this compound solution as a reference.

    • Scan the phantom using a micro-CT scanner and measure the HU to determine the contrast enhancement efficiency.

  • Administration:

    • Administer the AuNP solution intravenously to the animal model. The dose will depend on the AuNP concentration and the study design.

  • In-Vivo Imaging:

    • Acquire a pre-injection scan.

    • Perform CT scans at multiple time points post-injection (e.g., 5, 30, 60, 120 minutes, and even up to 24 hours or longer) to monitor biodistribution and accumulation.

  • Data Analysis:

    • Analyze the CT images by defining ROIs and quantifying HU and CNR as described for the this compound protocol.

    • Correlate the imaging data with ex-vivo analysis (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS) of tissues to determine the gold concentration in different organs.

Visualizing the Experimental Workflow

The following diagrams illustrate the generalized workflows for in-vivo CT imaging experiments.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_model Select Animal Model contrast_prep Prepare Contrast Agent (this compound or AuNPs) animal_model->contrast_prep pre_scan Pre-Contrast CT Scan contrast_prep->pre_scan injection Intravenous Injection pre_scan->injection post_scan Post-Contrast CT Scans (Multiple Time Points) injection->post_scan roi Define Regions of Interest (ROIs) post_scan->roi quantify Quantify HU and CNR roi->quantify biodistribution Assess Biodistribution quantify->biodistribution

Caption: Generalized workflow for in-vivo CT imaging using a contrast agent.

AuNP_synthesis_workflow cluster_synthesis Synthesis & Modification cluster_characterization Characterization synthesis AuNP Synthesis (e.g., Citrate Reduction) coating Surface Coating (e.g., PEGylation) synthesis->coating conjugation Ligand Conjugation (for targeting) coating->conjugation tem TEM (Size, Shape) conjugation->tem dls DLS (Hydrodynamic Size) conjugation->dls uv_vis UV-Vis (Concentration) conjugation->uv_vis

Caption: Workflow for the synthesis and characterization of gold nanoparticles.

References

Validation of Iopromide-Based Perfusion Measurements with Histology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iopromide-based computed tomography (CT) perfusion measurements with histological methods, the gold standard for assessing tissue microvasculature and perfusion. We present supporting experimental data, detailed methodologies for key experiments, and a comparative look at alternative perfusion measurement techniques.

This compound-Based CT Perfusion and its Histological Validation

This compound is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical and preclinical CT imaging to enhance the visualization of vascular structures.[1][2] In perfusion CT, the dynamic transit of an intravenously injected this compound bolus through the tissue microvasculature is monitored. Mathematical models are then applied to the time-attenuation data to quantify various hemodynamic parameters, including blood flow (BF), blood volume (BV), mean transit time (MTT), and permeability-surface area product (PS).[3][4]

The accuracy of these non-invasive measurements is crucial for their application in diagnosing and monitoring diseases characterized by altered tissue perfusion, such as cancer and ischemic conditions. Validation against a "ground truth" is therefore essential. Histology, through techniques like fluorescent microsphere deposition and microvessel density (MVD) analysis, provides this crucial validation.

Comparison with Gold Standard Histological Methods

Fluorescent Microspheres for Blood Flow Quantification

Fluorescent microspheres are a widely accepted reference standard for measuring regional blood flow.[5] These inert particles, typically 15 µm in diameter, are injected into the arterial circulation and become entrapped in the capillaries in proportion to the blood flow to that region. Subsequent histological analysis of the tissue allows for the quantification of microspheres, providing a direct measure of blood flow that can be correlated with CT perfusion parameters.

Experimental Data Summary: CT Perfusion vs. Fluorescent Microspheres in a Porcine Myocardial Perfusion Model

Perfusion ParameterCT Perfusion MethodCorrelation with Fluorescent Microspheres (R²)Mean Difference (CT - Microspheres)Reference
Myocardial Blood Flow (MBF)Johnson-Wilson (Model-based)0.97Overestimation
Myocardial Blood Flow (MBF)Singular Value Decomposition (SVD)0.78 - 0.88Significant Overestimation

Note: While the specific contrast agent was not named in the abstract, these studies used standard iodinated contrast agents for which this compound is a common example.

Microvessel Density (MVD) for Assessing Tumor Angiogenesis

In oncology research, CT perfusion parameters are often correlated with the histologically determined microvessel density (MVD). MVD is a measure of the number of small blood vessels in a given area of tissue and is a key indicator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Immunohistochemical staining for endothelial markers such as CD34 is a common method to highlight the microvessels for quantification.

Experimental Data Summary: CT Perfusion vs. Microvessel Density in Liver Tumors

CT Perfusion ParameterCorrelation with Microvessel Density (MVD)Tumor TypeReference
Hepatic Arterial Perfusion (HAP)Strong positive correlationRabbit Liver VX2 Tumors
Blood Volume (BV)Strong positive correlationRabbit Liver VX2 Tumors
Blood Flow (BF) & Blood Volume (BV)Positive correlationHepatocellular Carcinoma

Alternative Perfusion Measurement Techniques

While this compound-based CT perfusion is a valuable tool, other imaging modalities are also used to assess tissue perfusion.

  • Magnetic Resonance Imaging (MRI) Perfusion: Dynamic susceptibility contrast (DSC)-MRI and dynamic contrast-enhanced (DCE)-MRI are powerful techniques for measuring perfusion and vascular permeability. They offer excellent soft-tissue contrast and do not use ionizing radiation. Validation studies often compare MRI perfusion parameters with fluorescent microsphere measurements.

  • Contrast-Enhanced Ultrasound (CEUS): This technique uses microbubble contrast agents to visualize and quantify blood flow. CEUS is a real-time, non-invasive method that does not involve ionizing radiation, making it suitable for bedside applications.

Experimental Protocols

This compound-Based CT Perfusion in a Porcine Model
  • Animal Preparation: Anesthetize a domestic pig and mechanically ventilate. Surgically expose the femoral artery and vein for blood pressure monitoring and intravenous access.

  • Contrast Injection: Inject a bolus of this compound (e.g., 370 mgI/mL) intravenously at a rate of 5 mL/s, followed by a saline flush.

  • Dynamic CT Imaging: Initiate dynamic scanning of the region of interest (e.g., the heart) simultaneously with the contrast injection. Acquire images at a high temporal resolution (e.g., every 1-2 seconds) for a duration of 60-90 seconds.

  • Image Analysis: Use perfusion software to analyze the time-attenuation curves in the region of interest and a selected arterial input function to calculate perfusion maps (BF, BV, MTT).

cluster_CT This compound-Based CT Perfusion Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Iopromide_Injection This compound Bolus Injection (Intravenous) Animal_Prep->Iopromide_Injection Dynamic_Scan Dynamic CT Scanning (High Temporal Resolution) Iopromide_Injection->Dynamic_Scan Synchronized Data_Analysis Perfusion Data Analysis (Time-Attenuation Curves) Dynamic_Scan->Data_Analysis Image Data Perfusion_Maps Generation of Perfusion Maps (BF, BV, MTT) Data_Analysis->Perfusion_Maps Calculated Parameters

This compound-Based CT Perfusion Workflow
Fluorescent Microsphere Protocol for Myocardial Blood Flow

  • Microsphere Injection: Inject fluorescently labeled microspheres (15 µm) into the left atrium or ventricle. Simultaneously, withdraw a reference blood sample from a peripheral artery at a known rate.

  • Tissue Harvesting and Processing: Euthanize the animal and excise the heart. Section the myocardium into pieces of known weight.

  • Fluorescence Measurement: Digest the tissue samples and the reference blood sample to release the microspheres. Measure the fluorescence of the samples using a fluorometer.

  • Blood Flow Calculation: Calculate the myocardial blood flow (in mL/min/g) for each tissue piece using the formula: Flow = (Fluorescence of tissue sample / Weight of tissue sample) * (Withdrawal rate of reference blood sample / Fluorescence of reference blood sample).

cluster_MS Fluorescent Microsphere Histology Workflow MS_Injection Microsphere Injection & Reference Blood Withdrawal Tissue_Harvest Tissue Harvesting & Sectioning MS_Injection->Tissue_Harvest Fluorescence_Measurement Fluorescence Measurement (Tissue & Blood Samples) Tissue_Harvest->Fluorescence_Measurement Flow_Calculation Blood Flow Calculation Fluorescence_Measurement->Flow_Calculation Fluorescence Data

Fluorescent Microsphere Histology Workflow
Microvessel Density (MVD) Staining Protocol (CD34)

  • Tissue Preparation: Fix the excised tumor tissue in formalin and embed it in paraffin. Cut thin sections (4-5 µm) and mount them on glass slides.

  • Immunohistochemistry: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval. Incubate the sections with a primary antibody against CD34, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Visualization: Add a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen-antibody reaction. Counterstain with hematoxylin.

  • Quantification: Identify "hot spots" of high vascularity under a microscope. Count the number of stained microvessels in several high-power fields to determine the average MVD.

cluster_MVD Microvessel Density (MVD) Workflow Tissue_Prep Tissue Preparation (Fixation, Embedding, Sectioning) IHC_Staining Immunohistochemistry (CD34 Staining) Tissue_Prep->IHC_Staining Microscopy Microscopic Examination & Hot Spot Identification IHC_Staining->Microscopy MVD_Quantification MVD Quantification (Vessel Counting) Microscopy->MVD_Quantification Hot Spot Images

Microvessel Density (MVD) Workflow

Conclusion

This compound-based CT perfusion is a powerful, non-invasive tool for quantifying tissue hemodynamics. Validation studies demonstrate a strong correlation between CT perfusion parameters and gold-standard histological measurements of blood flow (using fluorescent microspheres) and microvessel density. While CT perfusion tends to overestimate absolute blood flow compared to the microsphere technique, it provides reliable relative measurements and valuable insights into the physiological state of tissues. The choice of perfusion imaging modality will depend on the specific research question, available resources, and the need for ionizing radiation versus other considerations. For researchers in drug development and related scientific fields, understanding the strengths and limitations of this compound-based CT perfusion and its validation against histology is crucial for the accurate interpretation of experimental data.

References

The Link Between Iopromide Enhancement and Tumor Microvessel Density: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relationship between imaging markers and tumor biology is paramount. This guide provides an in-depth comparison of how iopromide-enhanced computed tomography (CT) correlates with tumor microvessel density (MVD), a key indicator of angiogenesis. We present supporting experimental data, detailed protocols, and a comparative look at alternative methods.

Tumor angiogenesis, the formation of new blood vessels, is a critical process in cancer growth and metastasis. Microvessel density (MVD) is a histological measure of this process and is often correlated with tumor aggressiveness and patient prognosis. Non-invasive imaging techniques that can accurately reflect MVD are highly sought after for diagnosing, staging, and monitoring the response to anti-angiogenic therapies. This compound (marketed as Ultravist), a non-ionic, low-osmolar iodinated contrast agent, is widely used in CT imaging to enhance the visualization of vascular structures. The degree of tumor enhancement following this compound administration is hypothesized to be linked to the underlying vascularity.

This compound Enhancement and its Correlation with MVD

The fundamental principle behind using this compound to assess tumor vascularity lies in its pharmacokinetic properties.[1][2] Once injected intravenously, this compound distributes throughout the vascular and extracellular spaces.[1] In tumors, which often have leaky and tortuous vasculature, this compound can extravasate into the interstitial space, leading to an increase in tissue attenuation on CT scans. Dynamic contrast-enhanced CT (DCE-CT) and CT perfusion techniques track the change in attenuation over time, allowing for the quantification of several hemodynamic parameters. These parameters, in turn, can be correlated with histologically determined MVD.

Quantitative Data Summary

The following table summarizes findings from studies that have investigated the correlation between CT perfusion parameters (using iodinated contrast agents like this compound) and MVD in various tumor types. It is important to note that while the principles are the same, the specific contrast agent and imaging protocols can influence the results.

CT Perfusion ParameterDefinitionTumor TypeCorrelation with MVDReference
Blood Volume (BV) The total volume of blood in a given volume of tissue (mL/100g).Colorectal CancerPositive (r = 0.59)[1]
Colorectal CancerPositive[3]
Rabbit VX2 TumorsPositive (r = 0.901)
Brain TumorsStrong Positive (r = 0.596)
Blood Flow (BF) The rate of blood delivery to a given volume of tissue (mL/100g/min).Colorectal CancerNo significant correlation
Colorectal CancerPositive
Rabbit VX2 TumorsPositive (r = 0.936)
Permeability Surface Area Product (PS) A measure of the capillary permeability and surface area for contrast agent exchange between blood and tissue (mL/100g/min).Colorectal CancerPositive (r = 0.46)
Colorectal CancerPositive
Rabbit VX2 TumorsNegative correlation with treatment
Normalized Iodine Concentration (NIC) The ratio of iodine concentration in the tumor to that in a reference artery.Colorectal CancerPositive

Note: A positive correlation indicates that higher values of the CT parameter are associated with higher MVD. The strength of the correlation is indicated by the correlation coefficient (r), where values closer to 1 indicate a stronger positive relationship.

Experimental Protocols

A clear understanding of the methodologies is crucial for interpreting the data and designing future experiments.

This compound-Enhanced CT Perfusion Imaging
  • Animal Model/Patient Preparation: For preclinical studies, tumor xenograft models are often used, where human tumor cells are implanted in immunocompromised mice or rats. For clinical studies, patients are recruited following institutional review board approval.

  • Contrast Agent Administration: A bolus of this compound (e.g., 300-370 mgI/mL) is injected intravenously at a high flow rate (e.g., 4-8 mL/s), followed by a saline flush.

  • Image Acquisition: Dynamic CT scans of the tumor region are acquired before, during, and after the contrast injection. This involves continuous or sequential scanning at the same anatomical location for a set duration (e.g., 40-90 seconds) to capture the first pass of the contrast agent.

  • Data Analysis: Specialized software is used to analyze the time-attenuation curves for the tumor tissue and a selected arterial input function. Mathematical models (e.g., deconvolution, Patlak) are applied to generate parametric maps of Blood Volume (BV), Blood Flow (BF), and Permeability Surface Area Product (PS).

Microvessel Density (MVD) Quantification
  • Tissue Preparation: Following imaging, the tumor is surgically resected, fixed in formalin, and embedded in paraffin.

  • Immunohistochemistry (IHC): Thin sections of the tumor tissue are stained with antibodies against endothelial cell markers, most commonly CD31 or CD34, to highlight the microvessels.

  • Image Analysis: The stained slides are digitized to create whole-slide images. MVD is then quantified by either:

    • Hotspot Analysis: Identifying areas with the highest density of microvessels and counting the vessels within a high-power field.

    • Systematic Uniform Random Sampling: Semi-automatically selecting multiple random regions of interest across the tumor section for vessel counting to reduce bias.

  • Quantification: MVD is typically expressed as the number of microvessels per unit area (e.g., vessels/mm²).

Visualizing the Workflow and Concepts

Experimental_Workflow cluster_imaging This compound-Enhanced CT Perfusion cluster_histology Microvessel Density Analysis Animal_Patient Tumor-Bearing Subject (Animal Model or Patient) Iopromide_Injection Intravenous Bolus Injection of this compound Animal_Patient->Iopromide_Injection Tumor_Resection Tumor Resection Dynamic_CT Dynamic CT Scanning Iopromide_Injection->Dynamic_CT Time_Attenuation_Curve Time-Attenuation Curve Generation Dynamic_CT->Time_Attenuation_Curve Perfusion_Analysis Pharmacokinetic Modeling (Deconvolution/Patlak) Time_Attenuation_Curve->Perfusion_Analysis Perfusion_Maps Quantitative Perfusion Maps (BV, BF, PS) Perfusion_Analysis->Perfusion_Maps Correlation_Analysis Statistical Correlation Analysis Perfusion_Maps->Correlation_Analysis Tissue_Processing Fixation & Paraffin Embedding Tumor_Resection->Tissue_Processing IHC_Staining Immunohistochemistry (CD31/CD34 Staining) Tissue_Processing->IHC_Staining Slide_Scanning Whole-Slide Imaging IHC_Staining->Slide_Scanning MVD_Quantification Microvessel Counting (Hotspot/Random Sampling) Slide_Scanning->MVD_Quantification MVD_Value MVD Value (vessels/mm²) MVD_Quantification->MVD_Value MVD_Value->Correlation_Analysis

Experimental workflow for correlating CT perfusion with MVD.

Logical_Relationship Tumor_Angiogenesis Tumor Angiogenesis High_MVD High Microvessel Density (MVD) Tumor_Angiogenesis->High_MVD Altered_Vasculature Altered Tumor Vasculature (Increased vessel number, leaky vessels) High_MVD->Altered_Vasculature Iopromide_Extravasation Increased this compound Extravasation & Pooling Altered_Vasculature->Iopromide_Extravasation Increased_Enhancement Increased Tumor Enhancement on CT Iopromide_Extravasation->Increased_Enhancement High_Perfusion_Params High Quantitative Perfusion Parameters (e.g., BV, PS) Increased_Enhancement->High_Perfusion_Params

Logical relationship from angiogenesis to CT parameters.

Comparison with Alternative Methods

While this compound-enhanced CT is a valuable tool, other modalities and contrast agents are also used to assess tumor vascularity.

ModalityContrast Agent/TechniqueAdvantagesDisadvantages
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) Gadolinium-based contrast agentsHigh soft-tissue contrast, no ionizing radiation, can provide information on vascular permeability (Ktrans).Lower spatial resolution than CT, longer acquisition times, potential for gadolinium deposition in tissues.
Contrast-Enhanced Ultrasound (CEUS) Microbubble contrast agentsReal-time imaging, no ionizing radiation, relatively low cost.Operator-dependent, limited penetration in deep tissues, microbubbles are strictly intravascular.
Positron Emission Tomography (PET) 15O-water, 68Ga-RGD peptidesCan directly measure blood flow and target specific angiogenic markers.Lower spatial resolution, requires a cyclotron for some tracers, high cost.
Non-Contrast MRI Techniques Arterial Spin Labeling (ASL)No need for an external contrast agent.Lower signal-to-noise ratio, more susceptible to artifacts.

Conclusion

The enhancement characteristics of tumors on this compound-enhanced CT scans, particularly when quantified using perfusion techniques, show a promising correlation with microvessel density. Parameters such as Blood Volume (BV) and Permeability Surface Area Product (PS) appear to be reliable indicators of the underlying tumor vascularity. While alternative imaging modalities offer their own advantages, CT perfusion with iodinated contrast agents like this compound remains a widely accessible and quantitative method for non-invasively assessing tumor angiogenesis. This guide provides a foundational understanding for researchers and clinicians looking to utilize these imaging biomarkers in their work. Further standardization of imaging protocols and analysis methods will be crucial for the broader clinical application of these techniques.

References

Iopromide vs. Iopamidol: A Comparative Analysis for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used non-ionic, low-osmolar iodinated contrast agents, iopromide and iopamidol, to assist researchers in selecting the optimal agent for their specific preclinical and clinical research applications. This analysis is based on a thorough review of their physicochemical properties, pharmacokinetic profiles, and performance in various experimental settings.

Physicochemical and Pharmacokinetic Properties

A clear understanding of the fundamental properties of this compound and iopamidol is crucial for predicting their behavior in experimental systems. The following tables summarize key quantitative data for these contrast agents.

Table 1: Physicochemical Properties
PropertyThis compound (Ultravist®)Iopamidol (Isovue®)
Molecular Weight ( g/mol ) 791.1777.1
Iodine Content (%) 4849
Osmolality (mOsm/kg H₂O) at 37°C
300 mg I/mL607616
370 mg I/mL774796
Viscosity (cP) at 37°C
300 mg I/mL4.64.7
370 mg I/mL8.99.4

Data compiled from product package inserts and scientific literature.[1][2][3][4]

Table 2: Pharmacokinetic Properties
PropertyThis compoundIopamidol
Plasma Protein Binding ~1%<2% (negligible)
Elimination Half-life ~2 hours~2 hours
Metabolism Not metabolizedNot metabolized
Primary Route of Excretion Renal (Glomerular Filtration)Renal (Glomerular Filtration)
Urinary Excretion (% of dose) >90% as unchanged drug>90% as unchanged drug

Comparative Performance in Research Applications

This compound and iopamidol have demonstrated comparable efficacy and safety in standard clinical imaging techniques such as computed tomography (CT) and angiography. However, subtle differences in their properties may be relevant for specific research applications.

AcidoCEST MRI for pH Mapping

A notable research application for both agents is in acidoCEST (acid-chemical exchange saturation transfer) MRI, a technique used to measure extracellular pH (pHe) in vivo. This is particularly relevant in cancer research, as tumor acidosis is a hallmark of the tumor microenvironment.

Studies directly comparing this compound and iopamidol for acidoCEST MRI have revealed the following:

  • Precision vs. Dynamic Range : Iopamidol provides more precise measurements of tumor pHe, while this compound offers a greater dynamic range for the CEST ratio-concentration calibration.

  • Tumor Permeation : In some tumor models, this compound has been observed to permeate a larger region of the tumor compared to iopamidol, suggesting potential differences in their pharmacokinetic and biodistribution properties within the tumor microenvironment.

The choice between the two for acidoCEST MRI may, therefore, depend on the specific requirements of the study and the characteristics of the tumor model being investigated.

Nephrotoxicity Studies

Contrast-induced acute kidney injury (CI-AKI) is a significant concern in the clinical use of iodinated contrast media. Both this compound and iopamidol, being low-osmolar agents, have a lower incidence of nephrotoxicity compared to high-osmolar contrast media. However, their potential for renal injury remains a critical area of research.

The underlying mechanisms of CI-AKI are multifactorial and are thought to involve:

  • Direct Tubular Cytotoxicity : Iodinated contrast agents can directly damage renal tubular epithelial cells.

  • Renal Vasoconstriction and Medullary Hypoxia : The agents can induce vasoconstriction in the renal medulla, leading to reduced blood flow and oxygen supply (hypoxia).

  • Oxidative Stress : The generation of reactive oxygen species (ROS) in response to medullary hypoxia can cause further cellular damage.

  • Increased Urine Viscosity : Concentration of the contrast agents in the renal tubules can increase urine viscosity, potentially leading to tubular obstruction.

Recent studies on iopamidol have specifically linked its nephrotoxicity to mitochondrial impairment in renal tubular epithelial cells, leading to ATP depletion, increased mitochondrial superoxide, and changes in mitochondrial morphology. While similar detailed mechanistic studies directly comparing this compound are less common, the general mechanisms of CI-AKI are considered to be a class effect of iodinated contrast media.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a general framework for comparing the cytotoxic effects of this compound and iopamidol on a relevant cell line, such as human kidney proximal tubular epithelial cells (e.g., HK-2).

Objective: To determine the dose-dependent cytotoxicity of this compound and iopamidol.

Materials:

  • HK-2 cell line

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • This compound and Iopamidol solutions of known concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and iopamidol in cell culture medium. Remove the old medium from the wells and add 100 µL of the contrast agent dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each contrast agent.

Animal Model of Contrast-Induced Acute Kidney Injury (CI-AKI)

This protocol outlines a common method for inducing and evaluating CI-AKI in rats, which can be adapted to compare this compound and iopamidol.

Objective: To compare the nephrotoxic potential of this compound and iopamidol in a rat model of CI-AKI.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound and Iopamidol (e.g., 370 mg I/mL)

  • Anesthetic (e.g., ketamine/xylazine)

  • Metabolic cages for urine collection

  • Blood collection supplies

  • Reagents for measuring serum creatinine (SCr) and blood urea nitrogen (BUN)

  • Formalin and paraffin for histology

Procedure:

  • Acclimatization: Acclimate rats to laboratory conditions for at least one week.

  • Induction of Susceptibility (Optional but recommended): To increase the susceptibility to CI-AKI, rats can be subjected to a predisposing condition, such as 48-hour dehydration or administration of a nitric oxide synthase inhibitor (L-NAME) and/or a prostaglandin synthesis inhibitor (indomethacin). A 5/6 nephrectomy model can also be used to simulate chronic kidney disease.

  • Contrast Administration:

    • Anesthetize the rats.

    • Administer a single intravenous injection of this compound, iopamidol, or saline (control group) via the tail vein. A typical dose is in the range of 10 mL/kg.

  • Sample Collection:

    • Collect blood samples at baseline (before contrast) and at 24 and 48 hours post-injection for SCr and BUN analysis.

    • House rats in metabolic cages for urine collection to measure urine output and biomarkers of kidney injury (e.g., KIM-1, NGAL).

  • Histopathological Evaluation:

    • At 48 or 72 hours post-injection, euthanize the rats and perfuse the kidneys with saline followed by 10% formalin.

    • Embed the kidneys in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

    • Evaluate for signs of tubular injury, such as tubular necrosis, loss of brush border, cast formation, and vacuolization.

  • Data Analysis: Compare the changes in SCr, BUN, urine output, and histopathological scores between the this compound, iopamidol, and control groups.

Visualizations

The following diagrams illustrate key concepts related to the comparison of this compound and iopamidol.

CI_AKI_Pathway cluster_stimulus Stimulus cluster_renal_effects Renal Effects cluster_cellular_mechanisms Cellular Mechanisms cluster_outcome Outcome Iodinated_Contrast_Media This compound / Iopamidol Administration Renal_Vasoconstriction Renal Vasoconstriction Iodinated_Contrast_Media->Renal_Vasoconstriction Increased_Viscosity Increased Tubular Fluid and Blood Viscosity Iodinated_Contrast_Media->Increased_Viscosity Direct_Toxicity Direct Tubular Epithelial Cell Toxicity Iodinated_Contrast_Media->Direct_Toxicity Medullary_Hypoxia Medullary Hypoxia Renal_Vasoconstriction->Medullary_Hypoxia ROS_Generation Reactive Oxygen Species (ROS) Generation Medullary_Hypoxia->ROS_Generation Increased_Viscosity->Medullary_Hypoxia Direct_Toxicity->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Direct_Toxicity->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS_Generation->Apoptosis Inflammation Inflammation ROS_Generation->Inflammation Mitochondrial_Dysfunction->Apoptosis CI_AKI Contrast-Induced Acute Kidney Injury (CI-AKI) Apoptosis->CI_AKI Inflammation->CI_AKI

Caption: Signaling pathway of contrast-induced acute kidney injury.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Comparison Cell_Culture Renal Epithelial Cell Culture Treatment Treat with this compound or Iopamidol Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Compare_IC50 Compare IC50 Values Cytotoxicity->Compare_IC50 Compare_Apoptosis Compare Apoptosis Rates Apoptosis_Assay->Compare_Apoptosis Animal_Model CI-AKI Animal Model (e.g., Rat) Contrast_Admin Administer this compound, Iopamidol, or Saline Animal_Model->Contrast_Admin Monitoring Monitor Renal Function (SCr, BUN) Contrast_Admin->Monitoring Histology Histopathological Evaluation of Kidneys Contrast_Admin->Histology Compare_Renal_Markers Compare Renal Function Markers Monitoring->Compare_Renal_Markers Compare_Histology Compare Histological Damage Histology->Compare_Histology Conclusion Draw Conclusions on Relative Nephrotoxicity Compare_IC50->Conclusion Compare_Apoptosis->Conclusion Compare_Renal_Markers->Conclusion Compare_Histology->Conclusion

Caption: Experimental workflow for comparing nephrotoxicity.

Logical_Relationship cluster_factors Decision Factors cluster_choices Agent Selection Research_Question Research Question: Select Contrast Agent Application Primary Research Application Research_Question->Application Physicochemical Physicochemical Properties (Viscosity, Osmolality) Research_Question->Physicochemical Pharmacokinetics Pharmacokinetics Research_Question->Pharmacokinetics Toxicity Potential for Toxicity Research_Question->Toxicity Choose_this compound Choose this compound Application->Choose_this compound AcidoCEST MRI: Higher dynamic range Choose_Iopamidol Choose Iopamidol Application->Choose_Iopamidol AcidoCEST MRI: Higher precision Physicochemical->Choose_Iopamidol Slightly lower osmolality and viscosity may be preferred Pharmacokinetics->Choose_this compound Potential for broader tumor permeation in some models Toxicity->Choose_Iopamidol Potentially lower risk of certain adverse events in some studies Choose_this compound->Research_Question Iterate based on experimental results Choose_Iopamidol->Research_Question Iterate based on experimental results

References

Ex Vivo Analysis of Iopromide Distribution in Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iopromide's tissue distribution with other iodinated contrast agents, supported by experimental data from ex vivo studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Comparative Analysis of Tissue Distribution

The distribution of iodinated contrast agents is a critical factor in their efficacy and safety profile. Ex vivo analysis of tissue samples following in vivo administration allows for a precise quantification of agent concentration in various organs. Below is a summary of available data comparing the distribution of this compound with other commonly used contrast agents.

Data Summary: this compound vs. Iodixanol in Porcine Kidney

A post-mortem analysis of porcine kidneys after in vivo administration of this compound and Iodixanol revealed differences in their microcirculatory distribution. While overall iodine content was similar in the mid-cortex and medullo-pelvic transition zone, a notable distinction was observed in the capsule-near cortex.

Tissue RegionThis compound Iodine ContentIodixanol Iodine ContentKey Finding
Mid-cortexNo significant differenceNo significant differenceSimilar distribution in the main functional renal tissue.
Medullo-pelvic transition zoneNo significant differenceNo significant differenceComparable concentration in the renal pelvis area.
Capsule-near cortexSignificantly lowerHigherThis compound showed less accumulation in the microcirculation of the outer renal cortex.[1]

This data is derived from post-mortem X-ray analysis of iodine content in porcine kidneys following multiple bolus injections.

Experimental Protocols

Accurate quantification of this compound and other contrast agents in tissue samples is essential for comparative distribution studies. The following are detailed methodologies for tissue processing and analysis.

Tissue Sample Collection and Homogenization

This protocol outlines the general steps for preparing tissue samples for subsequent analysis.

Materials:

  • Excised tissue samples (e.g., liver, kidney, tumor)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Immediately after excision, rinse the tissue samples with ice-cold PBS to remove excess blood.

  • Blot the tissues dry and weigh them.

  • Mince the tissue into small pieces on ice.

  • Add a specific volume of homogenization buffer (e.g., PBS or a specified lysis buffer) to the tissue in a microcentrifuge tube. A common ratio is 1:3 or 1:4 (w/v).

  • Homogenize the tissue on ice until no visible tissue fragments remain.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the tissue extract, for analysis.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):

  • To 100 µL of tissue homogenate supernatant, add 300-400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters (Illustrative):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the ex vivo validation of this compound distribution in tissues.

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Tissue Processing cluster_2 Quantitative Analysis cluster_3 Data Interpretation animal_model Animal Model (e.g., Rat, Pig) administration Administration of This compound/Comparator animal_model->administration euthanasia Euthanasia & Tissue Excision administration->euthanasia homogenization Tissue Homogenization euthanasia->homogenization extraction Supernatant Extraction homogenization->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis data Data Acquisition & Quantification analysis->data comparison Comparative Data Analysis data->comparison reporting Reporting of Tissue Concentrations comparison->reporting

Experimental workflow for ex vivo tissue distribution analysis.

This guide serves as a foundational resource for researchers investigating the tissue distribution of this compound. The provided protocols and comparative data aim to support the design and execution of further ex vivo validation studies. The use of standardized methodologies is crucial for generating reliable and comparable data in the field of drug development and medical imaging.

References

A Cross-Platform Examination of Iopromide in CT and Angiography for Vascular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the application and performance of Iopromide in Computed Tomography (CT) Angiography and conventional Digital Subtraction Angiography (DSA).

This compound, a nonionic, low-osmolar iodinated contrast agent, is a cornerstone in modern medical imaging, enhancing the visualization of vascular structures in both Computed Tomography (CT) and conventional angiography.[1][2] Its favorable safety profile and diagnostic efficacy have been established in numerous studies.[3][4][5] This guide provides a detailed comparison of this compound's performance across these two critical imaging platforms, offering valuable insights for clinical research and drug development professionals.

Quantitative Performance Comparison

While direct head-to-head studies quantifying the performance of this compound in CT versus conventional angiography are limited, a comparative analysis can be constructed from existing clinical data. The following table summarizes key performance indicators based on studies evaluating this compound in CT angiography and the established capabilities of DSA, which is considered the gold standard for vascular imaging.

Performance MetricCT Angiography with this compoundDigital Subtraction Angiography (DSA) with this compoundSupporting Data Insights
Vascular Attenuation (HU) 313 - 464 HU in coronary and great arteriesNot applicable (Image intensity is not measured in Hounsfield Units)CT angiography provides excellent quantitative data on vessel opacification. Higher attenuation values generally correlate with better image contrast.
Diagnostic Accuracy (Stenosis Detection) High sensitivity and specificity, particularly for larger vessels. Sensitivity may be lower for very small vessels (<5 mm) or in the presence of severe calcification.Considered the gold standard for diagnostic accuracy in detecting stenosis, with high spatial and temporal resolution.Studies comparing CTA to DSA (not always with this compound specified) show CTA has high accuracy, though DSA remains superior for small vessel disease and complex lesions.
Rate of Evaluable Scans 95.4% for coronary CT angiography in a multicenter trial.High, but can be affected by patient movement and vessel tortuosity.The high evaluable scan rate in CT angiography with this compound demonstrates its robustness for diagnostic purposes.
Adverse Event Rate (Mild) Nausea (3.4% - 5.3%), Dizziness (3.4%), Urticaria (5.3%)Low incidence of mild adverse events such as warmth and pain at the injection site. Non-ionic agents like this compound have a lower incidence of nausea and vomiting compared to ionic agents.This compound is well-tolerated in both procedures. The nature of administration in CT (intravenous) versus angiography (often intra-arterial) can influence the type and rate of local adverse events.
Adverse Event Rate (Severe) Very low; one study of over 29,000 patients reported only four severe reactions.Rare, but potential for more significant complications related to the invasive nature of the procedure (e.g., vessel dissection, hematoma).Both modalities have a low risk of severe systemic adverse reactions to this compound. The primary difference in severe adverse events is related to the procedural invasiveness of DSA.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for CT angiography and conventional angiography using this compound for the assessment of peripheral artery disease.

This compound-Enhanced CT Angiography for Peripheral Artery Disease

This protocol is adapted from studies evaluating lower extremity CTA.

Patient Preparation:

  • Fasting for 4 hours prior to the examination.

  • Adequate hydration.

  • Assessment of renal function (e.g., estimated glomerular filtration rate - eGFR).

  • Metformin should be withheld in patients with an eGFR <30 mL/min/1.73 m² or those undergoing arterial catheter studies that could lead to renal artery emboli.

Contrast Administration:

  • Contrast Agent: this compound (300 mgI/mL or 370 mgI/mL).

  • Dosage: A test bolus of 15 mL followed by a main bolus of 30-50 mL.

  • Injection Rate: 4-5 mL/s via a power injector.

  • Saline Chaser: 40 mL at the same injection rate.

Imaging Parameters:

  • Scanner: 64-detector row CT or higher.

  • Scan Coverage: From the diaphragm to the forefoot.

  • Tube Voltage: 70-120 kV (lower kV increases iodine attenuation).

  • Tube Current: Automated dose modulation.

  • Scan Timing: Individualized based on the transit time of the test bolus.

Image Reconstruction and Analysis:

  • Axial, multiplanar reformatted (MPR), maximum intensity projection (MIP), and volume-rendered (VR) images.

  • Quantitative analysis of vessel attenuation in Hounsfield Units (HU).

  • Assessment of stenosis severity based on diameter reduction.

This compound-Enhanced Digital Subtraction Angiography for Peripheral Artery Disease

This protocol is based on established practices for peripheral angiography.

Patient Preparation:

  • Fasting for 6-8 hours.

  • Pre-procedural assessment of peripheral pulses and renal function.

  • Local anesthesia at the access site (typically the groin).

Catheterization and Contrast Administration:

  • Access: Percutaneous entry into the common femoral artery.

  • Catheter: 4-6 French sheath and selective catheters.

  • Contrast Agent: this compound (150 mgI/mL to 300 mgI/mL).

  • Dosage and Injection Rate: Varies depending on the vessel being imaged. For example, for the subclavian or femoral artery, a single intra-arterial injection of 5-40 mL. The volume and infusion rate are proportional to the blood flow and vascular characteristics.

Imaging Acquisition:

  • Imaging System: Digital subtraction angiography suite.

  • Acquisition: A series of X-ray images are taken before and after the contrast injection. The pre-contrast "mask" image is digitally subtracted from the post-contrast images to leave only the image of the vessels.

  • Frame Rate: Adjusted based on the blood flow in the target vessel.

Image Analysis:

  • Visual assessment of vessel anatomy, stenosis severity, and collateral circulation.

  • Quantitative analysis using calibrated catheters or software to measure vessel diameter and stenosis percentage.

Visualizing Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the typical workflows for this compound-enhanced CT angiography and digital subtraction angiography.

CT_Angiography_Workflow cluster_prep Patient Preparation cluster_procedure CT Procedure cluster_post Post-Processing & Analysis Patient_Assessment Patient Assessment (Clinical History, eGFR) Hydration Hydration IV_Access Establish IV Access Hydration->IV_Access Test_Bolus Inject this compound Test Bolus IV_Access->Test_Bolus Scan_Timing Determine Scan Timing Test_Bolus->Scan_Timing Main_Bolus Inject Main this compound Bolus & Saline Chaser Scan_Timing->Main_Bolus CT_Scan Perform CT Scan Main_Bolus->CT_Scan Image_Reconstruction Image Reconstruction (MPR, MIP, VR) CT_Scan->Image_Reconstruction Data_Analysis Data Analysis (Stenosis Grading, Attenuation) Image_Reconstruction->Data_Analysis DSA_Workflow cluster_prep_dsa Patient Preparation cluster_procedure_dsa Angiography Procedure cluster_post_dsa Post-Processing & Analysis Patient_Assessment_DSA Patient Assessment (Clinical History, Pulses, eGFR) Fasting Fasting Local_Anesthesia Local Anesthesia (Access Site) Fasting->Local_Anesthesia Arterial_Access Percutaneous Arterial Access Local_Anesthesia->Arterial_Access Catheter_Placement Catheter Placement in Target Vessel Arterial_Access->Catheter_Placement Iopromide_Injection Intra-arterial this compound Injection Catheter_Placement->Iopromide_Injection DSA_Acquisition DSA Image Acquisition Iopromide_Injection->DSA_Acquisition Image_Analysis_DSA Image Analysis (Stenosis Grading) DSA_Acquisition->Image_Analysis_DSA Hemostasis Achieve Hemostasis at Access Site Image_Analysis_DSA->Hemostasis

References

Iopromide: A Gold Standard for Next-Generation Contrast Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical first step in the development of novel contrast agents. Iopromide, a non-ionic, low-osmolar iodinated contrast agent, has long been established as a benchmark in the field. This guide provides a comprehensive comparison of this compound with other commercially available agents, supported by experimental data and detailed protocols to aid in the preclinical evaluation of new chemical entities.

Performance Comparison: this compound vs. Alternative Agents

This compound's favorable physicochemical and pharmacokinetic profile has cemented its role as a reference standard. Below is a comparative summary of its key properties against two other widely used non-ionic iodinated contrast agents, Iopamidol and Iohexol.

Physicochemical Properties

The following table outlines the key physicochemical characteristics of this compound, Iopamidol, and Iohexol, offering a direct comparison for formulation and in-vitro studies.

PropertyThis compoundIopamidolIohexol
Molecular Weight ( g/mol ) 791.11[1]777.09821.14
Iodine Content (%) 48.1[2]49.146.2
Osmolality (mOsm/kg H₂O at 300 mg I/mL, 37°C) 607[2]616695
Viscosity (cP at 300 mg I/mL, 37°C) 4.8[1]4.76.3
LogP (Octanol/Water Partition Coefficient) -1.9[3]-2.6-2.3
Plasma Protein Binding (%) ~1<2<2
Clinical Safety and Efficacy Profile

Clinical data provides valuable insights into the in-vivo performance of contrast agents. The following table summarizes key safety and efficacy findings from comparative studies of this compound, Iopamidol, and Iohexol in contrast-enhanced computed tomography (CECT).

ParameterThis compoundIopamidol & Iohexol (Comparators)Key Findings
Diagnostic Image Quality (Excellent/Good) 98.4%98.4%Efficacy was similar for all drugs with excellent/good visualization in the vast majority of studies.
Total Adverse Events (AEs) 13.8%12.6%The total number of patients reporting AEs was equivalent between this compound and the comparator group.
Possibly Related Mild AEs 2.5%Iopamidol: 2.5%, Iohexol: 15%A lower percentage of possibly related mild AEs was observed with this compound and Iopamidol compared to Iohexol.
Patient Tolerance (Warmth on Injection) 8.5%9.5%Low rates of mild to moderate warmth on injection were reported with no significant difference between the groups.
Serious Adverse Events 54.2% of serious reports for IOCMIohexol: 11.3%, Iopamidol: 8.5%In a study analyzing a database of adverse event reports, this compound was the most commonly implicated iodinated contrast medium in serious reports.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the rigorous evaluation of novel contrast agents. The following sections provide detailed methodologies for key preclinical assessments.

In Vivo Contrast-Enhanced Micro-CT Imaging in a Murine Model

This protocol describes a general procedure for evaluating the in-vivo efficacy of a novel contrast agent in a mouse model using micro-computed tomography (micro-CT).

1. Animal Preparation:

  • House mice in accordance with institutional guidelines and provide food and water ad libitum.
  • Anesthetize the mouse using isoflurane (4% for induction, 2% for maintenance) delivered via a nose cone.
  • Maintain the animal's body temperature using a heating pad throughout the procedure.

2. Contrast Agent Administration:

  • Administer the test contrast agent or this compound (reference) via intravenous (IV) tail vein injection.
  • The typical dose for small animal imaging can range from 100 to 200 µL, depending on the concentration of the contrast agent and the specific imaging application.

3. Micro-CT Imaging:

  • Position the anesthetized mouse in the micro-CT scanner.
  • Acquire a pre-contrast (non-enhanced) scan of the region of interest (e.g., abdomen, thorax).
  • Following contrast agent injection, acquire a series of post-contrast scans at various time points (e.g., 1, 5, 15, 30, and 60 minutes) to evaluate the pharmacokinetics and biodistribution of the agent.
  • Typical scan parameters for a preclinical micro-CT system are a tube voltage of 50-80 kVp and an exposure time of 100-500 ms.

4. Image Analysis:

  • Reconstruct the acquired projection images into 3D volumes.
  • Draw regions of interest (ROIs) over specific organs or tissues (e.g., aorta, liver, kidneys) on both pre- and post-contrast images.
  • Calculate the change in Hounsfield Units (HU) to quantify the degree of contrast enhancement.
  • Compare the enhancement profiles of the novel agent with that of this compound.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the potential toxicity of a novel contrast agent on a relevant cell line (e.g., human embryonic kidney cells, HEK293) using the MTT assay.

1. Cell Culture:

  • Culture HEK293 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.

2. Cell Seeding:

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
  • Allow the cells to adhere and grow for 24 hours.

3. Treatment with Contrast Agent:

  • Prepare a series of dilutions of the novel contrast agent and this compound in the cell culture medium.
  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the contrast agents.
  • Include a negative control (medium only) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 24-48 hours.

4. MTT Assay:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
  • The viable cells will reduce the yellow MTT to purple formazan crystals.
  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

5. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the cell viability as a percentage relative to the negative control.
  • Generate dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for both the novel agent and this compound.

Visualizing Mechanisms and Workflows

Understanding the underlying biological interactions and the development pipeline is crucial for innovative research. The following diagrams, created using the DOT language, illustrate key concepts.

This compound-Induced Signaling Pathway in Renal Cells

High concentrations of iodinated contrast media can induce cellular stress. This diagram illustrates the proposed signaling pathway initiated by this compound, leading to the production of reactive oxygen species (ROS) and subsequent cellular responses in human embryonic kidney cells.

G This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS induces AKT AKT Signaling Pathway Inhibition ROS->AKT inhibits Apoptosis Apoptosis AKT->Apoptosis regulates Autophagy Autophagy AKT->Autophagy regulates CellDamage Cellular Damage Apoptosis->CellDamage Autophagy->CellDamage

Caption: this compound-induced ROS-dependent cellular stress pathway.

Experimental Workflow for Novel Contrast Agent Development

The development of a new contrast agent follows a structured pipeline from initial concept to preclinical validation. This diagram outlines the key stages in this process.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Preclinical Testing cluster_3 Data Analysis & Optimization Concept Conceptual Design & Target Identification Synthesis Chemical Synthesis & Purification Concept->Synthesis Physicochem Physicochemical Characterization Synthesis->Physicochem Cytotoxicity Cytotoxicity Assays Physicochem->Cytotoxicity Pharmacokinetics Pharmacokinetics & Biodistribution Cytotoxicity->Pharmacokinetics Efficacy Imaging Efficacy (Contrast Enhancement) Pharmacokinetics->Efficacy Toxicity In Vivo Toxicity & Safety Pharmacology Efficacy->Toxicity Analysis Data Analysis & Comparison to Standard Toxicity->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Synthesis Iteration

Caption: General workflow for novel contrast agent development.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Iopromide Disposal Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds such as iopromide. Adherence to established disposal procedures is not merely a regulatory obligation but a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, a widely used iodinated contrast agent.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step this compound Disposal Procedure

The proper disposal of this compound hinges on a crucial initial step: waste characterization. As a non-ionic, water-soluble compound, pure, unused this compound is not typically listed as a hazardous waste. However, its classification can change depending on whether it is mixed with other substances or exhibits hazardous characteristics.

Step 1: Waste Characterization

It is the responsibility of the waste generator to determine if the this compound waste is hazardous.[1] This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal contractor. The key factors to consider are:

  • Purity: Is the waste pure, unused this compound, or is it a solution containing other chemicals?

  • Hazardous Characteristics: Does the waste exhibit any of the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA)?

    • Ignitability: Can it create fire under certain conditions?

    • Corrosivity: Does it have a pH of ≤ 2 or ≥ 12.5?[2]

    • Reactivity: Is it unstable and prone to explosive changes?[2]

    • Toxicity: Is it harmful if ingested or absorbed?[3]

This compound itself is not classified under a specific RCRA waste code. However, if it is mixed with solvents or other chemicals, the entire mixture may be classified as hazardous waste.

Step 2: Segregation and Collection

Proper segregation of waste streams is paramount to ensure safety and compliance.

  • Non-Hazardous this compound Waste: If, after characterization, the this compound waste is determined to be non-hazardous, it should still be collected in a designated, clearly labeled, sealed, and leak-proof container. Do not mix it with other chemical waste.

  • Hazardous this compound Waste: If the waste is determined to be hazardous, it must be collected in a separate, compatible, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical names of all components, and the approximate percentages of each.

Step 3: On-Site Storage

Store this compound waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure that incompatible waste types are not stored together.

Step 4: Disposal and Treatment Options

There are two primary disposal pathways for this compound waste: incineration and, where available, recycling.

  • Incineration: This is the most common method for disposing of pharmaceutical waste.[4] The waste is sent to a licensed hazardous waste incinerator. This process destroys the chemical structure of the this compound.

  • Recycling Programs: Some manufacturers of iodinated contrast media have implemented recycling programs. Bayer, the manufacturer of Ultravist (this compound), has a program called "re:contrast" in some European countries to recover iodine from residual contrast media. While its availability in North America for research laboratories is not widespread, it is worth inquiring with your local Bayer sales representative about any available take-back or recycling options.

Never dispose of this compound down the drain. While this compound is water-soluble, its introduction into wastewater systems contributes to the growing concern of pharmaceutical pollution in waterways.

Quantitative Data on Disposal Options

The following table provides a general comparison of costs associated with different waste disposal methods. It is important to note that these are estimates and the actual costs will vary based on location, waste volume, and the specific waste management vendor.

Disposal MethodEstimated Cost (per pound)Key Considerations
Non-Hazardous Pharmaceutical Waste Incineration $0.20 - $0.78Requires proper characterization to confirm non-hazardous status.
Hazardous Waste Incineration $0.88 - $1.25Necessary for this compound waste that is characterized as hazardous.
Recycling Varies (Potentially lower than incineration)Dependent on the availability of manufacturer programs. May involve collection and shipping costs.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Iopromide_Disposal_Workflow start This compound Waste Generated characterize Step 1: Characterize Waste (Consult EHS) start->characterize is_hazardous Is the waste hazardous? characterize->is_hazardous collect_hazardous Step 2: Collect in Hazardous Waste Container is_hazardous->collect_hazardous Yes collect_nonhazardous Step 2: Collect in Non-Hazardous Waste Container is_hazardous->collect_nonhazardous No storage Step 3: Store in Satellite Accumulation Area collect_hazardous->storage collect_nonhazardous->storage disposal_options Step 4: Evaluate Disposal Options storage->disposal_options recycle Recycling Program (If available) disposal_options->recycle incinerate Licensed Incineration Facility disposal_options->incinerate contact_vendor Contact Waste Vendor for Pickup recycle->contact_vendor incinerate->contact_vendor end Proper Disposal Complete contact_vendor->end

Logical workflow for the disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, the environment, and upholding the highest standards of scientific responsibility. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.

References

Essential Safety and Logistical Information for Handling Iopromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), safe handling, and disposal of Iopromide in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. The following PPE is recommended based on safety data sheets (SDS) and general laboratory safety guidelines.

Key Safety Information Summary

ParameterInformationSource
Occupational Exposure Limits No data available.[1][2][3][4]
Eye Protection Safety goggles with side-shields.[3]
Hand Protection Protective, chemical-impermeable gloves. Gloves must be inspected prior to use.
Skin and Body Protection Impervious clothing and suitable protective clothing.
Respiratory Protection Use a suitable respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator may be necessary in such cases.

It is good industrial hygiene and safety practice to handle this compound in a well-ventilated area. Ensure that a safety shower and eye wash station are accessible.

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

As no specific experimental protocols for this compound were found in the provided search results, a general protocol for its safe handling in a laboratory environment is outlined below. This protocol is based on standard laboratory practices and information from this compound's safety data sheets.

1. Preparation and Planning:

  • Before handling this compound, thoroughly review the Safety Data Sheet (SDS).

  • Ensure all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Have an emergency plan in place for spills or accidental exposure.

2. Handling Procedure:

  • Don the appropriate PPE: safety goggles with side-shields, chemical-resistant gloves, and a lab coat or impervious clothing.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.

4. In Case of a Spill:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Prevent further leakage or spillage if it is safe to do so.

  • Collect the spillage and place it in a suitable, closed container for disposal.

  • Avoid releasing the chemical into the environment or drains.

5. First Aid Measures:

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. In all cases of exposure, seek medical attention if symptoms persist.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.

  • Do not let the chemical enter drains.

  • Avoid release to the environment.

  • Contaminated materials should be collected and disposed of as hazardous waste.

Visual Guides for Safe Handling

To further aid in the safe handling of this compound, the following diagrams illustrate the recommended workflow and the hierarchy of controls for managing exposure.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Measure prep_workspace->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon disp_waste Segregate & Label Waste handle_exp->disp_waste cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash disp_dispose Dispose via Approved Methods disp_waste->disp_dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

HierarchyOfControls cluster_main Hierarchy of Controls for this compound Exposure elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) administrative->ppe

Caption: Hierarchy of controls for managing exposure to hazardous substances like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iopromide
Reactant of Route 2
Iopromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.